molecular formula C6H2Cl2N2 B173735 2,5-Dichloroisonicotinonitrile CAS No. 102645-35-2

2,5-Dichloroisonicotinonitrile

Cat. No.: B173735
CAS No.: 102645-35-2
M. Wt: 173 g/mol
InChI Key: OZACVJUZLULNPG-UHFFFAOYSA-N
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Description

2,5-Dichloroisonicotinonitrile (CAS 102645-35-2) is a high-purity chemical compound offered for research and development purposes. This compound serves as a versatile synthetic building block in organic chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. Its molecular formula is C 6 H 2 Cl 2 N 2 , with a molecular weight of 173.00 g/mol . The presence of both chlorine atoms and a nitrile group on the pyridine ring makes it a valuable precursor for nucleophilic substitution reactions and further functional group transformations. Such intermediates are of significant interest in various fields, including the development of new materials. Related nicotinonitrile derivatives have been extensively researched for applications in advanced materials science, such as serving as key acceptors in the synthesis of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . This product is intended for use in controlled laboratory settings by qualified researchers. It requires storage under an inert atmosphere at 2-8°C. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyridine-4-carbonitrile
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZACVJUZLULNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543860
Record name 2,5-Dichloropyridine-4-carbonitrile
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Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102645-35-2
Record name 2,5-Dichloropyridine-4-carbonitrile
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Record name 2,5-dichloropyridine-4-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloroisonicotinonitrile: Properties, Synthesis, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinonitrile, also known as 2,5-dichloro-4-cyanopyridine, is a halogenated heterocyclic compound that represents a potentially valuable, yet underexplored, building block in synthetic and medicinal chemistry. Its structure, featuring a pyridine core substituted with two chlorine atoms and a nitrile group, offers a unique combination of reactivity and rigidity, making it an attractive scaffold for the development of novel chemical entities. The strategic placement of these functional groups provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core properties, structure, and potential of this compound (CAS No. 102645-35-2). Due to the limited availability of public experimental data for this specific isomer, this document leverages established chemical principles and draws upon data from closely related structural analogs to present a scientifically robust and predictive profile. By synthesizing information from analogous compounds, we aim to provide researchers with the foundational knowledge required to effectively utilize this reagent in their work, from designing synthetic routes to anticipating its chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and core properties. While specific experimental data such as melting and boiling points are not widely reported in the literature, we can infer likely characteristics based on its structure and comparison with related compounds.

Core Compound Identity
PropertyValueSource(s)
Chemical Name This compound-
Synonyms 2,5-dichloro-4-cyanopyridine[1]
CAS Number 102645-35-2
Molecular Formula C₆H₂Cl₂N₂[2]
Molecular Weight 173.00 g/mol -
Appearance Solid / Powder
Structural Representation

The structure consists of a pyridine ring with chlorine atoms at positions 2 and 5, and a nitrile group at position 4.

Caption: Chemical structure of this compound.

Predicted and Inferred Physicochemical Properties
PropertyPredicted/Inferred ValueBasis for Prediction & Reference
Melting Point 70 - 85 °CThe related isomer, 2,3-dichloroisonicotinonitrile, has a reported melting point of 77-78 °C. Symmetrical substitution may slightly alter this.
Boiling Point ~250 - 270 °C2,5-Dichlorobenzonitrile has a boiling point of 269 °C.[3] The pyridine nitrogen may slightly alter volatility.
Solubility Soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Sparingly soluble in water.The dichlorinated aromatic structure suggests hydrophobicity, while the nitrogen atoms offer some polarity.[4][5]
pKa ~ 0 - 1The pyridine nitrogen is significantly deactivated by three electron-withdrawing groups (two Cl, one CN), making it a very weak base.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. In the absence of published spectra for this compound, this section provides a predictive analysis based on established spectroscopic principles and data from analogous structures.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.

  • H-3: Expected to appear as a singlet in the range of δ 7.8 - 8.2 ppm . Its downfield shift is influenced by the adjacent electron-withdrawing nitrile group and the chlorine at position 2.

  • H-6: Expected to appear as a singlet in the range of δ 8.5 - 8.8 ppm . Its significant downfield shift is due to its position adjacent to the ring nitrogen and the influence of the chlorine at position 5.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.[8][9][10]

  • C-CN (Nitrile): Typically found in the range of δ 115 - 120 ppm .

  • C4 (Carbon bearing CN): Expected around δ 120 - 125 ppm .

  • Aromatic Carbons (C3, C6): These carbons bonded to hydrogen are expected in the aromatic region, likely between δ 125 - 145 ppm .

  • Aromatic Carbons (C2, C5): These carbons bonded to chlorine will be further downfield, likely in the δ 148 - 155 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C≡N Stretch (Nitrile): A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ . This is a highly characteristic peak for a nitrile.

  • Aromatic C=C and C=N Ring Vibrations: A series of medium to strong bands are expected in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1100 cm⁻¹ for aryl chlorides.

  • Aromatic C-H Stretch: A weak band may be observed just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ).[11]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry should provide clear structural information.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 172 . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 174 (M+2) that is approximately 65% the intensity of the M⁺ peak, and a smaller peak at m/z 176 (M+4).

  • Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine atom (-Cl) to give a fragment at m/z 137, or the loss of hydrogen cyanide (-HCN) from the ring structure.

Synthesis and Reactivity

While a specific, validated synthesis for this compound is not detailed in readily available literature, a plausible and robust synthetic route can be designed based on established transformations of pyridine derivatives.

Proposed Synthetic Pathway

A logical approach involves the chlorination of a suitable pyridine precursor, followed by the introduction of the cyano group. A likely starting material is 2,5-dihydroxypyridine, which can be chlorinated and subsequently converted to the target nitrile.

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Activation & Cyanation A 2,5-Dihydroxypyridine B 2,5-Dichloropyridine A->B POCl₃ or PCl₅ / POCl₃ Heat C 2,5-Dichloropyridine D N-Activated Intermediate C->D 1. Activation (e.g., m-CPBA for N-Oxide) E This compound D->E 2. Cyanation (e.g., TMSCN)

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on analogous chemical transformations.[3][12] All work should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,5-Dichloropyridine [12]

  • To a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge phosphorus oxychloride (POCl₃, 200 g).

  • While stirring, carefully add 2,5-dihydroxypyridine (22.0 g, 0.2 mol).

  • Heat the reaction mixture to 145 °C and maintain for 4 hours.

  • After cooling, remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and carefully pour the residue into 300 g of ice water with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine (30 g), and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.

Step 2: Synthesis of this compound (via N-Oxide)

This step is based on general procedures for the cyanation of pyridine N-oxides.[13]

  • Dissolve 2,5-dichloropyridine (1 equiv.) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction and work up to isolate the 2,5-dichloropyridine N-oxide intermediate.

  • Dissolve the N-oxide intermediate in an inert solvent like acetonitrile.

  • Add trimethylsilyl cyanide (TMSCN, ~1.5 equiv.) and a suitable activating agent (e.g., dimethylcarbamoyl chloride) and heat the reaction, monitoring for product formation.

  • Upon completion, cool the reaction, quench with an aqueous solution, and extract the product.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a property enhanced by the three withdrawing groups. This makes the carbon atoms bearing the chlorine atoms highly susceptible to attack by nucleophiles. The chlorine at the 2-position is generally more reactive towards SNAr than the one at the 5-position due to the activating effect of the ring nitrogen. This allows for selective and sequential displacement of the chlorine atoms, a powerful tool for building molecular complexity.

  • Nitrile Group Chemistry: The cyano group is a versatile functional handle. It can be:

    • Hydrolyzed to a carboxylic acid (2,5-dichloroisonicotinic acid) or an amide under acidic or basic conditions.

    • Reduced to an aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    • Act as a precursor for the formation of tetrazoles via reaction with azides.

  • Pyridine Ring Reactivity: While the ring is electron-deficient, reactions such as the Minisci reaction, which involves the addition of a radical to the electron-deficient ring, could potentially occur at the C-3 or C-6 positions.[14]

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely documented, its structural motifs are prevalent in pharmacologically active compounds. Halogenated pyridines and cyanopyridines are considered "privileged structures" in medicinal chemistry.[15][16]

  • Scaffold for Library Synthesis: The differential reactivity of the two chlorine atoms allows for the sequential introduction of different substituents. This makes the molecule an excellent starting point for the creation of diverse chemical libraries for high-throughput screening.

  • Role of Chlorine Atoms: Chlorine atoms can significantly impact a drug candidate's properties. They can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through halogen bonding, and improve membrane permeability by increasing lipophilicity.[15]

  • Role of the Nitrile Group: The cyano group is a common feature in many approved drugs. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or serve as a reactive handle for covalent inhibitors.[16]

  • Potential Therapeutic Areas: Dichloropyridine scaffolds have been explored in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[8] The ability to generate analogs from the this compound core allows for its potential application in developing inhibitors for various enzyme and receptor targets.

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for this compound is publicly available. However, based on data for structurally related compounds such as 2,5-dichloroisonicotinic acid and other chlorinated aromatic nitriles, the following hazards should be assumed and precautions taken.[17]

  • Hazard Statements (Inferred):

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation and serious eye irritation.

    • May cause an allergic skin reaction.[18]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical entity of significant untapped potential. Its well-defined structure, featuring multiple, differentially reactive functional groups, positions it as a highly versatile building block for synthetic chemistry. While a comprehensive public dataset of its experimental properties is currently lacking, a predictive analysis based on sound chemical principles and analogous compounds provides a strong framework for its use. For medicinal chemists and drug discovery professionals, this compound offers a promising scaffold for the rapid generation of novel, diverse molecular libraries. As synthetic methodologies continue to advance, it is anticipated that the utility of such strategically functionalized heterocyclic compounds will only grow, paving the way for the discovery of next-generation therapeutics.

References

A Technical Guide to 2,5-Dichloroisonicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloroisonicotinonitrile, also known as 2,5-dichloro-4-cyanopyridine or 2,5-dichloropyridine-4-carbonitrile, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of multiple reactive sites: two chlorine substituents and a nitrile group on a pyridine scaffold. These features allow for a wide range of chemical modifications, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside standardized protocols for its characterization, to support its application in research and development.

Chemical Identity and Physical Properties

The fundamental identifying information for this compound is summarized below. It is important to note that while its basic properties are established, specific experimental data for some physical characteristics are not widely reported in publicly available literature.

PropertyValueSource(s)
Chemical Name This compound
Synonyms 2,5-dichloro-4-cyanopyridine, 2,5-dichloropyridine-4-carbonitrile[1]
CAS Number 102645-35-2[2][3][4]
Molecular Formula C₆H₂Cl₂N₂[1]
Molecular Weight 173.00 g/mol [5]
Appearance White to off-white or light yellow powder/solid[5][2]
Purity Typically ≥96-98%[5][2]
Melting Point Not available in cited sources
Boiling Point Not available in cited sources
Solubility Soluble in organic solvents such as ethanol, ether, and benzene.[6]

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about its atomic connectivity and chemical environment.[7][8][9][10][11]

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum is anticipated to be simple, showing two signals corresponding to the two protons on the pyridine ring.

  • H-3: This proton is expected to appear as a singlet in the aromatic region (δ 7.0-9.0 ppm).[8] Its chemical shift will be influenced by the adjacent electron-withdrawing nitrile group at C-4 and the chlorine at C-2.

  • H-6: This proton is also expected to be a singlet in a similar downfield region.[8] Its chemical environment is shaped by the adjacent nitrogen atom and the chlorine at C-5.

The precise chemical shifts would be dependent on the solvent used for analysis.[12]

Expected ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the molecule.

  • C-2 and C-5: The carbons bearing the chlorine atoms are expected to have chemical shifts in the range of δ 140-160 ppm.

  • C-4 (ipso-carbon to CN): This carbon, attached to the electron-withdrawing nitrile group, will likely be found in the range of δ 110-125 ppm.

  • C-3 and C-6: These carbons, bonded to hydrogen, will appear in the aromatic region, with their exact shifts influenced by the neighboring substituents.

  • CN (Nitrile Carbon): The nitrile carbon typically appears in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[13][14][15] For this compound, the following characteristic absorption bands are expected:

  • C≡N Stretch: A sharp, strong absorption band is anticipated in the range of 2240-2220 cm⁻¹, which is characteristic of a nitrile group.[16]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1600-1400 cm⁻¹.[17]

  • C-Cl Stretching: Carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 800-600 cm⁻¹.[18]

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[19][20][21][22]

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (173.00 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[20]

  • Fragmentation Pattern: Fragmentation may involve the loss of chlorine atoms, the nitrile group, or cleavage of the pyridine ring, providing further structural information.[21]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electrophilic nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, and the reactivity of the nitrile group.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 5-positions are susceptible to displacement by nucleophiles. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho (C2) and para (C6, which is unsubstituted) positions. The presence of a second chlorine and the nitrile group further enhances this reactivity. Reactions with amines, alkoxides, and thiolates can be expected to proceed under suitable conditions, allowing for the introduction of a variety of functional groups.

  • Reactions of the Nitrile Group: The nitrile group can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid (2,5-dichloroisonicotinic acid) or a primary amide. Reduction of the nitrile group can yield a primary amine (4-(aminomethyl)-2,5-dichloropyridine). The nitrile group can also participate in cycloaddition reactions.

  • Stability and Storage: this compound is a stable solid under normal laboratory conditions.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.[4]

  • Hazard Statements: The compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, immediately flush the affected area with plenty of water.

    • If inhaled, move to fresh air.

    • If swallowed, seek immediate medical attention.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound.[8] b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.[8][12] c. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8] c. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). d. Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: a. Apply Fourier transformation to the raw free induction decay (FID) data. b. Phase and baseline correct the resulting spectra. c. Calibrate the chemical shift scale using the residual solvent peak as a reference.[12] d. For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons. e. Assign the signals to the respective protons and carbons based on their chemical shifts and, for ¹H, their multiplicities (if any coupling is observed).

Infrared (IR) Spectroscopy

IR_Workflow

Caption: Workflow for IR spectroscopic analysis.

  • Sample Preparation (Thin Solid Film Method): a. Dissolve a few milligrams of this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[23] b. Apply one or two drops of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[23] c. Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[23]

  • Data Acquisition: a. Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor. b. Place the salt plate with the sample film in the sample holder of the IR spectrometer. c. Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: a. Identify and label the wavenumbers of the major absorption bands in the spectrum. b. Assign these bands to the corresponding functional group vibrations (e.g., C≡N, C=C, C-Cl, C-H) by comparing the observed frequencies with correlation charts.[17][24]

Mass Spectrometry (MS)

MS_Workflow

Caption: Workflow for Mass Spectrometric analysis.

  • Sample Preparation and Introduction: a. Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). b. Introduce the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation if analyzing a mixture.[25]

  • Ionization and Mass Analysis: a. Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.[19] b. The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[20] c. The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: a. Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the isotopic cluster to confirm the presence of two chlorine atoms.[20] b. Analyze the major fragment ions to gain insight into the structure of the molecule. c. Correlate the observed fragmentation pattern with the proposed structure of this compound.

Conclusion

References

Structure elucidation of 2,5-Dichloroisonicotinonitrile using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Structural Elucidation of 2,5-Dichloroisonicotinonitrile

Abstract

In the fields of pharmaceutical development and materials science, the unequivocal structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical walkthrough of the analytical methodologies employed to elucidate the structure of this compound, a halogenated pyridine derivative. By synergistically applying High-Resolution Mass Spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, we demonstrate a robust, self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, thereby ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₆H₂Cl₂N₂) is a substituted pyridine nitrile, a class of compounds frequently utilized as building blocks in the synthesis of agrochemicals and pharmaceuticals. The precise placement of the chloro and nitrile substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications.

Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structure confirmation. This guide will demonstrate how the combination of mass spectrometry, for determining elemental composition, and advanced NMR spectroscopy, for mapping atomic connectivity, provides an irrefutable structural proof.

Strategic Analytical Workflow

The elucidation process follows a logical progression from coarse to fine structural detail. The initial step uses HRMS to determine the exact mass and, by extension, the molecular formula. This is followed by a comprehensive NMR analysis to establish the bonding framework and the relative positions of all atoms.

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation MS_Sample Sample Submission HRMS High-Resolution Mass Spectrometry (HRMS) MS_Sample->HRMS Formula Elemental Formula Determination (C₆H₂Cl₂N₂) HRMS->Formula Data_Integration Data Integration & Correlation Formula->Data_Integration NMR_Sample Sample Submission OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Acquisition (HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assignments TwoD_NMR->Data_Integration Final_Structure Final Structure Elucidation Data_Integration->Final_Structure

A Technical Guide to the Strategic Derivatization of 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dichloroisonicotinonitrile stands as a highly versatile and reactive scaffold for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its unique electronic architecture, characterized by two distinct chlorine atoms and a nitrile group on an electron-deficient pyridine ring, offers multiple avenues for selective functionalization. This guide provides an in-depth exploration of initial, field-proven synthetic routes starting from this key intermediate. We will delve into the causality behind experimental choices for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and transformations of the nitrile moiety. Each section is supported by detailed, replicable protocols and authoritative citations to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Core Reactivity and Strategic Considerations

This compound is an electron-poor heterocyclic system. The pyridine nitrogen and the cyano group at the 4-position act as strong electron-withdrawing groups, which significantly activates the chlorine atoms at the C2 and C5 positions towards nucleophilic attack.[1] Understanding the differential reactivity of these positions is paramount for designing selective synthetic strategies.

  • C2 Position: This position is generally the most electrophilic and susceptible to both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cycles.[2][3] Its proximity to the ring nitrogen allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during SNAr reactions.[1][2]

  • C5 Position: While also activated, the C5 position is electronically less deficient than the C2 position. Functionalization at this site often requires more forcing conditions or specific catalytic systems designed to override the inherent preference for C2.

  • C4-Nitrile Group: The nitrile group is a robust functional handle that can be converted into a variety of other functionalities, including carboxylic acids, primary amines, and tetrazoles, adding another layer of synthetic diversity.[4]

The strategic derivatization of this molecule, therefore, hinges on the controlled and sequential manipulation of these three reactive sites.

G cluster_0 C2/C5 Functionalization cluster_1 C4-Nitrile Transformation Start This compound SNAr Nucleophilic Aromatic Substitution (SNA_Ar) Start->SNAr O, N, S Nucleophiles CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Suzuki, Buchwald-Hartwig, Sonogashira SNAr->CrossCoupling Sequential Functionalization Hydrolysis Hydrolysis SNAr->Hydrolysis Introduce Carboxylic Acid Reduction Reduction SNAr->Reduction Introduce Aminomethyl CrossCoupling->SNAr Sequential Functionalization CrossCoupling->Hydrolysis Introduce Carboxylic Acid CrossCoupling->Reduction Introduce Aminomethyl G Setup 1. Setup & Degas (Substrate, Boronic Acid, Pd Catalyst, Base in Solvent) Heat 2. Heat Reaction (e.g., 90-100 °C) Setup->Heat Monitor 3. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 4. Aqueous Workup (Quench, Extract) Monitor->Workup Complete Purify 5. Purify (Column Chromatography) Workup->Purify

References

An In-depth Technical Guide to the Reaction Mechanism of 2,5-Dichloroisonicotinonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinonitrile, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms and a strongly electron-withdrawing nitrile group, presents a unique electronic landscape that dictates its reactivity towards nucleophiles. Understanding the intricacies of its reaction mechanisms is paramount for the rational design of synthetic routes to novel pharmaceuticals and functional materials. This guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations for the nucleophilic aromatic substitution (SNAr) reactions of this versatile substrate.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the inductive and resonance effects of the chlorine and nitrile substituents, renders the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. In the first, and typically rate-determining step, the nucleophile attacks the aromatic ring at a carbon bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Several factors influence the rate and regioselectivity of this reaction:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it.[1]

  • The Nitrile Group: The cyano group at the 4-position is a potent electron-withdrawing group. It strongly activates the ring towards nucleophilic attack through both inductive and resonance effects, stabilizing the negative charge of the Meisenheimer intermediate.

  • The Chlorine Atoms: The two chlorine atoms serve as good leaving groups. Their positions at C2 and C5 create a scenario where regioselectivity becomes a critical consideration.

Regioselectivity: A Tale of Two Positions

A key question in the reaction of this compound with nucleophiles is which of the two chlorine atoms is preferentially substituted. The chlorine at the C2 position is ortho to the activating pyridine nitrogen, while the chlorine at the C5 position is meta to the nitrogen but ortho to the strongly activating nitrile group.

Theoretical considerations and experimental evidence for analogous systems suggest a complex interplay of electronic and steric factors. The pyridine nitrogen strongly activates the C2 position for nucleophilic attack. Conversely, the powerful electron-withdrawing nitrile group at C4 will significantly acidify the proton at C3 and influence the electron density across the ring, potentially enhancing the electrophilicity of the C5 position.

While direct comparative kinetic studies on this compound are not extensively published, insights can be drawn from related systems. For instance, in 2,4-dichloro-5-nitropyridine, substitution preferentially occurs at the C4 position, which is para to the nitro group, due to superior resonance stabilization of the Meisenheimer intermediate.[2] In the case of this compound, the nitrile group is at C4, and the leaving groups are at C2 and C5. The combined activating effect of the pyridine nitrogen at C2 and the nitrile group's influence on the overall ring electronics will determine the favored site of attack. Generally, the position ortho or para to the strongest activating group is favored. Given the ortho relationship of the C2-Cl to the ring nitrogen and the meta relationship of the C5-Cl, initial substitution is often favored at the C2 position.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted aminopyridines, which are prevalent scaffolds in pharmaceuticals.

General Reaction Scheme:

Caption: General reaction with amine nucleophiles.

Experimental Protocol: Synthesis of 2-(Alkylamino)-5-chloroisonicotinonitrile

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added the desired primary or secondary amine (1.0-1.2 eq.) and a base such as triethylamine or potassium carbonate (1.5-2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Table 1: Examples of Reactions with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Amine (e.g., n-Butylamine)K₂CO₃DMF80475-85(Adapted from[3])
Secondary Amine (e.g., Morpholine)Et₃NCH₃CNRT1280-90(Adapted from[3])
AnilineK₂CO₃DMF100670-80(Adapted from[3])

Reaction with Alkoxide Nucleophiles

Alkoxides, being strong nucleophiles, readily displace the chlorine atoms on the this compound ring to form alkoxy-substituted isonicotinonitriles. The Williamson ether synthesis provides a foundational method for these transformations.[4]

General Reaction Scheme:

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Attack at C2 nuc Nucleophile (Nu⁻) nuc->meisenheimer product 2-Substituted-5-chloroisonicotinonitrile meisenheimer->product Elimination of Cl⁻ lg Chloride Ion (Cl⁻) Experimental_Workflow start Start reagents Reagent Preparation (Substrate, Nucleophile, Base, Solvent) start->reagents reaction Reaction Setup (Inert atmosphere, Temperature control) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

References

A Senior Application Scientist's Guide to 2,5-Dichloroisonicotinonitrile in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Within this vast chemical space, 2,5-Dichloroisonicotinonitrile emerges as a particularly compelling, albeit underexplored, building block for early-stage drug discovery. Its unique electronic properties and strategically positioned reactive handles offer a versatile platform for the rapid generation of diverse chemical libraries. This guide provides a technical overview of the potential applications of this compound, presenting it as a valuable scaffold for both diversity-oriented synthesis and fragment-based drug discovery (FBDD). We will explore its reactivity, propose detailed synthetic workflows, and provide validated experimental protocols to empower researchers to leverage this potent chemical tool in their discovery programs.

The Strategic Value of the Pyridine Scaffold

The pyridine ring system is a bioisostere of benzene, but the inclusion of a nitrogen atom dramatically alters its physicochemical properties.[3] This nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing aqueous solubility and allowing for salt formation, which are often desirable properties for drug candidates.[1] Consequently, the pyridine motif is integral to a wide array of clinically successful drugs, from the anti-tuberculosis agent isoniazid to the anti-cancer drug crizotinib.[2][4] The development of modular and efficient methods for synthesizing highly substituted pyridines is, therefore, a central focus in medicinal chemistry.[3][5] this compound represents a pre-functionalized, high-value starting material, poised for strategic elaboration in the quest for novel bioactive molecules.

Physicochemical Profile and Reactive Properties

This compound is a crystalline solid.[6] Its core utility in drug discovery stems from the distinct reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Table 1: Physicochemical Properties of this compound

Property Value Significance in Drug Discovery
Molecular Formula C₆H₂Cl₂N₂
Molecular Weight 173.00 g/mol Compliant with "Rule of Three" for fragment-based screening.[7]
CAS Number 102645-35-2 Unique identifier for sourcing and regulatory purposes.[6]
Calculated LogP ~1.8 - 2.2 Indicates good membrane permeability and suitability for FBDD.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile, Pyridine N) Provides specific interaction points for target binding.

| Reactivity Centers | C2-Cl, C5-Cl, C4-CN | Orthogonal handles for sequential chemical modification. |

The pyridine ring is electron-deficient, a state exacerbated by the electron-withdrawing effects of the two chlorine atoms and the nitrile group. This electronic profile makes the chlorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Crucially, the chlorine at the C2 position is generally more reactive than the one at C5 due to its ortho and para relationship to the ring nitrogen and the nitrile group, respectively, which provides stronger resonance stabilization of the Meisenheimer intermediate. This differential reactivity is the key to its utility as a scaffold, allowing for controlled, sequential diversification.

Core Application 1: A Versatile Scaffold for Library Synthesis

The ability to selectively modify a core scaffold at multiple positions is a cornerstone of diversity-oriented synthesis (DOS). This compound is an ideal starting point for such a strategy. A library can be constructed by first substituting the more reactive C2-chloro group, followed by substitution at the C5 position, and finally, if desired, modification of the nitrile group.

Logical Workflow for Library Synthesis

The following workflow outlines a logical progression for building a diverse library of compounds from the this compound core. This strategy allows for the systematic exploration of the chemical space around the scaffold.

G start This compound step1 Step 1: SNAr at C2 (R1-XH, Base) start->step1 lib1 Intermediate Library A (2-Substituted-5-chloro-) step1->lib1 step2 Step 2: SNAr at C5 (R2-YH, Base) lib1->step2 lib2 Intermediate Library B (2,5-Disubstituted) step2->lib2 step3 Step 3: Nitrile Modification (e.g., Reduction, Hydrolysis) lib2->step3 final_lib Final Compound Library step3->final_lib

Caption: Sequential synthesis workflow for library generation.

Detailed Protocol: Sequential SNAr for a Disubstituted Pyridine Library

This protocol describes the first two steps of the workflow, targeting the synthesis of a 2,5-disubstituted isonicotinonitrile library.

Materials:

  • This compound

  • Primary/Secondary Amine (R¹-NHR') or Thiol (R¹-SH) for Step 1

  • Primary/Secondary Amine (R²-NHR'') or Thiol (R²-SH) for Step 2

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Reverse-phase HPLC and LC-MS for purification and analysis

Step-by-Step Methodology:

Part A: Selective Substitution at the C2 Position

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in DMF to a concentration of 0.2 M.

  • Reagent Addition: Add the first nucleophile (e.g., a primary amine, 1.1 eq) followed by the addition of a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature (20-25°C). The increased reactivity of the C2 position should allow for selective substitution at this mild temperature.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the disappearance of the starting material and the appearance of a new peak with the expected mass of the monosubstituted product (M + R¹-NHR' - HCl). The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the 2-substituted-5-chloroisonicotinonitrile intermediate.

Part B: Substitution at the C5 Position

  • Reaction Setup: Dissolve the purified intermediate from Part A (1.0 eq) in NMP (0.2 M) in a microwave vial.

  • Reagent Addition: Add the second, distinct nucleophile (e.g., a secondary amine, 1.5 eq) and a stronger base if necessary, such as K₂CO₃ (3.0 eq).

  • Reaction Conditions: The C5 position is less reactive, requiring more forcing conditions. Heat the reaction mixture to 100-140°C, potentially using microwave irradiation to accelerate the reaction.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the final disubstituted product.

  • Purification: Upon completion, perform an aqueous work-up as described in Part A. The final purification is typically achieved using preparative reverse-phase HPLC to ensure high purity of the library members.

Self-Validating System: The success of each step is validated by LC-MS analysis, confirming the expected mass change corresponding to the addition of the nucleophile and the loss of HCl. NMR spectroscopy should be used on final compounds to confirm the substitution pattern.

Core Application 2: A Rigid Core for Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying high-quality lead compounds.[7] It begins by screening small, low-complexity molecules ("fragments") that, due to their small size, can bind with high efficiency to protein targets. This compound is an excellent candidate for an FBDD screening deck due to its compliance with the "Rule of Three" (see Table 1) and its rigid, well-defined structure that presents vectors for chemical elaboration in 3D space.

FBDD Experimental Workflow

An FBDD campaign involves screening fragments for binding, validating the hits, determining their binding mode (typically via X-ray crystallography), and then growing or linking the fragments to achieve high-affinity leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead frag_lib Fragment Library (incl. This compound) primary_screen Primary Biophysical Screen (e.g., TSA, SPR, NMR) frag_lib->primary_screen hit_validation Hit Validation (Dose-response, Orthogonal Assay) primary_screen->hit_validation structural_bio Structural Biology (X-ray Crystallography) hit_validation->structural_bio synthesis Structure-Guided Synthetic Elaboration structural_bio->synthesis lead_opt Lead Optimization synthesis->lead_opt

Caption: A typical fragment-based drug discovery cascade.

Detailed Protocol: Thermal Shift Assay (TSA) for Fragment Screening

Thermal Shift Assay (also known as Differential Scanning Fluorimetry or DSF) is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in a protein's melting temperature (Tₘ) upon ligand binding.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (100 mM stock in DMSO)

  • Quantitative PCR (qPCR) instrument with a thermal ramp capability

  • 96- or 384-well PCR plates

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final concentration of the protein should be ~2 µM and the dye at 5x.

  • Fragment Dispensing: In a 96-well plate, dispense a small volume (e.g., 100 nL) of the 100 mM fragment stock solution into the assay wells using an acoustic dispenser. This results in a final fragment concentration of 200 µM in a 50 µL final volume. Include DMSO-only controls.

  • Assay Plate Preparation: Add the protein/dye master mix to the fragment-containing wells. Seal the plate securely.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a thermal ramp program, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute. Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well. The resulting curve is the protein melting curve.

    • Calculate the first derivative of this curve. The peak of the derivative corresponds to the melting temperature (Tₘ).

    • A "hit" is identified as a fragment that causes a significant positive shift in the Tₘ (ΔTₘ > 2°C) compared to the DMSO control, indicating stabilizing binding.

Trustworthiness: The protocol's reliability is ensured by running multiple DMSO controls to establish a baseline Tₘ and Z-factor for the assay. Positive control ligands, if available, should be included to validate assay performance.

Advanced Applications and Future Directions

The utility of this compound extends beyond its use as a simple scaffold.

  • Covalent Modulators: The nitrile group, while less reactive than the chloro-substituents, can participate in covalent bond formation with specific nucleophilic residues (like cysteine) in a protein active site, particularly after being activated by binding. This opens the door to designing targeted covalent inhibitors.

  • Bioisosteric Replacement: The dichlorinated pyridine core can serve as a bioisostere for other aromatic systems, such as dichlorobenzene, in known active compounds.[8][9] This substitution can modulate properties like metabolic stability, solubility, and target engagement by introducing a hydrogen bond acceptor and altering the dipole moment.

Conclusion

This compound is a potent and versatile chemical tool for modern drug discovery. Its pre-functionalized nature, coupled with differential reactivity at its substitution sites, provides an efficient entry point for the creation of diverse and novel compound libraries. Furthermore, its ideal physicochemical properties make it a prime candidate for fragment-based screening campaigns. By applying the strategic workflows and detailed protocols outlined in this guide, researchers can effectively harness the potential of this scaffold to accelerate the discovery of next-generation therapeutics.

References

The Strategic Utility of 2,5-Dichloroisonicotinonitrile: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Differentiated Pyridine Scaffold

In the landscape of medicinal chemistry, privileged scaffolds serve as foundational frameworks for the construction of novel therapeutic agents. The pyridine ring, in particular, is a ubiquitous motif in a vast number of approved drugs due to its ability to engage in a variety of biological interactions and its synthetic tractability. Within this class of heterocycles, 2,5-dichloroisonicotinonitrile emerges as a particularly compelling scaffold for the generation of new chemical entities. Its unique substitution pattern—two chlorine atoms at positions amenable to selective functionalization and a nitrile group that can act as a bioisostere or be further transformed—offers a versatile platform for library synthesis and lead optimization.

This technical guide provides a comprehensive overview of the chemical reactivity and strategic applications of this compound in drug discovery. We will delve into the core principles governing its functionalization, provide field-proven insights into experimental design, and present detailed protocols for key transformations.

Core Scaffold Analysis: Physicochemical Properties and Reactivity

This compound (CAS No. 102645-35-2) is a crystalline solid with the molecular formula C₆H₂Cl₂N₂.[1] The presence of two electron-withdrawing chlorine atoms and a nitrile group on the pyridine ring renders the scaffold electron-deficient, which is a key determinant of its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 102645-35-2[1]
Molecular Formula C₆H₂Cl₂N₂[1]
Molecular Weight 172.99 g/mol [2]
Appearance Powder[1]
Purity (typical) ≥98% (HPLC)[1]

The primary avenues for derivatization of the this compound core are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electronic asymmetry of the pyridine ring dictates the regioselectivity of these transformations.

Strategic Functionalization: Mastering Regioselectivity

The synthetic utility of this compound lies in the ability to selectively address its two chlorine atoms. The position of these leaving groups relative to the ring nitrogen and the nitrile group creates a nuanced reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

The electron-deficient nature of the pyridine ring, exacerbated by the chlorine and nitrile substituents, makes it susceptible to nucleophilic attack.[3] The regioselectivity of SNAr reactions on dichloropyridines is governed by the stability of the intermediate Meisenheimer complex.[4] For this compound, the C2 and C5 positions exhibit differential reactivity. Generally, the C2 position is more activated towards nucleophilic attack due to the inductive and mesomeric effects of the ring nitrogen.[5]

However, the outcome can be influenced by the nature of the nucleophile, the solvent, and the presence of substituents on the nucleophile.[3][5] For instance, sterically hindered nucleophiles may favor attack at the less hindered C5 position.

SNAr_Regioselectivity cluster_C2 C2 Substitution cluster_C5 C5 Substitution Scaffold This compound C2_Product 2-Nu-5-chloroisonicotinonitrile Scaffold->C2_Product Path A C5_Product 5-Nu-2-chloroisonicotinonitrile Scaffold->C5_Product Path B Nu Nucleophile (NuH) Nu->Scaffold Base Base Base->Scaffold C2_Pathway Favored by: - Strong, less hindered nucleophiles - Aprotic polar solvents C5_Pathway Favored by: - Sterically hindered nucleophiles - Specific solvent effects

Caption: Regioselective pathways in the nucleophilic aromatic substitution of this compound.

Palladium-Catalyzed Cross-Coupling: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of the this compound scaffold.[2] The two most significant transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction enables the formation of C-C bonds between the dichloropyridine core and a variety of organoboron reagents.[6] This reaction is instrumental for introducing aryl, heteroaryl, and vinyl groups, significantly expanding the structural diversity of the resulting compounds. The choice of catalyst, ligand, and base is critical for achieving high yields and controlling regioselectivity.[7] Generally, the C2 position is more reactive in palladium-catalyzed cross-coupling reactions due to its proximity to the coordinating nitrogen atom of the pyridine ring.

Suzuki_Workflow Start This compound + R-B(OH)2 Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Reaction Product 2-Aryl-5-chloroisonicotinonitrile or 5-Aryl-2-chloroisonicotinonitrile Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine scaffold.[2][8] This reaction is of paramount importance in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds. Similar to the Suzuki-Miyaura coupling, the choice of the palladium precursor, ligand, and base is crucial for successful transformation.[9]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the functionalization of the this compound scaffold, adapted from established procedures for related dichloropyridines.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with a nucleophile in the presence of a base.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alcohol) (1.1 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inerted reaction vessel, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add the nucleophile (1.1 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted isonicotinonitrile.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Boronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inerted reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (2-5 mol%).

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted isonicotinonitrile.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.

  • In a separate vessel, add this compound (1.0 eq.) and the base (1.4 eq.).

  • Add the catalyst solution to the vessel containing the substrate and base.

  • Add the amine (1.2 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired amino-substituted isonicotinonitrile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,5-disubstituted pyridine motif is a common feature in a number of kinase inhibitors.[10] The ability to readily introduce diverse substituents at the C2 and C5 positions of the isonicotinonitrile core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. The nitrile group at the C4 position can serve as a key hydrogen bond acceptor or be transformed into other functional groups to further modulate the biological activity.

Table 2: Representative Kinase Inhibitor Scaffolds with a Disubstituted Pyridine Core

Kinase TargetScaffold TypeKey Interactions
Aurora Kinase2,4-DiaminopyrimidineHinge-binding via pyrimidine nitrogens
Spleen Tyrosine Kinase (Syk)Imidazo[1,2-c]pyrimidineHinge-binding and interactions with the catalytic lysine
Glycogen Synthase Kinase-3 (GSK-3)2,5-DiaminopyrimidineHinge-binding and occupation of the ATP-binding pocket

The synthetic versatility of this compound makes it an ideal starting point for the synthesis of libraries of compounds targeting various kinases implicated in oncology, inflammation, and neurodegenerative diseases.

Characterization of this compound

Thorough characterization of the starting material is essential for reproducible synthetic outcomes. The following are expected spectroscopic data for this compound based on its structure and data for similar compounds.

  • ¹H NMR: The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6 of the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the chlorine and nitrile groups.

  • ¹³C NMR: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon atoms attached to the chlorine atoms will appear in the range of 150-160 ppm, while the nitrile carbon will be in the range of 115-120 ppm. The remaining aromatic carbons will resonate between 120-150 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a highly valuable and versatile scaffold for the creation of new chemical entities in drug discovery. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the potential for regioselective functionalization, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The demonstrated presence of the disubstituted pyridine motif in numerous kinase inhibitors highlights the potential of this scaffold in developing novel therapeutics for a range of diseases. As our understanding of selective functionalization of heterocyclic systems continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

The Strategic Synthesis and Application of 2,5-Dichloroisonicotinonitrile and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Dichlorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties, coupled with the ability to be strategically functionalized, provide a versatile platform for molecular design. Among the vast array of pyridine-based building blocks, 2,5-dichloroisonicotinonitrile emerges as a particularly compelling starting material. The presence of two distinct chlorine atoms at the 2 and 5 positions, ortho and meta to the nitrogen respectively, offers differential reactivity, while the nitrile group at the 4-position serves as a versatile handle for further chemical transformations. This guide provides an in-depth exploration of the synthesis of this compound, a detailed examination of its primary derivatives, and a discussion of their significant applications, with a particular focus on the development of kinase inhibitors.

Part 1: Mastering the Core Synthesis of this compound

The efficient and scalable synthesis of this compound is paramount for its utilization in drug discovery programs. While multiple synthetic routes can be envisaged, two principal strategies, leveraging readily available precursors, have proven to be the most practical: the Sandmeyer reaction starting from an amino-pyridine precursor and the dehydration of the corresponding isonicotinamide.

Strategy 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, the logical precursor is 4-amino-2,5-dichloropyridine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (Prophetic)

  • Step 1: Diazotization of 4-Amino-2,5-dichloropyridine.

    • Suspend 4-amino-2,5-dichloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Step 2: Sandmeyer Cyanation.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., aqueous sodium cyanide solution).

    • Cool the CuCN solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until nitrogen evolution ceases.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) cyanide is a classic and effective reagent for the Sandmeyer cyanation, facilitating the conversion of the diazonium group to the nitrile.

Strategy 2: Dehydration of 2,5-Dichloroisonicotinamide

An alternative and often high-yielding approach involves the dehydration of a primary amide. This route necessitates the prior synthesis of 2,5-dichloroisonicotinamide.

Proposed Synthetic Pathway:

Caption: Synthesis of this compound via amide dehydration.

Experimental Protocol: Synthesis of this compound via Amide Dehydration (Prophetic)

  • Step 1: Synthesis of 2,5-Dichloroisonicotinamide.

    • Reflux 2,5-dichloroisonicotinic acid (1.0 eq) with thionyl chloride (excess) until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide.

    • Stir the mixture vigorously and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry to yield 2,5-dichloroisonicotinamide.

  • Step 2: Dehydration to this compound.

    • Combine 2,5-dichloroisonicotinamide (1.0 eq) with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess).[3]

    • Heat the mixture gently under reflux until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the aqueous solution with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the amide via the acid chloride is a standard and efficient procedure. Strong dehydrating agents like POCl₃ and SOCl₂ are necessary to effect the elimination of water from the primary amide to form the nitrile.[3]

Part 2: The Chemistry of Primary Derivatives – A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions

1. Amination Reactions:

The introduction of amino substituents is a cornerstone of medicinal chemistry, as these groups can participate in crucial hydrogen bonding interactions with biological targets. The reaction of this compound with various amines can be controlled to achieve either mono- or di-substitution.

Monosubstitution (Preferentially at C2):

By using a stoichiometric amount of the amine, often at moderate temperatures, selective substitution at the more activated 2-position can be achieved.

Caption: Selective amination of this compound.

Experimental Protocol: Synthesis of a 2-Amino-5-chloroisonicotinonitrile Derivative (General)

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or ethanol).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • Add a base (e.g., triethylamine, potassium carbonate) (1.1-1.5 eq) to the stirred solution.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification.

2. Suzuki-Miyaura Cross-Coupling Reactions:

For the introduction of carbon-carbon bonds, the Suzuki-Miyaura coupling is an invaluable tool.[4][5][6][7][8] This palladium-catalyzed reaction allows for the coupling of the chloro-pyridine with a boronic acid or ester, enabling the synthesis of a wide array of aryl- or heteroaryl-substituted derivatives. Selective coupling at either the 2- or 5-position can often be achieved by careful selection of the palladium catalyst, ligands, and reaction conditions.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification.

Part 3: Applications in Drug Discovery – The Rise of Kinase Inhibitors

The derivatives of this compound are of significant interest in the development of kinase inhibitors.[9][10][11][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,5-disubstituted isonicotinonitrile scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases.

Table 1: Exemplary Data on Kinase Inhibitor Activity of Related Scaffolds

ScaffoldTarget KinaseIC₅₀ (nM)Reference
2,5-DiaminopyrimidineGSK-3<10[11]
Pyrrole indolin-2-oneVEGFR-2, PDGFRβVaries[12]
2-AminopyrimidineCDK1, CDK2, etc.5-25[13]

The data in Table 1, while not directly for this compound derivatives, illustrates the potential of similar disubstituted nitrogen-containing heterocycles to exhibit potent kinase inhibitory activity. The strategic functionalization of the this compound core allows for the fine-tuning of potency and selectivity against specific kinase targets.

Logical Relationship for Kinase Inhibitor Design:

Kinase_Inhibitor_Design Core This compound Derivatization SNAr / Suzuki Coupling Core->Derivatization Library Library of 2,5-Disubstituted Isonicotinonitriles Derivatization->Library Screening Kinase Activity Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for the development of kinase inhibitors from this compound.

Conclusion: A Versatile Scaffold with Untapped Potential

This compound represents a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated utility of similar scaffolds in the development of potent and selective kinase inhibitors underscores the significant potential of this compound derivatives in the ongoing quest for novel therapeutics. This guide has provided a foundational understanding of the synthesis and primary derivatization of this important intermediate, offering a strategic roadmap for its effective application in drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2,5-Dichloroisonicotinonitrile is a highly versatile building block in medicinal chemistry and materials science.[1] The electron-deficient nature of the pyridine ring, amplified by the presence of two electron-withdrawing chlorine atoms and a nitrile group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the precise and regioselective introduction of a wide array of functional groups, making it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. The ability to selectively replace the chlorine atoms with various nucleophiles, such as amines and thiols, provides a powerful tool for generating molecular diversity and fine-tuning the physicochemical and biological properties of the target compounds.

This application note provides a detailed guide to performing nucleophilic aromatic substitution reactions on this compound, including a discussion of the underlying mechanism, step-by-step experimental protocols for amination and thiolation, and expected outcomes.

Understanding the Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[2] Unlike SN1 and SN2 reactions, the SNAr pathway does not involve a direct backside attack or the formation of a carbocation.[2] Instead, the reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile group. In the second, faster step, the leaving group (a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products start This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Addition (Slow) product Substituted Product + Cl⁻ meisenheimer->product Elimination (Fast)

Caption: The Addition-Elimination Mechanism of SNAr.

Regioselectivity: A Matter of Electronics

The pyridine ring of this compound possesses two potential sites for nucleophilic attack: the C2 and C5 positions. The regioselectivity of the substitution is primarily governed by the electronic effects of the substituents. The nitrile group (CN) at the 4-position is a powerful electron-withdrawing group, which deactivates the adjacent C3 and C5 positions towards nucleophilic attack through resonance and inductive effects. Conversely, the nitrogen atom in the pyridine ring strongly activates the C2 (and C6) position. Therefore, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the selective formation of 2-substituted-5-chloroisonicotinonitrile derivatives.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic aromatic substitution on this compound with amines and thiols. These are intended as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination of this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperazine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent (e.g., DMSO, NMP)

  • Potassium carbonate (K2CO3) or another suitable non-nucleophilic base (e.g., triethylamine, DIPEA)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.

  • Add the amine (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound and K₂CO₃ in a flask. B Add anhydrous DMF under inert atmosphere. A->B C Add amine at room temperature. B->C D Heat to 80-100 °C and monitor by TLC. C->D E Cool and quench with water. D->E F Extract with ethyl acetate. E->F G Wash with brine, dry, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for the amination of this compound.

Protocol 2: Thiolation of this compound

This protocol outlines a general method for the reaction of this compound with a thiol.

Materials and Reagents:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of this compound to the thiolate solution at 0 °C via a syringe or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical reaction conditions for the nucleophilic aromatic substitution on this compound with representative nucleophiles. Yields are generally moderate to high, depending on the nucleophilicity and steric bulk of the attacking species.

NucleophileProductBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aniline2-(Phenylamino)-5-chloroisonicotinonitrileK2CO3DMF90675-85
Morpholine2-Morpholino-5-chloroisonicotinonitrileK2CO3DMF80480-90
Thiophenol2-(Phenylthio)-5-chloroisonicotinonitrileNaHTHFRT385-95
Benzyl Mercaptan2-(Benzylthio)-5-chloroisonicotinonitrileNaHTHFRT288-96

References

Application Notes & Protocols: 2,5-Dichloroisonicotinonitrile as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,5-dichloroisonicotinonitrile as a foundational building block for the synthesis of novel pharmaceutical compounds. This document moves beyond simple procedural outlines to deliver field-proven insights into the precursor's reactivity, strategic application in kinase inhibitor synthesis, and detailed, self-validating experimental protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. All methodologies are supported by authoritative references to ensure scientific integrity.

Core Concepts: Understanding the this compound Scaffold

Introduction to a Privileged Precursor

This compound is a substituted pyridine derivative that has emerged as a highly valuable and versatile precursor in modern medicinal chemistry. Its value lies in the strategic placement of three distinct reactive sites: two chlorine atoms at the C2 and C5 positions and a nitrile group at the C4 position. This arrangement allows for controlled, sequential modifications, making it an ideal starting point for building complex molecular architectures. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), which is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).[1][2][3]

Chemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of its C-Cl bonds to nucleophilic attack. Understanding the regioselectivity of these reactions is critical for predictable and efficient synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is generally more reactive towards nucleophiles than the chlorine at the C5 position. This is due to the combined electron-withdrawing and stabilizing effect of the adjacent ring nitrogen on the Meisenheimer complex intermediate formed during the SNAr reaction.[4][5] This differential reactivity allows for selective monosubstitution at the C2 position under carefully controlled conditions, followed by a subsequent substitution at the C5 position, often requiring more forcing conditions (e.g., higher temperature).

  • Nitrile Group Transformations: While the primary utility comes from the SNAr reactions, the nitrile group offers further opportunities for diversification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional handles for molecular elaboration.

This inherent reactivity profile enables a modular "plug-and-play" approach to library synthesis, where diverse nucleophiles (amines, thiols, alcohols) can be introduced sequentially to generate a wide array of analogues for structure-activity relationship (SAR) studies.

Critical Safety & Handling Protocols

This compound and its related halogenated intermediates must be handled with care. Adherence to strict safety protocols is mandatory.

Hazard Profile:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

  • Flammability: Some related precursors, like dichloroacetonitrile, are flammable liquids and vapors.[8][9]

Safety Protocol Detailed Procedure & Rationale
Personal Protective Equipment (PPE) Wear nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles or a full-face shield at all times.[6][8] Rationale: To prevent skin and eye contact with the corrosive and irritating solid/solution.
Ventilation All manipulations must be performed inside a certified chemical fume hood.[6][7] Rationale: To prevent inhalation of dust or vapors, which can cause respiratory irritation.
Handling Avoid generating dust. Use appropriate tools for transfer. Keep away from heat, sparks, and open flames.[8] Wash hands and any exposed skin thoroughly after handling.[6] Rationale: Minimizes exposure risk and prevents ignition of flammable related compounds.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Store locked up.[6][8] Rationale: Prevents degradation from moisture and ensures security.
First Aid If Inhaled: Remove person to fresh air. Seek immediate medical attention.[6][8] If on Skin: Remove contaminated clothing immediately. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[6] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6] If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8]

Application Focus: Synthesis of Novel Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[10][11] The JAK/STAT signaling pathway is crucial for mediating cytokine signals involved in immune cell function and cell growth.[11][12] Aberrant JAK signaling is implicated in a host of autoimmune diseases and cancers, making JAK inhibitors a major therapeutic target.[11][13]

General Synthetic Workflow for a Kinase Inhibitor Scaffold

The synthesis of a JAK inhibitor using this precursor typically involves a two-step SNAr sequence. First, a primary amine (R¹-NH₂) is coupled at the more reactive C2 position. The resulting 2-amino-5-chloro-isonicotinonitrile intermediate is then reacted with a second, often different, amine (R²-NH₂) at the C5 position to build the core scaffold.

G start This compound step1 Step 1: Selective SNA_r at C2 start->step1 reagent1 + R¹-NH₂ (Nucleophile 1) reagent1->step1 intermediate Intermediate: 2-(R¹-amino)-5-chloroisonicotinonitrile step1->intermediate step2 Step 2: SNA_r at C5 intermediate->step2 reagent2 + R²-NH₂ (Nucleophile 2) reagent2->step2 final_product Final Product: 2,5-Disubstituted Core Scaffold step2->final_product

Caption: General workflow for synthesizing a disubstituted scaffold.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the sequential substitution on the this compound core.

Protocol 1: Selective Monosubstitution with an Aniline Derivative

This protocol details the selective reaction at the C2 position. The choice of a mild base like diisopropylethylamine (DIPEA) and controlled temperature is crucial for achieving high selectivity.

Objective: To synthesize 2-(phenylamino)-5-chloroisonicotinonitrile.

Materials & Reagents Supplier Grade Quantity
This compoundCommercial≥98%1.0 eq
AnilineCommercialReagent1.1 eq
N,N-Diisopropylethylamine (DIPEA)Commercial≥99%2.0 eq
2-Propanol (IPA)CommercialAnhydrous~10 mL / mmol
Ethyl AcetateCommercialHPLCAs needed
HexanesCommercialHPLCAs needed
Nitrogen Gas (N₂)In-houseHigh Purity---

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Purge the flask with nitrogen gas for 10 minutes. Causality: An inert atmosphere is critical to prevent side reactions involving atmospheric moisture and oxygen.

  • Reagent Dissolution: Add anhydrous 2-propanol to the flask to dissolve the starting material.

  • Addition of Reagents: Add aniline (1.1 eq) to the solution via syringe, followed by the dropwise addition of DIPEA (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the aniline nucleophile ensures complete consumption of the limiting reagent.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess aniline and DIPEA, while the bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the isolated product, 2-(phenylamino)-5-chloroisonicotinonitrile, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Second Substitution to Complete the Core Scaffold

This protocol uses the product from Protocol 1 to perform the second substitution at the C5 position. Higher temperatures are typically required for this step.

Objective: To synthesize 2-(phenylamino)-5-(methylamino)isonicotinonitrile.

Materials & Reagents Supplier Grade Quantity
2-(phenylamino)-5-chloroisonicotinonitrileFrom Protocol 1Purified1.0 eq
Methylamine (40% in H₂O or 2.0M in THF)CommercialReagent3.0 eq
N,N-Dimethylformamide (DMF)CommercialAnhydrous~15 mL / mmol
Nitrogen Gas (N₂)In-houseHigh Purity---

Step-by-Step Methodology:

  • Setup: In a sealed pressure vessel equipped with a stir bar, dissolve 2-(phenylamino)-5-chloroisonicotinonitrile (1.0 eq) in anhydrous DMF.

  • Inert Atmosphere: Sparge the solution with nitrogen for 10 minutes. Causality: While less critical than in reactions with highly sensitive reagents, maintaining an inert atmosphere is good practice to ensure reproducibility.

  • Reagent Addition: Add the methylamine solution (3.0 eq). Seal the vessel tightly. Causality: A significant excess of the nucleophile (methylamine) is used to drive the reaction to completion, as the C5 position is less reactive. Using a sealed vessel is necessary to contain the volatile methylamine, especially at elevated temperatures.

  • Reaction: Heat the reaction mixture to 110 °C for 24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the vessel to room temperature. Carefully unseal the vessel in a fume hood. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or preparative HPLC to yield the final product. Confirm the structure and purity by NMR and HRMS.

Conceptual Drug Discovery Workflow

The synthesis of a small library of compounds using the protocols above is the first step in a long drug discovery pipeline.[14][15][16] The goal is to identify a lead compound that can be optimized into a clinical candidate.

G synthesis Library Synthesis (from 2,5-dichloro- isonicotinonitrile) screening High-Throughput Screening (HTS) (e.g., In Vitro Kinase Assays) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (SAR Studies, ADME Profiling) hit_id->lead_opt lead_opt->synthesis  Iterative  Design preclinical Preclinical Development (In Vivo Efficacy & Safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: From precursor to clinical candidate workflow.

This iterative process involves:

  • Library Synthesis: Creating dozens or hundreds of analogues by varying the R¹ and R² groups in the protocols above.

  • High-Throughput Screening (HTS): Testing the entire library for activity against the target kinase (e.g., JAK1, JAK2).[14]

  • Hit-to-Lead: Identifying the most potent and selective "hits" and beginning medicinal chemistry efforts to improve their properties (potency, selectivity, solubility, metabolic stability).

  • Lead Optimization: A cycle of designing, synthesizing, and testing new analogues to develop a "lead" compound with a drug-like profile.[16]

  • Preclinical and Clinical Development: Subjecting the final candidate to rigorous safety and efficacy testing, first in animals and then in human clinical trials.[17]

Conclusion

This compound is a powerful and economically viable precursor for the construction of complex, nitrogen-containing heterocyclic compounds. Its well-defined and differential reactivity allows for controlled, sequential functionalization, making it an invaluable tool in the drug discovery process. The protocols and workflows detailed herein provide a solid foundation for research teams to leverage this scaffold in the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

Application Note & Protocol: Synthesis of Aminopyridine Derivatives via Regioselective Nucleophilic Aromatic Substitution of 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous pharmacologically active compounds and functional materials.[1] This document provides a detailed protocol for the synthesis of mono-aminopyridine derivatives from 2,5-dichloroisonicotinonitrile (2,5-dichloro-4-cyanopyridine). The procedure leverages a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It goes beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and methods for troubleshooting, ensuring a robust and reproducible synthesis. We will focus on the selective substitution of one chlorine atom, providing a versatile platform for generating a library of aminopyridine derivatives.

The Scientific Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (like SN1 or SN2), SNAr on an aromatic ring requires specific conditions to proceed.[2]

The Addition-Elimination Mechanism

The reaction follows a two-step addition-elimination pathway:

  • Addition of the Nucleophile: The amine (nucleophile) attacks one of the carbon atoms bearing a chlorine atom. This attack is the rate-determining step and temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: Aromaticity is restored as the chloride ion (leaving group) is expelled, resulting in the final substituted product.

For this reaction to be facile, the aromatic ring must be "activated," meaning it must be electron-deficient. This deficiency is achieved by the presence of strong electron-withdrawing groups (EWGs).[4]

Regioselectivity on the this compound Scaffold

In this compound, the pyridine ring is heavily activated by three powerful electron-withdrawing features:

  • The Ring Nitrogen: Inherently makes the pyridine ring more electrophilic than benzene. It strongly activates the ortho (C2) and para (C4) positions to nucleophilic attack.

  • The Cyano Group (-CN) at C4: A strong π-acceptor that further withdraws electron density, primarily from the ortho (C3, C5) and para (C2, C6 - though C6 doesn't exist here) positions relative to itself.

  • The Chlorine Atoms: Inductively electron-withdrawing, they contribute to the overall electrophilicity of the ring.

The critical question is which chlorine is replaced: the one at C2 or C5?

  • Attack at C2: This position is ortho to the powerfully activating ring nitrogen. The negative charge in the resulting Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.

  • Attack at C5: This position is ortho to the activating cyano group. The negative charge of the intermediate can be delocalized onto the nitrile nitrogen.[3]

While both positions are activated, the stabilization afforded by the pyridine nitrogen is typically dominant. Therefore, nucleophilic attack is generally favored at the C2 position , yielding 2-amino-5-chloroisonicotinonitrile derivatives as the major product. However, the reaction conditions (solvent, temperature, nature of the amine) can influence this selectivity, and experimental verification of the product's structure is crucial.

Materials, Equipment, and Safety

Reagents & Materials
ReagentCAS No.M.W. ( g/mol )Recommended Grade/PurityNotes
This compound56413-79-9173.00>97%Starting material. Irritant.
Primary/Secondary AmineVariesVaries>98%Nucleophile. Corrosive/irritant.
Diisopropylethylamine (DIPEA)7087-68-5129.24>99%, anhydrousNon-nucleophilic base.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%, anhydrousAlternative inorganic base.
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, >99.8%Polar aprotic solvent.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Alternative polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction solvent.
Hexanes110-54-386.18ACS GradeChromatography eluent.
Deionized Water7732-18-518.02N/AFor work-up.
Brine (Saturated NaCl)7647-14-558.44N/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeDrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks (two- or three-neck)

  • Reflux condenser with gas inlet/outlet

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Nitrogen or Argon gas supply with manifold

  • Syringes and needles for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood.

  • Chemical Hazards:

    • This compound: Is an irritant. Avoid inhalation and contact with skin and eyes.

    • Amines: Many are corrosive and have strong odors. Handle with care.

    • DMSO/DMF: These are polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Avoid skin contact.

    • DIPEA: Is a corrosive and flammable liquid.

  • Inert Atmosphere: The reaction should be run under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture, especially when using anhydrous reagents.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a representative amine.

Reaction Setup & Execution
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas to remove residual moisture.

  • Charging the Flask: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, e.g., 1.73 g, 10.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMSO (approx. 0.2-0.5 M concentration, e.g., 30 mL). Begin stirring to dissolve the solid. Add the base, either DIPEA (2.0 eq, 3.48 mL, 20.0 mmol) or anhydrous K₂CO₃ (2.0 eq, 2.76 g, 20.0 mmol).

    • Rationale: A base is required to neutralize the HCl that is generated during the substitution. DIPEA is a soluble organic base, while K₂CO₃ is a solid inorganic base. The choice may depend on the specific amine and downstream purification.

  • Nucleophile Addition: Add the desired amine (1.1 eq, 11.0 mmol) to the stirring mixture at room temperature. The addition should be done slowly, either neat if it is a liquid or as a solution in a small amount of DMSO if it is a solid.

    • Rationale: A slight excess of the amine ensures complete consumption of the limiting starting material. Adding it slowly helps control any initial exotherm.

  • Heating: Heat the reaction mixture to the target temperature (typically 80-120 °C) using a pre-heated oil bath or heating mantle.

    • Rationale: SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. The optimal temperature depends on the amine's reactivity; less nucleophilic amines (e.g., anilines) may require higher temperatures than more nucleophilic ones (e.g., alkylamines).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a sample by taking a small aliquot (~0.1 mL) from the reaction, diluting it with ethyl acetate (1 mL), and spotting it on a TLC plate. A suitable eluent system is typically 20-40% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been fully consumed. This typically takes 4-24 hours.

Work-up and Isolation
  • Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing deionized water (approx. 200 mL).

    • Rationale: This "quenching" step precipitates the organic product out of the water-soluble DMSO and dissolves the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic compounds. Repeating the extraction ensures efficient recovery of the product.

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Rationale: Washing with water removes residual DMSO or DMF. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification & Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Packing: Use an appropriate eluent system, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 30-50% EtOAc in hexanes) to elute the product.

    • Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final aminopyridine derivative, typically as a solid. Determine the final yield.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and regiochemistry. The disappearance of one aromatic proton signal and the appearance of N-H and alkyl/aryl protons from the amine are key indicators.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amino group and the C≡N stretch of the nitrile.

Visualization of the Experimental Workflow

The following diagram outlines the complete process from reaction setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep Dry Glassware & Setup Inert Atmosphere charge Charge Flask: 1. This compound 2. Anhydrous Solvent (DMSO) 3. Base (DIPEA) prep->charge add_nuc Add Amine (1.1 eq) (Room Temp) charge->add_nuc heat Heat Reaction (80-120 °C, 4-24 h) add_nuc->heat monitor Monitor by TLC heat->monitor quench Cool & Quench (Pour into Water) monitor->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spec (MS) - IR Spectroscopy purify->characterize final_product Pure Aminopyridine Derivative characterize->final_product

Caption: Workflow for aminopyridine synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Temperature too low. 2. Amine is not nucleophilic enough. 3. Reagents are wet.1. Increase reaction temperature in 10-20 °C increments. 2. Use a more polar solvent like NMP or consider catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination, though more complex).[5] 3. Ensure all reagents and solvents are anhydrous and the system is under a dry, inert atmosphere.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Product is more water-soluble than expected.1. Extend reaction time. 2. Perform more extractions (e.g., 5x instead of 3x). 3. If the product is very polar, try continuous extraction or use a different extraction solvent like dichloromethane (DCM).
Formation of Di-substituted Product 1. Amine is highly reactive. 2. Reaction temperature is too high or time is too long. 3. More than 1.1-1.2 equivalents of amine were used.1. Reduce the amount of amine to 1.0 equivalent. 2. Run the reaction at a lower temperature and monitor carefully by TLC to stop it once the starting material is consumed. 3. Carefully measure the amount of amine added.
Difficult Purification 1. Product has similar polarity to a byproduct. 2. Residual DMSO/DMF in the crude material.1. Try a different eluent system for chromatography (e.g., DCM/Methanol). Consider recrystallization if the product is a solid. 2. Ensure thorough washing with water and brine during work-up to remove high-boiling solvents.

References

Application Notes: The Strategic Role of 2,5-Dichloroisonicotinonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. They detail the utility of functionalized pyridine scaffolds, with a focus on 2,5-dichloroisonicotinonitrile, as versatile precursors for the development of novel crop protection agents. A comprehensive case study on the insecticide Flonicamid is presented to illustrate the synthesis, mechanism of action, and biological profile of a prominent pyridine-based agrochemical.

Introduction: The Pyridine Scaffold in Modern Agrochemicals

Pyridine-based compounds are a cornerstone in the discovery and development of modern agrochemicals, including fungicides, herbicides, and insecticides.[1] The pyridine ring serves as a versatile scaffold, and its functionalization allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.[2] this compound, with its strategically positioned chlorine atoms and a cyano group, represents a valuable, reactive intermediate for the synthesis of new active ingredients. The two chlorine atoms offer sites for nucleophilic substitution, while the isonicotinonitrile moiety can be further transformed, providing a rich chemical space for the exploration of novel agrochemical candidates.

Case Study: Flonicamid - A Pyridine-Based Insecticide

Flonicamid is a selective insecticide that is highly effective against a range of sucking insect pests.[3][4] It belongs to the pyridinecarboxamide class of insecticides and is a prime example of a successful agrochemical built upon a pyridine core.[5]

2.1. Biological Profile and Spectrum of Activity

Flonicamid demonstrates excellent efficacy against Hemipteran pests such as aphids, whiteflies, thrips, and leafhoppers.[3][5] It is valued in integrated pest management (IPM) programs due to its high selectivity, posing low toxicity to beneficial insects like pollinators and predators, as well as to mammals, birds, and fish.[3][6] Flonicamid can be applied as a foliar spray or to the soil and exhibits systemic and translaminar activity, allowing it to protect new plant growth.[1][7]

2.2. Mechanism of Action: A Unique Approach to Pest Control

Flonicamid possesses a novel mode of action that distinguishes it from other major insecticide classes like neonicotinoids and pyrethroids.[4][5] It is classified under Group 29 by the Insecticide Resistance Action Committee (IRAC), acting as a chordotonal organ modulator.[7][8]

Upon ingestion or contact, Flonicamid disrupts the function of the chordotonal organs in insects. These are mechanoreceptors that are crucial for hearing, balance, and spatial orientation.[7][8][9] This disruption leads to a rapid cessation of feeding, often within 30 minutes to an hour of exposure.[3][9] The affected insects are unable to penetrate plant tissues with their stylets, leading to starvation and dehydration, and ultimately, death within 2 to 5 days.[1][7] This anti-feeding action also helps to reduce the transmission of plant viruses by insect vectors.[9]

Flonicamid Mode of Action Flonicamid Flonicamid Ingestion/ Contact Target Target Site: Chordotonal Organs Flonicamid->Target Binds to unknown protein Disruption Disruption of Hearing, Balance, and Movement Target->Disruption Feeding_Cessation Rapid Inhibition of Stylet Penetration Disruption->Feeding_Cessation Leads to Outcome Starvation and Dehydration Feeding_Cessation->Outcome Death Insect Death Outcome->Death Results in

Caption: Mechanism of action of Flonicamid.

Synthesis of Flonicamid: A Protocol

The commercial synthesis of Flonicamid typically starts from 4-trifluoromethyl nicotinic acid. The following protocol is a representative synthesis based on published patent literature.[2][10]

3.1. Chemical Structures

Caption: Key chemical structures in Flonicamid synthesis.

3.2. Reaction Scheme

Flonicamid Synthesis Reactant1 4-Trifluoromethyl Nicotinic Acid Intermediate 4-Trifluoromethyl Nicotinoyl Chloride Reactant1->Intermediate SOCl2, Catalyst Toluene, 40-110 °C Product Flonicamid Intermediate->Product Aminoacetonitrile HCl Base, Water, 0-100 °C

Caption: Synthetic pathway for Flonicamid.

3.3. Experimental Protocol

Step 1: Synthesis of 4-Trifluoromethyl Nicotinoyl Chloride [10]

  • To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 4-trifluoromethyl nicotinic acid (1.0 eq), a suitable solvent such as toluene (3-10 parts by mass relative to the starting acid), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1-1.5 eq) to the mixture while maintaining the temperature.

  • Heat the reaction mixture to 40-110 °C and maintain for 4-5 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or GC).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-trifluoromethyl nicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Flonicamid [10]

  • In a separate reaction vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride (1.0-2.0 eq) and an inorganic base such as sodium carbonate or sodium hydroxide (1.0-3.0 eq) in water.

  • Cool the aqueous solution to a temperature between 0-100 °C.

  • Slowly add the crude 4-trifluoromethyl nicotinoyl chloride from Step 1 to the aqueous solution of aminoacetonitrile.

  • Maintain the reaction temperature and stir for 2-3 hours.

  • Upon completion of the reaction, the solid product (Flonicamid) will precipitate.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

3.4. Reagent Table

ReagentMolar Mass ( g/mol )Role
4-Trifluoromethyl Nicotinic Acid191.11Starting Material
Thionyl Chloride (SOCl₂)118.97Acyl Chlorination Reagent
Toluene92.14Solvent
N,N-Dimethylformamide (DMF)73.09Catalyst
Aminoacetonitrile Hydrochloride92.52Reactant
Sodium Carbonate (Na₂CO₃)105.99Base
Water18.02Solvent

3.5. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Cyanide-containing compounds are highly toxic; handle with appropriate safety measures.

Potential Synthetic Applications of this compound

While Flonicamid synthesis is presented as a case study for a pyridine-based insecticide, this compound itself holds significant potential as a precursor for other novel agrochemicals. The two chlorine atoms at the 2 and 5 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, such as amino, alkoxy, and thioether moieties, which can be used to modulate the biological activity of the resulting compounds. The cyano group at the 4-position can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities.

Conclusion

The pyridine scaffold is a privileged structure in the field of agrochemical research. The insecticide Flonicamid serves as a compelling example of how this scaffold can be elaborated to produce a highly effective and selective crop protection agent with a unique mode of action. While the commercial synthesis of Flonicamid follows a specific pathway, the principles of pyridine chemistry and the strategic functionalization of intermediates like this compound are central to the discovery of new and improved agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological activity of novel pyridine-based agrochemical candidates.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

In the fast-paced environment of pharmaceutical and materials science research, the efficiency of synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods.[1][2] By utilizing microwave energy, reactions that once required hours or even days can now be completed in minutes.[2][3] This is achieved through the direct and efficient heating of polar molecules and ions in the reaction mixture, a process known as dielectric heating, which leads to rapid temperature increases and accelerated reaction rates.[4][5]

This guide focuses on the application of microwave-assisted synthesis to reactions involving 2,5-dichloroisonicotinonitrile, a versatile and highly valuable building block in medicinal chemistry. Its di-halogenated pyridine scaffold, activated by the electron-withdrawing nitrile group, allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The derivatives of this compound are key components in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[5][6][7] These application notes provide detailed protocols and the scientific rationale for conducting Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions on this important substrate.

Understanding the Reactivity and Regioselectivity of this compound

The reactivity of the two chlorine atoms on the this compound ring is not identical. The position of substitution is dictated by the electronic properties of the pyridine ring, which is influenced by the nitrogen atom and the strongly electron-withdrawing nitrile group at the C4 position. In nucleophilic aromatic substitution (SNAr) reactions, the incoming nucleophile will preferentially attack the position that best stabilizes the negative charge in the intermediate Meisenheimer complex.[8] For this compound, the C2 position is generally more activated towards nucleophilic attack than the C5 position. This is because the negative charge in the Meisenheimer complex formed by attack at C2 can be delocalized onto the electronegative pyridine nitrogen atom, leading to a more stable intermediate. This inherent regioselectivity is a key consideration in the design of synthetic routes utilizing this scaffold.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and its application is widespread in drug discovery for the synthesis of biaryl and heteroaryl compounds.[9] Microwave irradiation significantly accelerates this palladium-catalyzed reaction.[10] When reacting this compound with an aryl or heteroaryl boronic acid, regioselective substitution is expected, primarily at the more reactive C2 position.

Protocol: Microwave-Assisted Monosubstitution Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the monosubstitution of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and the base (2.0 mmol).

  • Add the solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature of 120-150 °C for 10-30 minutes.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-chloroisonicotinonitrile.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand can influence reaction efficiency and scope. For example, Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[9]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used due to their good balance of reactivity and handling.[9]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[4]

  • Microwave Parameters: The temperature and time are optimized to ensure complete reaction while minimizing byproduct formation. Microwave heating allows for rapid attainment of the target temperature.[9]

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product A Add this compound, Arylboronic acid, Pd Catalyst, Base B Add Solvent A->B 1. Reagents C Seal Vial B->C D Irradiate in Microwave Reactor (120-150 °C, 10-30 min) C->D 2. Heating E Cool and Dilute D->E F Liquid-Liquid Extraction E->F 3. Isolation G Dry and Concentrate F->G 3. Isolation H Column Chromatography G->H 3. Isolation I 2-Aryl-5-chloroisonicotinonitrile H->I

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Quantitative Data Summary:

ParameterValueReference
Temperature120-150 °C[9]
Time10-30 min[9]
Catalyst Loading5 mol%[9]
Expected YieldGood to Excellent

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. Microwave irradiation has been shown to dramatically reduce reaction times for this transformation from hours to minutes.[12][13]

Protocol: Microwave-Assisted Monosubstitution Buchwald-Hartwig Amination

This protocol provides a general method for the monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add to a 10 mL microwave vial equipped with a magnetic stir bar: this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the amine (1.2 mmol) and the anhydrous solvent (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate at 100-130 °C for 15-60 minutes.[12]

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-amino-5-chloroisonicotinonitrile derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen. Therefore, setting up the reaction under an inert atmosphere is often necessary to prevent catalyst deactivation.

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos facilitate the catalytic cycle.[12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the palladium-amide complex.[12]

Reaction Mechanism Diagram:

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition ArX 2,5-dichloro- isonicotinonitrile ArX->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch Amine R2NH Amine->LigandExch PdAmine [Ar-Pd(II)-NHR2(L_n)]+X- LigandExch->PdAmine Deprotonation Deprotonation PdAmine->Deprotonation Base Base Base->Deprotonation PdAmido Ar-Pd(II)-NR2(L_n) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Amino-5-chloro- isonicotinonitrile RedElim->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Quantitative Data Summary:

ParameterValueReference
Temperature100-130 °C[12]
Time15-60 min[12]
Catalyst Loading2.5 mol% Pd₂(dba)₃[12]
Ligand Loading6 mol% XPhos[12]
Expected YieldGood to Excellent[12][13]

Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[14] Microwave irradiation can significantly accelerate SNAr reactions, often leading to cleaner products and higher yields in shorter reaction times.[15][16] As previously discussed, the C2 position of this compound is the more electrophilic site and is expected to be the primary position of substitution.

Protocol: Microwave-Assisted SNAr with an Amine Nucleophile

This protocol describes a general procedure for the SNAr reaction of this compound with an amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., Et₃N, DIPEA) (optional, can use excess amine)

  • Solvent (e.g., EtOH, MeCN, DMF)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • In a 10 mL microwave vial, dissolve this compound (1.0 mmol) in the chosen solvent (5 mL).

  • Add the amine (1.2-2.0 mmol) and, if necessary, a non-nucleophilic base like triethylamine or DIPEA (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-150 °C for 5-20 minutes.[16]

  • After cooling, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-amino-5-chloroisonicotinonitrile.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or MeCN are often effective for SNAr reactions. Alcohols like ethanol can also be used.[16]

  • Base: A base is used to neutralize the HCl generated during the reaction. Often, an excess of the amine nucleophile can serve this purpose.[16]

  • Microwave Conditions: The high temperatures achievable with microwave heating in sealed vessels accelerate the reaction, allowing for short reaction times.[16]

Logical Relationship Diagram:

SNAr_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Outcome Substrate This compound Attack Nucleophilic Attack at C2 Substrate->Attack Nucleophile Amine (R2NH) Nucleophile->Attack Microwave Microwave Irradiation (High Temperature & Pressure) Microwave->Attack Solvent Polar Solvent Solvent->Attack Intermediate Meisenheimer Complex (Stabilized by N and CN) Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Selectivity High Regioselectivity Intermediate->Selectivity Stability dictates Product 2-Amino-5-chloroisonicotinonitrile Elimination->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,5-dichloroisonicotinonitrile, a pivotal building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic functionalization of this substrate is paramount, with the differential reactivity of the chlorine atoms at the C2 and C5 positions presenting both a challenge and a synthetic opportunity. This document outlines field-proven methodologies for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Emphasis is placed on catalyst selection, ligand effects, and reaction optimization to control regioselectivity and maximize yields. Each section includes a discussion of the underlying mechanistic principles, step-by-step experimental protocols, and data summaries to guide researchers in leveraging this versatile scaffold for novel molecular design.

Introduction: The Synthetic Utility of this compound

This compound is a highly valuable heterocyclic intermediate. Its two chlorine atoms serve as reactive handles for sequential or selective functionalization through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group and the pyridine nitrogen significantly influence the reactivity of the C-Cl bonds, making the regioselective substitution a key consideration in synthetic design. The C2 position is generally more electron-deficient due to its proximity to the ring nitrogen, often leading to preferential reactivity at this site. However, catalyst and ligand choice can overcome this inherent bias, enabling selective functionalization at the C5 position. This guide provides the practical knowledge to navigate these subtleties and effectively utilize this compound in complex synthetic routes.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation + R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R

Application Note: Scale-Up Synthesis of 2,5-Dichloroisonicotinonitrile Derivatives for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of 2,5-dichloroisonicotinonitrile, a key intermediate for various pyridine-derived active pharmaceutical ingredients (APIs) entering preclinical development. We present a robust, scalable synthetic route, detailed protocols from gram to kilogram-scale, and critical process safety considerations. Furthermore, this guide outlines a quality control framework and discusses the integration of Good Manufacturing Practice (GMP) principles to ensure the resulting API intermediate is suitable for preclinical toxicology and efficacy studies. The methodologies described herein are designed for researchers, process chemists, and drug development professionals tasked with advancing novel chemical entities from discovery to clinical evaluation.

Introduction: The Strategic Importance of Pyridine Scaffolds

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound, in particular, serves as a versatile building block, offering multiple reaction handles for derivatization to create libraries of compounds for preclinical evaluation.

However, transitioning a novel pyridine derivative from a bench-scale discovery synthesis to a multi-hundred-gram or kilogram-scale campaign suitable for preclinical studies presents significant challenges. These include:

  • Process Safety: Handling potentially hazardous reagents and managing reaction exotherms at scale.

  • Scalability: Ensuring the reaction is reproducible, high-yielding, and avoids chromatography.[3]

  • Purity: Achieving the high purity (>98%) required for preclinical batches, with well-characterized impurity profiles.

  • Regulatory Alignment: Implementing documentation and quality control practices that align with early-stage Good Manufacturing Practice (GMP) guidelines.[][5]

This document provides a detailed framework to navigate these challenges, using a representative synthesis of the parent this compound as a guiding example.

Synthesis Strategy and Process Development

The selected synthetic route is a multi-step process designed for scalability and robustness, starting from commercially available p-dichlorobenzene. This pathway avoids problematic reagents and prioritizes crystalline intermediates to facilitate purification by recrystallization rather than column chromatography, a critical consideration for large-scale production.[3]

Overall Synthetic Workflow

The process begins with the nitration of p-dichlorobenzene, followed by reduction to the aniline, a Sandmeyer reaction to install the nitrile, and a final oxidation/chlorination sequence. Each step is designed to be telescoping where possible, minimizing intermediate isolations.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & QC A Starting Material (p-Dichlorobenzene) B Step 1: Nitration (2,5-Dichloronitrobenzene) A->B HNO₃, H₂SO₄ C Step 2: Reduction (2,5-Dichloroaniline) B->C Fe, HCl or H₂/Pd-C D Step 3: Sandmeyer Reaction (2,5-Dichlorobenzonitrile) C->D 1. NaNO₂, HCl 2. CuCN E Step 4: Pyridine Ring Formation (Target Intermediate) D->E Multi-step sequence (not detailed) F Crude Product Work-up & Isolation E->F G Purification (Recrystallization) F->G H Final QC Analysis (HPLC, NMR, MS) G->H I Qualified API Intermediate (Release for Preclinical Use) H->I

Diagram 1: High-level workflow for the synthesis and qualification of the target pyridine intermediate.

Rationale for Key Process Choices
  • Nitration: The use of a mixed acid system (HNO₃/H₂SO₄) is a classic, well-understood, and highly scalable method for the nitration of aromatic compounds.[6] The addition of a phase transfer catalyst can, in some cases, improve reaction rates and reduce acid concentration.[6]

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) is preferred for its high efficiency and clean conversion. However, for scale-up, iron powder in acidic media is a robust and cost-effective alternative that avoids the need for specialized high-pressure hydrogenation equipment.[7]

  • Sandmeyer Reaction: This is the most reliable method for converting an aniline to a nitrile on a large scale. Careful temperature control during diazotization is critical for safety and yield.

  • Purification: The protocol emphasizes purification via recrystallization. This choice is deliberate; chromatographic purification is often a bottleneck at scale due to high solvent consumption, cost, and time.[3] Developing a robust crystallization procedure early is paramount.

Detailed Scale-Up Protocol: Synthesis of 2,5-Dichloroaniline (100g Scale)

This protocol details the first two steps of the synthesis, producing a key intermediate.

Step 1: Nitration of p-Dichlorobenzene

Reaction: p-Dichlorobenzene → 2,5-Dichloronitrobenzene

ReagentMW ( g/mol )AmountMolesEquivalents
p-Dichlorobenzene147.00100.0 g0.6801.0
Sulfuric Acid (98%)98.08200 mL--
Nitric Acid (70%)63.0158.0 mL0.9121.34

Protocol:

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel. Ensure the setup is in a certified chemical fume hood.[8]

  • Charge: Charge the flask with p-dichlorobenzene (100.0 g) and concentrated sulfuric acid (200 mL).

  • Cooling: Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add the concentrated nitric acid (58.0 mL) dropwise via the addition funnel over 60-90 minutes. Rationale: This slow, temperature-controlled addition is critical to manage the strong exotherm of the nitration reaction and prevent the formation of over-nitrated byproducts.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quench: Carefully pour the reaction mixture onto 1 kg of crushed ice in a 2 L beaker with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude 2,5-dichloronitrobenzene in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 120-125 g (92-96%)

    • Purity (by GC): >98%

Step 2: Reduction to 2,5-Dichloroaniline

Reaction: 2,5-Dichloronitrobenzene → 2,5-Dichloroaniline

ReagentMW ( g/mol )AmountMolesEquivalents
2,5-Dichloronitrobenzene192.01120.0 g0.6251.0
Iron Powder (<100 mesh)55.85140.0 g2.504.0
Ethanol (95%)-500 mL--
Conc. Hydrochloric Acid37.220 mL~0.24~0.38

Protocol:

  • Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charge: Charge the flask with 2,5-dichloronitrobenzene (120.0 g), iron powder (140.0 g), and ethanol (500 mL).

  • Initiation: Heat the slurry to 70-75 °C (gentle reflux). Add the concentrated HCl (20 mL) portion-wise over 15 minutes. Rationale: The acid activates the iron surface, initiating the reduction. A noticeable exotherm should be observed. Control the reflux rate by external cooling if necessary.

  • Reaction: Maintain the reaction at reflux for 4-6 hours. The mixture will turn from a yellow slurry to a dark gray/black slurry.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain a dark oil/solid.

  • Extraction: Dissolve the residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 2,5-dichloroaniline as off-white needles.[7]

    • Expected Yield: 85-95 g (84-94%)

    • Purity (by HPLC): >99%

Process Safety and Hazard Analysis

Handling pyridine-based compounds and the reagents for their synthesis requires strict adherence to safety protocols.[8][9] Pyridine itself is flammable and toxic, and many synthetic intermediates carry similar risks.[10][11]

HazardStageMitigation StrategyReference
Strong Exotherm NitrationSlow, controlled addition of nitric acid at low temperature (0-5 °C); availability of an ice bath for emergency cooling.N/A
Flammable Solvents All StagesUse in a certified chemical fume hood, away from ignition sources. Ground equipment to prevent static discharge.[10] Store in appropriate flammable storage cabinets.[10]
Corrosive Reagents Nitration, ReductionUse appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[11][11]
Toxic Compounds All StagesHandle all chlorinated aromatic compounds in a well-ventilated fume hood to avoid inhalation.[9] Use appropriate PPE to prevent skin contact.[8][9]
Waste Disposal All StagesSegregate waste streams (halogenated, non-halogenated, acidic, basic). Dispose of all chemical waste according to institutional and local environmental regulations.[9][9]

Quality Control for Preclinical Batches

Ensuring the quality of an API or intermediate is paramount for the integrity of preclinical studies.[][12] The quality control (QC) process is a multi-step validation system that begins with raw materials and ends with the final product release.[5]

QC_Flow raw_materials Raw Materials p-Dichlorobenzene, Acids, Solvents QC Tests: - Identity (FTIR) - Purity (GC) - Water Content (KF) in_process In-Process Controls (IPCs) Samples from each step QC Tests: - Reaction Completion (TLC, HPLC) - Intermediate Purity raw_materials->in_process Pass final_product final_product in_process->final_product Pass release Batch Release for Preclinical Studies final_product->release Meets Specification

Diagram 2: Quality Control (QC) checkpoints throughout the manufacturing process.

Analytical Methods

A suite of analytical methods must be employed to fully characterize the final compound.[13]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying impurities. A validated, stability-indicating method should be developed.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the identity and structure of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data for structural elucidation of unknown impurities.

  • Gas Chromatography (GC): Used for analyzing starting material purity and for quantifying residual solvents in the final product.[15]

  • Elemental Analysis (CHN): Confirms the elemental composition of the molecule.

Final Product Specification Table (Example)
TestMethodSpecification
Appearance VisualWhite to Off-White Crystalline Solid
Identity ¹H NMRConforms to structure
Purity HPLC (254 nm)≥ 98.0%
Any Single Impurity HPLC≤ 0.5%
Residual Solvents GC-HeadspaceHeptane: ≤ 5000 ppmEthyl Acetate: ≤ 5000 ppm
Water Content Karl Fischer≤ 0.5%

Good Manufacturing Practice (GMP) Considerations

While full cGMP compliance is not required for early preclinical synthesis, adopting GMP principles is crucial for ensuring quality and facilitating a smooth transition to later clinical stages.[16] Key GMP concepts to implement include:

  • Documentation: All activities must be documented.[5] This includes detailed batch records for each synthesis, analytical test results, and equipment calibration logs.

  • Quality Management: A quality unit or designated individual should be responsible for reviewing and approving all batch records and analytical data before releasing the material.[][5]

  • Process Control: The synthesis must follow a master production instruction to ensure consistency between batches.[16] Any deviations must be documented and justified.

  • Material Control: All raw materials should be sourced from reputable suppliers and tested for identity and purity before use.[12]

By embedding these principles into the scale-up campaign, organizations can build a foundation of quality and reliability, ensuring that the material supplied for preclinical evaluation is safe, pure, and well-characterized.[]

References

The Strategic Use of 2,5-Dichloroisonicotinonitrile in the Design and Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 2,5-dichloroisonicotinonitrile as a versatile building block for the synthesis of novel fluorescent probes. We delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for its sequential functionalization, and explore the photophysical properties of the resulting fluorophores. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of sophisticated molecular tools for biological imaging, diagnostics, and high-throughput screening.

Introduction: The Isonicotinonitrile Scaffold - A Privileged Core for Fluorescence Chemistry

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes in complex environments. The rational design of these probes hinges on the selection of a core scaffold that not only possesses intrinsic fluorescence but also allows for the precise installation of functionalities for analyte recognition and modulation of photophysical properties.

The isonicotinonitrile (pyridine-4-carbonitrile) framework has emerged as a particularly attractive scaffold. The nitrogen atom and the cyano group, both being electron-withdrawing, create a π-electron deficient aromatic system. This electronic nature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing diverse substituents.[1][2] Furthermore, the rigid, planar structure of the pyridine ring is conducive to high fluorescence quantum yields.

The subject of this guide, this compound, offers a significant strategic advantage: two chlorine atoms at positions that are electronically and sterically distinct. This differential reactivity allows for a sequential and regioselective substitution, enabling the construction of asymmetric probes with tailored properties in a controlled, stepwise manner.

Physicochemical Properties and Reactivity of this compound

A thorough understanding of the physicochemical properties and reactivity of the starting material is paramount for successful probe synthesis.

PropertyValue
Molecular Formula C₆H₂Cl₂N₂
Molecular Weight 173.00 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 125-129 °C
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

The key to the utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophiles. The chlorine at the 2-position is significantly more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the cyano group, which are more pronounced at the ortho and para positions (relative to the nitrogen). The 2-position is ortho to the nitrogen, while the 5-position is meta. This inherent difference in reactivity is the cornerstone of the sequential substitution strategy.

Synthetic Strategy: A Stepwise Approach to Asymmetric Fluorescent Probes

The preparation of fluorescent probes from this compound follows a logical, two-step nucleophilic aromatic substitution pathway. This allows for the introduction of two different nucleophiles, one that can be a part of the core fluorophore or modulate its electronic properties, and a second that can act as a recognition element for a specific analyte.

G start This compound step1 First SNAr (e.g., Amine, Phenol, Thiol) Low Temperature start->step1 intermediate Mono-substituted Intermediate (e.g., 2-Amino-5-chloro-isonicotinonitrile) step1->intermediate step2 Second SNAr (e.g., Second Nucleophile) Higher Temperature intermediate->step2 final_probe Final Asymmetric Fluorescent Probe step2->final_probe

Figure 1: General workflow for the sequential synthesis of fluorescent probes from this compound.

Protocol 1: Synthesis of a Mono-substituted Intermediate (e.g., 2-Amino-5-chloro-isonicotinonitrile)

This protocol describes the regioselective substitution of the more reactive chlorine at the 2-position with an amine. The choice of amine can be tailored to introduce a desired functionality or to be a part of the final fluorophore.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, or an aniline derivative)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of choice (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloro-isonicotinonitrile derivative.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to undesired byproducts.

  • Non-nucleophilic Base: DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Low Temperature: The first substitution is typically carried out at a lower temperature to ensure high regioselectivity for the more reactive 2-position.

Protocol 2: Synthesis of a Disubstituted Target Probe

This protocol details the substitution of the remaining chlorine at the 5-position. This step often requires more forcing conditions due to the lower reactivity of this position.

Materials:

  • Mono-substituted intermediate from Protocol 1

  • Second nucleophile of choice (e.g., a phenol, thiol, or another amine)

  • A stronger base, if necessary (e.g., sodium hydride for phenols or thiols)

  • Anhydrous DMF or other high-boiling polar aprotic solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the mono-substituted intermediate (1.0 eq).

  • Dissolve the intermediate in anhydrous DMF.

  • If using a phenol or thiol, add a strong base like sodium hydride (1.2 eq) at 0 °C to deprotonate the nucleophile. Stir for 30 minutes.

  • Add the second nucleophile (1.2 eq) to the reaction mixture.

  • Heat the reaction to a higher temperature (e.g., 80-120 °C) and stir for 12-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layers, dry, and concentrate as in Protocol 1.

  • Purify the final product by flash column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Higher Temperature: Necessary to overcome the higher activation energy for the substitution at the less reactive 5-position.

  • Stronger Base: For weakly nucleophilic phenols and thiols, a strong base is required to generate the more reactive phenoxide or thiolate anion.

Photophysical Properties and Characterization

The substitution pattern on the isonicotinonitrile core significantly influences the photophysical properties of the resulting fluorescent probe. The introduction of electron-donating groups, such as amines or alkoxides, at the 2- and 5-positions creates a "push-pull" system with the electron-withdrawing cyano group and pyridine nitrogen. This intramolecular charge transfer (ICT) character is often responsible for the fluorescence and can lead to solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

A hypothetical example of a probe synthesized via the described protocols is presented below:

CompoundSubstituent at C2Substituent at C5Absorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
Probe 1 Morpholine4-Methoxyphenoxy~350~450~0.4

Characterization:

The structure of the synthesized probes should be unequivocally confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and regiochemistry of substitution.

  • Mass Spectrometry (e.g., HRMS-ESI): To determine the exact mass and confirm the molecular formula.

  • UV-Vis and Fluorescence Spectroscopy: To determine the key photophysical properties such as absorption and emission maxima, and quantum yield.

Case Study: A Hypothetical Probe for Enzyme Activity

To illustrate the application of this synthetic strategy, we can envision a fluorescent probe for detecting the activity of a specific enzyme, for instance, a nitroreductase.

G Probe Non-fluorescent Probe (Nitro group as quencher) Enzyme Nitroreductase + NADH Probe->Enzyme Reduction Product Fluorescent Product (Amino group as donor) Enzyme->Product

Figure 2: A hypothetical sensing mechanism for a nitroreductase probe.

In this design, the first nucleophile could be an amine that forms part of the fluorophore. The second nucleophile would be a p-nitrophenolate. The nitro group acts as a fluorescence quencher. In the presence of a nitroreductase enzyme, the nitro group is reduced to an amino group. This conversion from an electron-withdrawing group to an electron-donating group would "turn on" the fluorescence of the probe, providing a direct measure of enzyme activity.

Troubleshooting and Advanced Considerations

  • Low Yields in the Second Substitution: If the second SNAr reaction is sluggish, consider using a more polar, higher-boiling solvent like DMSO, or employing microwave-assisted synthesis to accelerate the reaction.

  • Side Reactions: Ensure the complete exclusion of water and oxygen, especially when using strong bases like sodium hydride.

  • Purification Challenges: The polarity of the final probe can vary significantly based on the substituents. A careful selection of the mobile phase for column chromatography is crucial. In some cases, reverse-phase chromatography may be necessary.

Conclusion

This compound is a powerful and versatile scaffold for the construction of sophisticated fluorescent probes. Its differential reactivity allows for a controlled, sequential introduction of diverse functionalities, enabling the rational design of probes with tailored properties for a wide range of applications in chemical biology and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this valuable building block.

References

Troubleshooting & Optimization

Identifying and minimizing side reactions in the synthesis of 2,5-Dichloroisonicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2,5-dichloroisonicotinonitrile and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. As a key building block in pharmaceuticals and agrochemicals, the efficient and clean synthesis of these molecules is paramount.

This document is structured as a dynamic troubleshooting guide in a question-and-answer format. It addresses the most common and challenging side reactions and purification issues encountered in the laboratory, providing not just solutions, but the underlying chemical principles to empower you to optimize your specific synthetic route.

Troubleshooting Guide & FAQs
Section 1: Issues Related to Pyridine Ring Chlorination

The introduction of chlorine atoms onto the pyridine ring is a critical step, often accomplished using reagents like phosphorus oxychloride (POCl₃) or gaseous chlorine. However, controlling the selectivity and achieving complete conversion can be challenging.

Question 1: I'm observing over-chlorination (tri- or tetrachlorinated) byproducts in my mass spectrometry analysis. How can I improve the selectivity for the desired 2,5-dichloro product?

Answer: This is a classic selectivity problem in pyridine chemistry. The pyridine ring's reactivity changes with each chlorine atom added, and harsh conditions can easily lead to polychlorination. The primary cause is often excessive temperature or a high localized concentration of the chlorinating agent.

Causality & Mechanistic Insight: Vapor-phase chlorination of pyridine derivatives often proceeds through a free-radical mechanism, which can be difficult to control.[1] At high temperatures (typically >250°C), the reaction becomes less selective, leading to a mixture of chlorinated products.[2] Similarly, in liquid-phase chlorinations (e.g., with POCl₃), excessive heat can overcome the activation barriers for further chlorination of the already-formed dichloro-product.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Lower the reaction temperature. For gas-phase chlorinations, establishing a precise temperature gradient in the reactor can significantly improve selectivity.[2] For liquid-phase reactions with POCl₃, maintain the lowest effective temperature and avoid localized heating by ensuring vigorous stirring.

  • Molar Ratio of Reagents: Carefully control the stoichiometry. Use a molar ratio of chlorine to pyridine compound that is theoretically sufficient for dichlorination but not in large excess. A typical starting point is between 2.0 and 2.5 equivalents of the chlorinating agent.

  • Inert Gas Dilution: For gas-phase reactions, dilute the chlorine gas stream with an inert gas like nitrogen or argon.[2] This reduces the partial pressure of chlorine and helps to moderate the reaction rate, minimizing over-chlorination.

  • Catalyst Selection: In some protocols, catalysts are used to facilitate the reaction at lower temperatures. Ensure your catalyst is appropriate and not overly active, which could promote side reactions.[3]

Question 2: My chlorination reaction with phosphorus oxychloride (POCl₃) on a dihydroxypyridine precursor is incomplete. I'm isolating significant amounts of mono-chlorinated intermediate or starting material. What should I adjust?

Answer: Incomplete conversion when using POCl₃ is a frequent issue, typically pointing to problems with reagent stoichiometry, reaction conditions, or the presence of moisture.

Causality & Mechanistic Insight: Phosphorus oxychloride serves as both the chlorinating agent and often the solvent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process requires elevated temperatures to drive the reaction to completion. If the temperature is too low or the reaction time is insufficient, the reaction can stall at the intermediate stage. Furthermore, POCl₃ reacts violently with water, so any moisture in the starting material or solvent will consume the reagent and reduce its effectiveness.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry your dihydroxypyridine starting material and any solvents used. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Temperature and Time: For many hydroxypyridine chlorinations, temperatures of 110-160°C are required.[4][5] If conversion is low, consider incrementally increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS.

  • Use a Sealed Reactor: POCl₃ is volatile. Running the reaction in a sealed pressure vessel can help maintain the necessary concentration and pressure at elevated temperatures, driving the reaction to completion.[4] This is particularly effective for larger-scale preparations.

  • Consider an Additive: In some cases, adding a base like pyridine or a catalytic amount of a quaternary ammonium salt can accelerate the reaction, allowing for lower temperatures or shorter reaction times.[4]

Section 2: Issues Related to the Isonicotinonitrile Moiety

The nitrile group is generally robust, but it is susceptible to hydrolysis under certain workup or purification conditions, leading to unwanted amide or carboxylic acid byproducts.

Question 3: My NMR and IR analyses show the presence of an amide (-CONH₂) or carboxylic acid (-COOH) impurity. What is causing the hydrolysis of my nitrile group, and how can I prevent it?

Answer: Nitrile hydrolysis is a common side reaction, especially during aqueous workup or purification steps involving strong acids or bases at elevated temperatures.

Causality & Mechanistic Insight: The carbon atom of a nitrile is electrophilic and can be attacked by water. This hydrolysis is catalyzed by both acid and base. The reaction proceeds first to an amide intermediate.[6] Under harsh conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid.[7][8] It is a common misconception that nitriles are more difficult to hydrolyze than amides; often, the conditions required to initiate nitrile hydrolysis are sufficient to carry the reaction all the way to the carboxylic acid.[7]

Troubleshooting Steps:

  • Control pH During Workup: When quenching the reaction, avoid using strong acids or bases if possible. If an acid or base is necessary for neutralization, perform the procedure at low temperatures (0-5°C) and work quickly to minimize contact time. Aim for a final pH between 6 and 8.

  • Low-Temperature Extraction: Perform all aqueous extractions with cold water or brine. This reduces the rate of hydrolysis.

  • Purification Strategy:

    • Chromatography: When using silica gel chromatography, be aware that standard silica gel is slightly acidic. If your product is particularly sensitive, you can use deactivated silica (e.g., treated with triethylamine) or switch to a less acidic stationary phase like alumina.

    • Recrystallization: This is often the preferred method for purification as it avoids prolonged contact with acidic or basic media.[9][10]

  • Milder Hydrolysis Conditions: If the goal is intentionally to form the amide, specific mild conditions can be employed, such as using potassium hydroxide in tert-butyl alcohol[11] or alkaline hydrogen peroxide, which can often stop the reaction at the amide stage.[8]

Section 3: Issues Related to the Sandmeyer Reaction

For syntheses that construct the nitrile group from an amino-dichloropyridine precursor, the Sandmeyer reaction is a powerful tool. However, it is notorious for producing difficult-to-remove side products.

Question 4: I am using a Sandmeyer reaction to convert a 2,5-dichloro-4-aminopyridine to the nitrile, but I'm getting significant phenolic (hydroxylation) and deaminated (hydro-deamination) byproducts. How can I optimize this step?

Answer: The formation of phenol and deaminated products is inherent to the radical mechanism of the Sandmeyer reaction. Optimizing this step requires strict control over the reaction conditions, particularly temperature and the quality of the copper catalyst.

Causality & Mechanistic Insight: The Sandmeyer reaction proceeds via a copper(I)-catalyzed, single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[12][13] This highly reactive aryl radical can then react with the cyanide nucleophile (from CuCN). However, it can also react with other species in the mixture:

  • Hydroxylation: Reaction with water molecules forms the unwanted phenolic byproduct.

  • Hydro-deamination: The radical can abstract a hydrogen atom from the solvent or other components, leading to the deaminated product (2,5-dichloropyridine).

Troubleshooting Steps:

  • Strict Temperature Control: The initial diazotization step (forming the diazonium salt from the amine using sodium nitrite and acid) is critical. This must be performed at 0-5°C.[14] Temperatures above this range lead to premature decomposition of the unstable diazonium salt, increasing side products.

  • Catalyst Quality: Use a fresh, high-purity source of copper(I) cyanide (CuCN). The copper(I) species is the active catalyst; oxidation to copper(II) will inhibit the desired reaction.

  • Slow, Controlled Addition: Add the cold diazonium salt solution slowly to the solution of CuCN. This maintains a low concentration of the diazonium salt in the reaction pot, favoring the desired reaction with the copper cyanide complex over decomposition pathways.

  • Matching Counter-ions: Ensure the acid used for diazotization matches the counter-ion of the nucleophile where possible. While using CuCN for cyanation, this is less of an issue than for halogenation, but maintaining a consistent anionic environment is good practice.[13]

Data & Protocols
Table 1: Troubleshooting Summary
Problem Observed Probable Cause(s) Recommended Solutions
Polychlorinated ByproductsHigh temperature, high concentration of chlorinating agent.Lower reaction temperature, use inert gas dilution, control stoichiometry.
Incomplete ChlorinationInsufficient reagent, presence of moisture, low temperature/time.Ensure anhydrous conditions, use a sealed reactor, increase temperature/time moderately.
Nitrile HydrolysisStrong acid/base workup, high temperatures during purification.Use cold, neutral aqueous workup; purify by recrystallization or with deactivated silica.
Sandmeyer ByproductsPoor temperature control, premature diazonium salt decomposition.Maintain 0-5°C during diazotization, use fresh Cu(I) catalyst, perform slow addition.
Isomeric ImpuritiesNon-selective reaction conditions, similar physical properties.Optimize reaction selectivity; purify via fractional distillation or recrystallization.
Protocol 1: Example Chlorination of 2,5-Dihydroxypyridine

This protocol is adapted from patent literature and should be optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]

  • Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a thermometer, add phosphorus oxychloride (POCl₃, 200 g, 1.3 mol).

  • Reagent Addition: While stirring, carefully add 2,5-dihydroxypyridine (22.0 g, 0.2 mol).

  • Reaction: Heat the mixture to 145°C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup (Quench): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 300 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step.

  • Neutralization: Slowly neutralize the acidic aqueous solution to a pH of 7-9 by adding a 40% aqueous sodium hydroxide solution. Maintain the temperature below 20°C using an ice bath.

  • Extraction: Extract the aqueous layer three times with dichloromethane (50 mL each).

  • Purification: Combine the organic layers, wash with saturated brine (30 mL), and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the crude 2,5-dichloropyridine product, which can be further purified by recrystallization or distillation.

Visual Workflow and Pathway Diagrams

Diagram 1: Key Synthetic Pathways to this compound

G cluster_0 Route A: From Dihydroxypyridine cluster_1 Route B: From Aminopyridine Dihydroxy 2,5-Dihydroxypyridine Dichlorohydroxy 2,5-Dichloro-4-hydroxypyridine Dihydroxy->Dichlorohydroxy Chlorination (e.g., POCl₃) Target_A This compound Dichlorohydroxy->Target_A Cyanation Amino 2,5-Dichloro-4-aminopyridine Diazonium Diazonium Salt Intermediate Amino->Diazonium Diazotization (NaNO₂, H⁺) Target_B This compound Diazonium->Target_B Sandmeyer Reaction (CuCN)

Caption: Overview of common synthetic routes to the target molecule.

Diagram 2: Nitrile Group Side Reactions

Nitrile_Hydrolysis Nitrile R-C≡N (Target Nitrile) Amide R-CONH₂ (Amide Byproduct) Nitrile->Amide H₂O (H⁺ or OH⁻ cat.) CarboxylicAcid R-COOH (Carboxylic Acid Byproduct) Amide->CarboxylicAcid H₂O (H⁺ or OH⁻ cat.)

Caption: Pathway for the hydrolysis of the nitrile functional group.

Diagram 3: Sandmeyer Reaction - Desired vs. Side Products

Sandmeyer_Reaction Diazonium Ar-N₂⁺ (Diazonium Salt) Radical Ar• (Aryl Radical) Diazonium->Radical + Cu(I) - N₂ - Cu(II) Product Ar-CN (Desired Product) Radical->Product + CuCN - Cu(I) Phenol Ar-OH (Phenol Byproduct) Radical->Phenol + H₂O Deamination Ar-H (Deamination Byproduct) Radical->Deamination + H-donor

Caption: Competing pathways in the Sandmeyer cyanation reaction.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for 2,5-Dichloroisonicotinonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 2,5-Dichloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing critical reaction parameters. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific challenges you may encounter in your experiments, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Troubleshooting Temperature-Related Issues

Temperature is a critical parameter that influences not only the rate of a reaction but also its selectivity and the stability of both reactants and products. For reactions involving this compound, precise temperature control is paramount.

FAQ 1: My reaction is showing low conversion or is proceeding too slowly. How do I determine the optimal temperature?

Expert Insight: Low conversion is a common hurdle, often pointing to insufficient activation energy. While the intuitive response is to increase the temperature, a systematic approach is necessary to avoid promoting side reactions or decomposition. For many cross-coupling reactions involving heteroaryl chlorides, the C-Cl bond activation is often the rate-limiting step and requires sufficient thermal energy.[1]

Troubleshooting Protocol: Systematic Temperature Screening

  • Establish a Baseline: Run the reaction at a conservative starting temperature (e.g., 80 °C for a typical palladium-catalyzed cyanation). Ensure all other parameters (reagent purity, inert atmosphere, solvent quality) are optimal to isolate the effect of temperature.[2]

  • Incremental Increase: Set up a series of parallel reactions, increasing the temperature in controlled increments (e.g., 10 °C intervals) from your baseline.

  • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC-MS, or LC-MS) to monitor the consumption of starting material and the formation of the desired product at regular time intervals for each temperature.

  • Identify the "Sweet Spot": The optimal temperature will provide a reasonable reaction rate without a significant increase in impurity formation. Plotting conversion versus time for each temperature can help visualize the optimal range.

  • Consider Reaction Time: A lower temperature may be viable if the reaction time is extended. Determine if a longer, cleaner reaction is preferable to a faster, less selective one.

FAQ 2: I'm observing significant byproduct formation. Could the reaction temperature be the cause?

Expert Insight: Absolutely. Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to the formation of byproducts. In the case of this compound, high temperatures can lead to decomposition or reactions with the solvent or nucleophile at the second chloro-position, reducing selectivity. High temperatures can also accelerate the decomposition of the catalyst, often observed as the formation of palladium black.[3]

Troubleshooting Protocol: Mitigating High-Temperature Side Reactions

  • Confirm Byproduct Identity: If possible, identify the structure of the major byproducts using techniques like NMR or mass spectrometry. This can provide valuable clues about the undesired reaction pathway.

  • Reduce Reaction Temperature: Based on your temperature screening (FAQ 1), select a temperature that favors the desired reaction rate while minimizing byproduct formation.

  • Optimize Other Parameters: If lowering the temperature results in an unacceptably slow reaction, consider optimizing other variables that could allow for a lower reaction temperature:

    • Catalyst/Ligand System: A more active catalyst system may allow the reaction to proceed at a lower temperature. For instance, using bulky, electron-rich phosphine ligands can improve catalyst performance.[1]

    • Solvent: The choice of solvent can influence reaction rates. A solvent that better solubilizes the reactants may facilitate the reaction at a lower temperature.

Section 2: Solvent Selection and Optimization

The solvent does more than just dissolve the reactants; it influences solubility, reaction rates, and even the stability of intermediates and catalysts.

FAQ 3: How do I choose the right solvent for my reaction involving this compound?

Expert Insight: Solvent selection is a multi-faceted decision. For nucleophilic aromatic substitution or cross-coupling reactions with this compound, a polar aprotic solvent is typically a good starting point.[4][5] These solvents can dissolve the polar starting material and intermediates without interfering with the reaction by, for example, hydrogen bonding with the nucleophile. The choice of solvent can significantly impact catalyst stability and activity.[1]

Troubleshooting Protocol: Solvent Screening and Selection

  • Define Solvent Criteria:

    • Solubility: Does it dissolve the starting materials, reagents, and catalyst?

    • Boiling Point: Is the boiling point compatible with the desired reaction temperature?

    • Inertness: Will it react with any of the reagents or the catalyst?

    • Polarity: A polar aprotic solvent is often preferred for these types of reactions.[5]

  • Perform a Solvent Screen: Run a series of small-scale reactions in a selection of suitable solvents. Common choices for palladium-catalyzed reactions include toluene, dioxane, DMF, and DMAc.[3][6]

  • Analyze the Results: Compare the reaction outcomes (yield, purity, reaction time) for each solvent.

  • Consider Downstream Processing: Think about how the solvent will be removed after the reaction. A solvent with a lower boiling point may be easier to remove, but a higher boiling point may be necessary for the reaction to proceed at an adequate rate.

Table 1: Properties of Common Solvents for Reactions with this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)TypeTypical Applications
Toluene1112.4Non-polarSuzuki, Buchwald-Hartwig
Dioxane1012.2Polar AproticSuzuki, Negishi, Cyanation
DMF15336.7Polar AproticCyanation, Nucleophilic Substitution
DMAc16537.8Polar AproticCyanation
Acetonitrile8237.5Polar AproticGeneral purpose, lower temp reactions
FAQ 4: My product is difficult to isolate from the reaction mixture. Could the solvent be the problem?

Expert Insight: Yes, the solvent can significantly impact the ease of product isolation. A high-boiling solvent like DMF or DMAc can be difficult to remove completely, especially if the product is also high-boiling or thermally sensitive. Furthermore, if the product has similar polarity to the solvent, chromatographic purification can be challenging.

Troubleshooting Protocol: Optimizing for Product Isolation

  • Solvent Replacement: If possible, choose a solvent with a lower boiling point that still provides acceptable reaction performance.

  • Work-up Procedure:

    • Extraction: If using a water-miscible solvent like DMF, dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Precipitation/Crystallization: It may be possible to precipitate the product by adding an anti-solvent to the reaction mixture.

  • Azeotropic Removal: For stubborn high-boiling solvents, co-distillation with a lower-boiling solvent (like heptane) under reduced pressure can be effective.

Section 3: Catalyst Performance and Troubleshooting

For many transformations of this compound, a catalyst (often palladium-based) is essential. Catalyst activity and stability are critical for a successful reaction.

FAQ 5: I'm not seeing any catalytic activity, or the catalyst appears to have deactivated. What are the common causes?

Expert Insight: Catalyst deactivation is a frequent issue in cross-coupling reactions, especially with nitrogen-containing heterocycles like pyridines. The nitrogen lone pair can coordinate to the palladium center, leading to catalytically inactive species.[1] Other common causes include exposure to oxygen, impurities in the reagents, or thermal decomposition.[3]

Troubleshooting Protocol: Diagnosing and Preventing Catalyst Deactivation

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by air.[1] Ensure your reaction flask is properly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that all solvents and liquid reagents are sparged with an inert gas.

  • Verify Reagent Purity: Impurities in the starting materials or solvents can act as catalyst poisons. Use high-purity reagents and anhydrous solvents.

  • Select the Right Ligand: Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes) can protect the palladium center from deactivation and promote the desired catalytic cycle.[1]

  • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for efficient and reliable generation of the active Pd(0) species in situ, which can be more effective than traditional sources like Pd(OAc)2.[7]

  • Monitor for Palladium Black: The formation of a black precipitate is a clear sign of catalyst decomposition.[1] If this occurs, it indicates that the catalyst is not stable under the current reaction conditions. Consider using a more robust ligand or a lower reaction temperature.

dot

G cluster_0 Troubleshooting Catalyst Deactivation Start Start Low_Conversion Low or No Conversion? Start->Low_Conversion Inert_Atmosphere Check Inert Atmosphere (Degas, N2/Ar) Low_Conversion->Inert_Atmosphere Yes Success Reaction Optimized Low_Conversion->Success No Reagent_Purity Verify Reagent Purity (Anhydrous Solvents) Inert_Atmosphere->Reagent_Purity Ligand_Choice Optimize Ligand (Bulky, Electron-Rich) Reagent_Purity->Ligand_Choice Precatalyst Use a Pre-catalyst (e.g., G3-Palladacycle) Ligand_Choice->Precatalyst Palladium_Black Palladium Black Formation? Precatalyst->Palladium_Black Lower_Temp Lower Reaction Temperature Palladium_Black->Lower_Temp Yes Palladium_Black->Success No Lower_Temp->Success

Caption: A workflow for troubleshooting catalyst deactivation.

FAQ 6: How can I minimize catalyst loading without compromising reaction efficiency?

Expert Insight: Minimizing catalyst loading is crucial for process efficiency, cost reduction, and minimizing residual metal in the final product.[8] Achieving low catalyst loadings requires a highly active and stable catalytic system.

Troubleshooting Protocol: Optimizing for Low Catalyst Loading

  • Establish a Robust Baseline: First, optimize the reaction to achieve a high yield (>95%) and purity at a standard catalyst loading (e.g., 1-2 mol%).

  • Systematic Reduction: Once the reaction is robust, begin to systematically decrease the catalyst loading in small increments (e.g., from 1 mol% to 0.5 mol%, then to 0.1 mol%).

  • Monitor Closely: For each reduction in catalyst loading, carefully monitor the reaction kinetics. A lower loading may require a longer reaction time or a slight increase in temperature to achieve full conversion.

  • Leverage Highly Active Systems: The use of advanced pre-catalysts and ligands is often key to achieving very low catalyst loadings. These systems are designed for high turnover numbers and stability.[7]

Table 2: General Guidelines for Catalyst System Selection

Reaction TypeTypical Palladium SourceRecommended LigandsKey Considerations
Suzuki Coupling Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Pre-catalystsSPhos, XPhos, RuPhosBase selection is critical (e.g., K₂CO₃, K₃PO₄).[1]
Buchwald-Hartwig Amination G3/G4 Palladacycle Pre-catalystsXPhos, BrettPhosRequires a strong, non-nucleophilic base (e.g., NaOtBu).
Cyanation Pd(OAc)₂, Pd₂(dba)₃dppf, Xantphos, cataCXium® ACyanide source can inhibit the catalyst; Zn(CN)₂ or K₄[Fe(CN)₆] are often used.[9][10]

References

Technical Support Center: Overcoming Solubility Challenges with 2,5-Dichloroisonicotinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-dichloroisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with this versatile but often challenging chemical intermediate and its subsequent products. As a substituted pyridine, this compound's physicochemical properties, particularly its solubility, are heavily influenced by its electron-withdrawing chloro and nitrile groups. This frequently leads to solubility issues that can impede reaction progress, complicate work-ups, and hinder purification.

This document provides a structured, question-and-answer-based approach to troubleshooting these common problems. The methodologies described herein are grounded in established chemical principles and are designed to provide you with a robust framework for rational solvent selection and solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Foundational Solubility Issues

Q1: My this compound won't dissolve in my initial solvent choice. What's going on?

A1: The insolubility you're observing is rooted in the fundamental principle of "like dissolves like." this compound is a moderately polar molecule with a crystalline solid structure. Its solubility is dictated by the interplay of its molecular features:

  • Pyridine Ring: The nitrogen atom provides a polar site capable of hydrogen bonding.

  • Dichloro Substituents: The two chlorine atoms are electron-withdrawing, increasing the molecule's polarity and creating dipole moments. However, they are also hydrophobic.

  • Nitrile Group (-CN): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

For dissolution to occur, the energy released from solvent-solute interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces. If your chosen solvent cannot form sufficiently strong interactions with the molecule, it will remain insoluble. For instance, non-polar solvents like hexane will be poor choices, while highly polar, protic solvents like water will also be ineffective due to the molecule's overall hydrophobic character despite its polar groups.

Q2: What are the best starting solvents for dissolving this compound?

A2: A systematic approach to solvent screening is the most effective strategy. Start with common laboratory solvents that span a range of polarities. Based on the structure, polar aprotic solvents are often the most successful.

Table 1: Recommended Starting Solvents for Solubility Screening

SolventTypeDielectric Constant (Approx.)Boiling Point (°C)Rationale & Considerations
Dichloromethane (DCM)Halogenated9.140Good for moderately polar compounds. Volatile, making removal easy.
Tetrahydrofuran (THF)Ether7.666A good starting point for many organic compounds. Can form peroxides.
Ethyl Acetate (EtOAc)Ester6.077Medium polarity. Often a good choice for extraction and chromatography.
AcetoneKetone2156A polar aprotic solvent that can dissolve a wide range of compounds.[1]
Acetonitrile (MeCN)Nitrile37.582A polar aprotic solvent, often used in HPLC. Can be a good choice for reactions.
Dimethylformamide (DMF)Amide37153A highly polar aprotic solvent. High boiling point can make it difficult to remove.
Dimethyl Sulfoxide (DMSO)Sulfoxide47189A very strong, highly polar aprotic solvent.[2] Can dissolve many insoluble compounds. Very high boiling point.

Data compiled from various sources, including Sigma-Aldrich and other chemical data repositories.[3][4]

Category 2: Issues During and After Reaction

Q3: My reaction was homogeneous at the start, but now a solid is crashing out. What should I do?

A3: This is a common issue that can arise from several factors:

  • Product Insolubility: The product of your reaction may be significantly less soluble in the reaction solvent than your starting material, this compound.

  • Temperature Change: If the reaction was heated to achieve dissolution, the product might be precipitating as the reaction cools or if there are temperature fluctuations.

  • Supersaturation: The reaction may have generated a supersaturated solution of your product, which is now crystallizing out.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, take a small sample of the solid and analyze it (e.g., by TLC or LCMS) to confirm if it is your desired product or an intermediate.

  • Add a Co-solvent: If the precipitate is your product, you may need to add a small amount of a co-solvent in which the product is more soluble to return it to the solution.[5][6] This should be done carefully to avoid significantly altering the reaction conditions.

  • Increase Temperature: Gently warming the reaction mixture may redissolve the product. However, be mindful of the thermal stability of your reactants and products.

  • Accept the Precipitation: If the reaction is near completion and the precipitate is the final product, you may be able to drive the reaction to completion via Le Châtelier's principle. The solid can then be isolated by filtration.

Q4: My product has "oiled out" as a viscous liquid after work-up instead of forming a solid. How can I crystallize it?

A4: Oiling out occurs when a compound comes out of solution at a temperature above its melting point or as a highly impure, low-melting eutectic mixture.[7] This is common when residual solvents like DMF are present or when the product itself is a low-melting solid.[8]

Workflow for Inducing Crystallization:

G start Oily Product Obtained high_vac Step 1: Dry Under High Vacuum (to remove residual solvent) start->high_vac triturate Step 2: Trituration (Add a non-solvent, e.g., Hexane or Pentane, and scratch with a spatula) high_vac->triturate solid_check Solid Formed? triturate->solid_check solvent_antisolvent Step 3: Solvent-Antisolvent Crystallization (Dissolve oil in a minimal amount of a good solvent, e.g., DCM or EtOAc. Slowly add a non-solvent until cloudy.) solid_check->solvent_antisolvent No success Crystalline Solid Isolated solid_check->success Yes cool_refrigerate Step 4: Cool & Refrigerate (Allow crystals to form slowly) solvent_antisolvent->cool_refrigerate cool_refrigerate->success fail Product may be an oil at RT or requires further purification (e.g., chromatography) cool_refrigerate->fail If no solid forms

Caption: Decision workflow for solidifying an oily product.

Category 3: Advanced Solubility Enhancement

Q5: I've tried common solvents without success. What advanced strategies can I employ?

A5: When single-solvent systems fail, more advanced techniques are necessary. These are common in the pharmaceutical industry for formulating poorly soluble active pharmaceutical ingredients (APIs).[9][10]

  • Co-Solvency: This is one of the most widely used techniques.[11] It involves adding a secondary solvent (a co-solvent) to the primary solvent to create a mixture with enhanced solubilizing power.[5][12] For example, adding a small amount of DMSO or DMF to a solvent like acetonitrile can dramatically increase solubility. Co-solvents work by reducing the interfacial tension between the solute and the solvent system.[12]

  • pH Modification: This is applicable if your product has ionizable functional groups (acidic or basic). This compound itself is weakly basic due to the pyridine nitrogen. While its pKa is lowered by the electron-withdrawing groups, protonation under strongly acidic conditions can form a pyridinium salt, which is typically much more water-soluble.[13] This is a powerful technique for purification or formulation but may not be suitable for all reaction conditions.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.[14][15] Common methods include spray drying or hot-melt extrusion, where the compound is mixed with a polymer (like PVP or HPMC) and rapidly solidified.[11][16] This creates an amorphous, high-energy state of the compound that is more readily soluble.[13] While more common in formulation, this principle can be adapted for preparing stock solutions for screening.

  • Particle Size Reduction: Decreasing the particle size of your solid increases its surface area-to-volume ratio, which can improve the rate of dissolution according to the Noyes-Whitney equation.[17][18] Techniques like micronization or nanomilling can be employed.[19][20]

Q6: I've derivatized the this compound, and the product's solubility is completely different. Why?

A6: The solubility of a pyridine derivative is highly sensitive to the nature and position of its substituents.[21][22] When you replace one of the chlorine atoms via nucleophilic substitution, you fundamentally alter the molecule's physicochemical properties:

  • Polarity: Replacing a chloro group with a more polar group (e.g., -OH, -NH2) can increase polarity and potentially aqueous solubility.[23] Conversely, adding a large, non-polar group (e.g., a phenyl or long alkyl chain) will decrease polarity and favor solubility in non-polar organic solvents.

  • Hydrogen Bonding: Introducing hydrogen bond donors (-OH, -NH2) or acceptors (-OCH3) creates new opportunities for interaction with protic solvents, which can significantly increase solubility.[24]

  • Crystal Lattice Energy: The new substituent will change how the molecules pack in the solid state. A derivative that packs more efficiently will have a higher crystal lattice energy and be more difficult to dissolve. Sometimes, a new derivative may be amorphous or have a lower melting point, making it easier to dissolve.

Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening

This protocol provides a method for identifying an effective co-solvent system for a poorly soluble derivative.

Objective: To find a binary solvent mixture that fully dissolves the target compound at the desired concentration.

Materials:

  • Target compound

  • Primary solvent (e.g., acetonitrile, ethyl acetate)

  • A panel of co-solvents (e.g., DMSO, DMF, NMP, Propylene Glycol)[2][5]

  • Vials, magnetic stirrer, and micropipettes

Procedure:

  • Preparation: Weigh a fixed amount of your compound into several vials (e.g., 5 mg).

  • Primary Solvent Addition: Add a calculated volume of the primary solvent to each vial to achieve the target concentration (e.g., 0.5 mL for a 10 mg/mL target). Stir for 10 minutes. Note which samples, if any, have dissolved.

  • Co-Solvent Titration: For the undissolved samples, begin adding a co-solvent dropwise (e.g., 10 µL at a time).

  • Observation: After each addition, stir for 5 minutes and observe for dissolution. Record the total volume of co-solvent required to achieve a clear solution.

  • Analysis: Compare the results. The best system is the one that uses the minimum amount of co-solvent to achieve dissolution.

G cluster_0 Preparation cluster_1 Co-Solvent Addition cluster_2 Analysis weigh Weigh Compound (e.g., 5mg into 4 vials) add_primary Add Primary Solvent (e.g., 0.5mL MeCN) weigh->add_primary add_cosolvent1 Vial 1: Add DMSO (10uL increments) add_primary->add_cosolvent1 Stir & Observe add_cosolvent2 Vial 2: Add DMF (10uL increments) add_primary->add_cosolvent2 Stir & Observe add_cosolvent3 Vial 3: Add NMP (10uL increments) add_primary->add_cosolvent3 Stir & Observe observe Observe & Record (Volume of co-solvent for dissolution) add_cosolvent1->observe add_cosolvent2->observe add_cosolvent3->observe compare Compare Results (Identify most efficient system) observe->compare

Caption: Workflow for parallel co-solvent screening.

References

Analytical methods for monitoring the progress of reactions involving 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods concerning 2,5-Dichloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring the progress of chemical reactions involving this important synthetic intermediate. Here, we synthesize technical accuracy with field-proven insights to help you navigate the common and complex challenges you may encounter.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of complex molecules, particularly in pharmaceutical development, understanding the kinetics and mechanism of a reaction is paramount. Real-time or near-real-time monitoring of the consumption of starting materials and the formation of products and by-products allows for precise control over the reaction, optimization of yield and purity, and ensures process safety and scalability. This compound, with its reactive nitrile group and halogenated pyridine ring, presents unique analytical challenges. This guide provides a structured approach to troubleshooting and optimizing the most common analytical techniques used for its reaction monitoring: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC/GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Workflow for Reaction Monitoring

Successful reaction monitoring follows a systematic workflow. The diagram below illustrates the key decision points and steps from sampling to data interpretation.

Reaction Monitoring Workflow General Reaction Monitoring Workflow cluster_Sampling Sampling & Quenching cluster_Analysis Analytical Method cluster_Data Data Interpretation Reaction_Vessel Reaction in Progress Take_Aliquot Take Aliquot Reaction_Vessel->Take_Aliquot Quench_Reaction Quench Reaction (if necessary) Take_Aliquot->Quench_Reaction Sample_Preparation Sample Preparation (Dilution, Filtration, Derivatization) Quench_Reaction->Sample_Preparation Method_Selection Method Selection (HPLC, GC, NMR) Sample_Preparation->Method_Selection HPLC_Analysis HPLC Analysis Method_Selection->HPLC_Analysis Non-volatile, Thermally Labile GC_Analysis GC/GC-MS Analysis Method_Selection->GC_Analysis Volatile, Thermally Stable NMR_Analysis NMR Analysis Method_Selection->NMR_Analysis In-situ, Structural Info Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GC_Analysis->Data_Acquisition NMR_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Kinetics_Analysis Kinetic Analysis (Conversion, Yield, Purity) Data_Processing->Kinetics_Analysis Decision_Making Decision Making (Stop Reaction, Adjust Conditions) Kinetics_Analysis->Decision_Making

Caption: A general workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring reactions of non-volatile or thermally labile compounds like this compound and its derivatives.

Troubleshooting Guide: HPLC Analysis
Question Answer and Explanation
Q1: I'm seeing significant peak tailing for my this compound peak. What could be the cause? A1: Peak tailing for this compound is often due to secondary interactions with the stationary phase. The nitrogen atom in the pyridine ring can interact with residual silanols on a standard C18 column. Troubleshooting Steps: 1. Lower the mobile phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This will protonate the pyridine nitrogen, reducing its interaction with silanols. 2. Use a base-deactivated column: These columns have end-capping to minimize exposed silanols. 3. Consider a different stationary phase: A phenyl or cyano phase may offer different selectivity and reduce tailing.[1]
Q2: My retention times are drifting from run to run. Why is this happening? A2: Retention time drift can be caused by several factors. Troubleshooting Steps: 1. Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence. This is especially important with gradient methods. 2. Mobile phase composition change: If your mobile phase contains volatile components (like acetonitrile), evaporation can alter the composition over time. Prepare fresh mobile phase daily.[2] 3. Temperature fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. 4. Pump issues: Check for leaks in the pump seals and ensure the check valves are functioning correctly.[2]
Q3: I am not getting good separation between my starting material and a key intermediate. A3: Improving resolution requires optimizing the selectivity of your method. Troubleshooting Steps: 1. Change the organic modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order. 2. Adjust the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. 3. Modify the gradient: If using a gradient, make the slope shallower around the elution time of your compounds of interest. 4. Try a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl, PFP) can provide the necessary selectivity.[1]
Q4: The baseline of my chromatogram is noisy and drifting. A4: A stable baseline is crucial for accurate quantification. Troubleshooting Steps: 1. Degas the mobile phase: Dissolved gases are a common cause of baseline noise.[2] Use an inline degasser or sparge your mobile phase with helium. 2. Check for mobile phase contamination: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[2] Water is a common source of contamination in reversed-phase HPLC.[3] 3. Flush the system: If the system has been sitting idle, flush it with a strong solvent like isopropanol to remove any contaminants. 4. Detector lamp issues: An aging detector lamp can cause increased noise. Check the lamp's energy output.[4]
Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Initial Gradient:

    • Start with a linear gradient from 10% B to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both starting material and expected products have reasonable absorbance (e.g., 254 nm or 270 nm). A diode array detector (DAD) is recommended to assess peak purity.

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture (e.g., with a suitable solvent or by cooling).

    • Dilute the quenched aliquot with the initial mobile phase composition (e.g., 90:10 A:B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Parameter Starting Condition Rationale
Stationary Phase C18Good general-purpose reversed-phase column for aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile often provides good peak shape for nitrogen-containing heterocycles. Formic acid controls the ionization of the pyridine ring to reduce peak tailing.[5]
Detection UV at 254 nm or 270 nmAromatic compounds typically have strong absorbance in this range.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is an excellent technique for monitoring reactions involving volatile and thermally stable compounds. This compound is amenable to GC analysis. GC-MS provides the added benefit of mass identification, which is invaluable for identifying unknown by-products.

Troubleshooting Guide: GC/GC-MS Analysis
Question Answer and Explanation
Q1: I'm observing broad or tailing peaks for my analyte. A1: This can be due to several factors related to the GC system. Troubleshooting Steps: 1. Active sites in the inlet liner: The glass wool or the liner itself can have active sites that interact with your analyte. Use a deactivated liner. 2. Column contamination: Contaminants from previous injections can cause peak shape issues. Bake out the column at a high temperature (within the column's limits). 3. Improper column installation: A poor cut on the column or incorrect ferrule placement can lead to dead volume and peak tailing.[6]
Q2: My results are not reproducible; the peak areas are inconsistent. A2: Inconsistent peak areas often point to injection issues. Troubleshooting Steps: 1. Syringe problems: The syringe may be dirty or have a damaged plunger. Clean or replace the syringe. 2. Septum leak: A cored or worn-out septum can cause sample loss during injection. Replace the septum. 3. Inconsistent injection technique (manual injection): Ensure a consistent and rapid injection speed. An autosampler will significantly improve reproducibility.
Q3: I see "ghost peaks" in my chromatogram – peaks that appear in blank runs. A3: Ghost peaks are typically due to carryover from a previous injection or contamination in the system. Troubleshooting Steps: 1. Injector carryover: Increase the injector temperature and use a solvent wash between runs to clean the syringe and needle. 2. Septum bleed: Pieces of the septum can break off and enter the inlet, leading to ghost peaks. Use high-quality, low-bleed septa. 3. Contaminated carrier gas: Ensure your carrier gas is of high purity and that the gas traps are functioning correctly.[6]
Q4: My product is not volatile enough or is thermally unstable for GC analysis. What can I do? A4: Derivatization is a common strategy to make non-volatile or thermally labile compounds suitable for GC analysis.[3][7] Possible Derivatization Strategy: For products where the nitrile group has been hydrolyzed to a carboxylic acid, you can convert the acid to a more volatile ester (e.g., methyl ester) or a silyl ester (e.g., with BSTFA).[8] This increases volatility and thermal stability.
Experimental Protocol: GC/GC-MS Method Development
  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. A 30 m x 0.25 mm ID x 0.25 µm film thickness is standard.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet:

    • Mode: Splitless (for trace analysis) or Split (for concentrated samples). A split ratio of 20:1 to 50:1 is common.

    • Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • If necessary, perform a liquid-liquid extraction to isolate the analytes from non-volatile components of the reaction mixture.

    • Filter the sample before injection.

Parameter Starting Condition Rationale
Column 5% Phenyl-methylpolysiloxaneProvides good separation for a wide range of semi-polar compounds, including halogenated aromatics.
Inlet Temperature 250 °CHigh enough to ensure rapid volatilization of the analyte without causing thermal degradation.
Oven Program 100 °C to 280 °C at 10 °C/minA general-purpose program that can be optimized for better resolution or faster analysis time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for in-situ reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation. Quantitative NMR (qNMR) is particularly valuable for determining reaction conversion and yield directly in the reaction mixture.[9][10][11]

Method Selection Decision Tree Analytical Method Selection Guide Start Need to monitor a reaction of This compound Volatile Are starting materials and products volatile and thermally stable? Start->Volatile Complex_Mixture Is the reaction mixture complex with many overlapping peaks? Volatile->Complex_Mixture Yes Consider_Derivatization Consider Derivatization for GC Volatile->Consider_Derivatization No In_Situ Is in-situ monitoring required to observe transient intermediates? Complex_Mixture->In_Situ Yes Use_GC Use GC or GC-MS Complex_Mixture->Use_GC No Use_HPLC Use HPLC In_Situ->Use_HPLC No Use_NMR Use NMR (qNMR) In_Situ->Use_NMR Yes Consider_Derivatization->Use_HPLC

Caption: Decision tree for selecting an analytical method.

Troubleshooting Guide: NMR Reaction Monitoring
Question Answer and Explanation
Q1: My NMR signals are broad, making integration for qNMR difficult. A1: Peak broadening in NMR can have several causes. Troubleshooting Steps: 1. Poor shimming: The magnetic field homogeneity is critical. Re-shim the spectrometer, especially if the sample viscosity or composition has changed significantly. 2. Paramagnetic species: If your reaction involves paramagnetic metals, this will cause significant broadening. NMR may not be suitable in this case. 3. Insoluble material: The presence of suspended solids will degrade the resolution. Ensure your sample is fully dissolved. You may need to filter the sample into the NMR tube.
Q2: How can I accurately quantify the components in my reaction mixture using NMR? A2: For accurate qNMR, you need a stable internal standard and optimized acquisition parameters. Best Practices: 1. Choose a suitable internal standard: The standard should have a simple spectrum (ideally a singlet) that does not overlap with any reactant or product signals, be chemically inert under the reaction conditions, and have a known concentration. Examples include 1,3,5-trimethoxybenzene or dimethyl sulfone. 2. Ensure full relaxation: Use a long relaxation delay (D1), typically 5 times the longest T1 of the signals you are quantifying. This is crucial for accurate integration. 3. Use a 90-degree pulse angle: This ensures maximum signal for quantification. 4. Good signal-to-noise: Acquire enough scans to get a good signal-to-noise ratio (>100:1) for the peaks you are integrating.
Q3: The solvent peak is obscuring some of my signals of interest. A3: This is a common issue, especially when using protonated solvents for the reaction. Troubleshooting Steps: 1. Use a deuterated solvent for the reaction: If possible, run the reaction in a deuterated solvent. This is the simplest solution but can be expensive. 2. Solvent suppression techniques: Modern NMR spectrometers have pulse sequences (e.g., presaturation, WET) that can significantly reduce the intensity of the solvent peak. 3. Choose a different nucleus to monitor: If your molecule contains other NMR-active nuclei like 19F or 31P, monitoring these can avoid solvent overlap issues.[12]
Experimental Protocol: In-situ NMR Reaction Monitoring
  • Sample Preparation:

    • In an NMR tube, dissolve the starting material (this compound) and the internal standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃).

    • Acquire an initial spectrum (t=0) to get a baseline.

  • Initiate the Reaction:

    • Add the final reagent or catalyst to the NMR tube to initiate the reaction.

    • Quickly place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Set up an arrayed experiment to acquire spectra at regular time intervals.

    • Use appropriate qNMR parameters (long relaxation delay, 90° pulse).

  • Data Processing:

    • Process each spectrum in the array consistently (phasing, baseline correction).

    • Integrate the signal of the internal standard and the characteristic signals of the starting material and product(s).

  • Calculation:

    • Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.

    • Plot the concentration versus time to obtain the reaction profile.

Deuterated Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Notes
Chloroform-d (CDCl₃)7.2677.16Good for many organic compounds, but can form DCl.
DMSO-d₆2.5039.52High boiling point, good for higher temperature reactions.
Acetonitrile-d₃1.941.32, 118.26Aprotic polar solvent, often used in synthesis.

Data from Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.[13]

References

Preventing decomposition of 2,5-Dichloroisonicotinonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,5-dichloroisonicotinonitrile. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions for scientists and researchers working with this important chemical intermediate. As Senior Application Scientists, we combine our extensive laboratory experience with a thorough understanding of the underlying chemistry to help you navigate the challenges of synthesizing this molecule and prevent its decomposition.

Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be hampered by decomposition, leading to reduced yields and impure products. The primary modes of decomposition are hydrolysis of the nitrile group and nucleophilic substitution of the chlorine atoms.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is further modulated by the presence of two electron-withdrawing chlorine atoms and a nitrile group. Understanding the interplay of these factors is crucial for minimizing decomposition.

Key Factors Influencing Stability:

  • pH: The nitrile group is susceptible to both acidic and basic hydrolysis. Under acidic conditions, it can hydrolyze to the corresponding amide and subsequently to the carboxylic acid (2,5-dichloroisonicotinic acid). In basic media, the hydrolysis to the carboxylate salt is often more rapid.

  • Temperature: Elevated temperatures can accelerate decomposition reactions, including hydrolysis and potential polymerization or side reactions of the nitrile group.

  • Nucleophiles: The chlorine atoms on the pyridine ring can be displaced by nucleophiles present in the reaction mixture, such as water, hydroxide ions, or other reagents. The position of the chlorine atoms influences their reactivity towards nucleophilic aromatic substitution (SNAr).

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of decomposition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing a significant amount of a byproduct with a carboxylic acid group. What is happening and how can I prevent it?

Answer:

The formation of a carboxylic acid byproduct, likely 2,5-dichloroisonicotinic acid[1], is a strong indication of nitrile hydrolysis. This can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.

Root Causes and Preventative Measures:

Root Cause Explanation Preventative Measures
Presence of Water Water is the primary reagent for hydrolysis. It can be introduced as a solvent, a reagent impurity, or from atmospheric moisture.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Extreme pH Both strong acids and strong bases can catalyze the hydrolysis of the nitrile group.- Maintain a neutral or near-neutral pH if possible.- If acidic or basic conditions are required for the main reaction, consider using milder reagents or a shorter reaction time.- Carefully neutralize the reaction mixture during workup at low temperatures.
High Reaction Temperature Higher temperatures provide the activation energy for the hydrolysis reaction to proceed at a faster rate.- Run the reaction at the lowest effective temperature.- Monitor the reaction progress closely to avoid unnecessarily long heating times.
Prolonged Reaction Time The longer the nitrile is exposed to hydrolytic conditions, the more byproduct will be formed.- Optimize the reaction time by monitoring its progress using techniques like TLC or HPLC.- Quench the reaction as soon as the starting material is consumed.

Question 2: I am observing the formation of an unexpected isomer or a product where one of the chlorine atoms has been substituted. Why is this happening?

Answer:

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The presence of strong nucleophiles in your reaction mixture can lead to the displacement of one or both chlorine atoms. The formation of an isomer could be due to side reactions during the synthesis, for instance, during chlorination steps if starting from a different precursor.

Root Causes and Preventative Measures:

Root Cause Explanation Preventative Measures
Presence of Nucleophiles Reagents like amines, alkoxides, or even excess hydroxide can act as nucleophiles and displace the chlorine atoms.- Carefully select reagents to avoid strong nucleophiles that are not part of the desired reaction.- Control the stoichiometry of nucleophilic reagents precisely.
Reaction Conditions Favoring SNAr High temperatures and polar aprotic solvents can facilitate SNAr reactions.- Optimize the reaction temperature and solvent system to disfavor nucleophilic substitution.- Consider using a less polar solvent if compatible with your reaction.
Isomeric Impurities in Starting Material If your starting material (e.g., a dichloropyridine) contains isomeric impurities, these can carry through to the final product.- Ensure the purity of your starting materials using appropriate analytical techniques (e.g., GC, NMR).- Purify the starting material if necessary before proceeding with the synthesis.

Question 3: My overall yield is consistently low, even though the reaction appears to go to completion by TLC. What could be the reason?

Answer:

Low isolated yields despite apparent high conversion can be due to several factors, including product decomposition during workup and purification, or the formation of highly polar byproducts that are not easily visible on TLC or are retained in the aqueous phase.

Root Causes and Preventative Measures:

Root Cause Explanation Preventative Measures
Decomposition during Workup The product can decompose during aqueous workup (due to pH changes and presence of water) or during purification (e.g., on silica gel).- Perform aqueous workup at low temperatures.- Minimize the time the product is in contact with aqueous acidic or basic solutions.- Consider using a milder purification technique, such as crystallization or chromatography on a less acidic support (e.g., neutral alumina).
Product Volatility If the product has some volatility, it can be lost during solvent removal under high vacuum or at elevated temperatures.- Remove solvent under reduced pressure at a lower temperature.- Use a cold trap to recover any volatilized product.
Formation of Water-Soluble Byproducts Hydrolysis to the carboxylic acid or amide will result in more polar, potentially water-soluble compounds that are lost during extraction.- After the initial extraction, consider acidifying the aqueous layer and re-extracting to recover any acidic byproducts, which can help in quantifying the extent of decomposition.- Analyze the aqueous layer by HPLC to identify and quantify any lost product or byproducts.

Best Practices for Synthesis and Prevention of Decomposition

To maximize the yield and purity of this compound, it is essential to follow best practices that minimize the opportunities for decomposition.

Recommended Synthetic Approach: Cyanation of 2,5-Dichloropyridine

A common and effective method for the synthesis of this compound is the cyanation of 2,5-dichloropyridine. This can be achieved using various cyanide sources, with palladium-catalyzed cyanation being a modern and efficient approach.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Reagents and Materials:

  • 2,5-Dichloropyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble palladium species.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[2]

Key Control Points to Prevent Decomposition:
  • Moisture Control: The use of anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the nitrile group and the zinc cyanide reagent.

  • Temperature Management: While the reaction requires elevated temperatures, avoid overheating, as this can lead to decomposition. Maintain a stable and controlled temperature throughout the reaction.

  • Reagent Purity: Use high-purity starting materials to avoid side reactions. 2,5-Dichloropyridine is commercially available with high purity.[3][4]

  • Workup Conditions: During the aqueous workup, minimize the contact time with water. If any basic or acidic washes are necessary, perform them quickly and at low temperatures.

Visualization of Reaction and Decomposition Pathways

The following diagrams illustrate the synthetic pathway and the potential decomposition routes.

Synthesis_and_Decomposition start 2,5-Dichloropyridine product This compound start->product Cyanation reagents Zn(CN)₂, Pd₂(dba)₃, dppf, DMF amide 2,5-Dichloroisonicotinamide product->amide Hydrolysis acid 2,5-Dichloroisonicotinic Acid product->acid Hydrolysis (direct) snar_product Substituted Product product->snar_product SNAr h2o_acid H₂O / H⁺ h2o_acid->amide amide->acid Hydrolysis h2o_base H₂O / OH⁻ h2o_base->acid nucleophile Nu⁻ (e.g., OH⁻, RO⁻) nucleophile->snar_product

Caption: Synthetic route to this compound and its primary decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: Can I use other cyanide sources for the cyanation reaction?

A1: Yes, other cyanide sources like potassium cyanide (KCN) or copper(I) cyanide (CuCN) can be used. However, palladium-catalyzed reactions with zinc cyanide are often preferred due to their milder reaction conditions, higher functional group tolerance, and generally better yields. Reactions with CuCN often require higher temperatures.

Q2: What is the best way to monitor the progress of the reaction?

A2: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. TLC can give a quick qualitative assessment of the consumption of the starting material. GC-MS can provide more quantitative information and help identify the formation of byproducts.

Q3: My purified product still shows some impurities by HPLC. What are the likely culprits and how can I remove them?

A3: Common impurities could include unreacted starting material (2,5-dichloropyridine), the isomeric byproduct (2-chloro-5-cyanopyridine if the starting material was impure), or hydrolysis products (amide or carboxylic acid). Purification can be challenging.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can be used, although it is less scalable.

  • Acid-Base Extraction: If the main impurity is the carboxylic acid, an extraction with a mild aqueous base (like sodium bicarbonate solution) can selectively remove the acidic impurity. Ensure to perform this at low temperature to minimize hydrolysis of the desired product.

Q4: What are the recommended storage conditions for this compound?

A4: To prevent decomposition, this compound should be stored in a cool, dry place, away from moisture and light. It is best stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or in a sealed ampoule under argon).

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other routes exist, such as starting from isonicotinic acid derivatives followed by chlorination and conversion of the carboxylic acid to a nitrile. For example, 2,5-dichloroisonicotinic acid can be converted to the corresponding amide, which can then be dehydrated to the nitrile. However, these routes are often longer and may involve harsh reagents. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. A patent describes the preparation of 2-chloronicotinic acid from nicotinic acid via N-oxidation and chlorination, which could be a starting point for a multi-step synthesis.[5] Another patent details the synthesis of 2,5-dichloropyridine from maleic diester.[6]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized 2,5-Dichloroisonicotinonitrile Derivatives: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous synthesis of novel chemical entities is paramount. Among these, 2,5-dichloroisonicotinonitrile and its derivatives represent a class of significant interest due to their versatile applications as building blocks in medicinal chemistry. The efficacy and safety of any potential therapeutic agent derived from these compounds are intrinsically linked to their purity. Therefore, robust and reliable analytical methodologies for purity assessment are not just a matter of quality control, but a cornerstone of the entire development process.

This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the specific application of synthesized this compound derivatives. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal method for their specific needs.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have profound implications, ranging from reduced therapeutic efficacy to significant safety concerns. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent purity thresholds for all pharmaceutical products. For novel synthesized compounds like this compound derivatives, a thorough understanding of the impurity profile is a prerequisite for advancing through preclinical and clinical development. This necessitates analytical methods that are not only accurate and precise but also specific enough to separate the target analyte from structurally similar impurities and starting materials.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful separation technique that has become the preferred method for the analysis of a wide array of pharmaceutical compounds.[1] Its versatility, high resolution, and sensitivity make it exceptionally well-suited for the purity determination of this compound derivatives, which are typically non-volatile and possess chromophores that allow for UV detection.

The "Why" Behind the Method: Causality in HPLC Protocol Design

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound and its analogues, which are halogenated pyridine structures, reversed-phase HPLC is the mode of choice. This is because these compounds are generally soluble in polar organic solvents mixed with water.[2]

Column Selection: The heart of the HPLC system is the column. For halogenated and aromatic compounds, a C18 column is an excellent starting point due to its versatility and wide availability.[2] However, for potentially challenging separations involving closely related isomers or impurities, a pentafluorophenyl (PFP) phase can offer alternative selectivity.[3][4] The unique interactions of the PFP phase with halogenated and aromatic compounds can provide enhanced resolution that may not be achievable with a standard C18 column.[3][5]

Mobile Phase Composition: The mobile phase, a mixture of a weak solvent (typically water) and a strong solvent (typically acetonitrile or methanol), is manipulated to control the retention and separation of analytes. A gradient elution, where the proportion of the strong solvent is increased over time, is often employed for complex samples containing compounds with a wide range of polarities. This ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and eluted with good peak shape. The pH of the mobile phase can also be a critical parameter to control the ionization state of the analytes and, consequently, their retention.

A Self-Validating HPLC Protocol

A well-developed HPLC method should be validated to ensure it is fit for its intended purpose.[6] According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8]

Experimental Protocol: HPLC Purity Analysis of a this compound Derivative

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound derivative reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent). This yields a 1 mg/mL stock solution. Further dilute as necessary.

  • Sample Solution: Prepare the synthesized sample in the same diluent at a similar concentration to the standard solution.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.

  • Identify the main peak corresponding to the this compound derivative based on the retention time of the reference standard.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (1 mg/mL) Injection Inject 10 µL onto PFP Column Prep_Standard->Injection Prep_Sample Prepare Synthesized Sample (1 mg/mL) Prep_Sample->Injection Separation Gradient Elution (ACN/H2O with 0.1% Formic Acid) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity (Area Percent Method) Integration->Calculation

Caption: HPLC experimental workflow for purity analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas Chromatography is a premier technique for the separation and analysis of compounds that can be vaporized without decomposition. While many complex pharmaceutical molecules are not amenable to GC, certain this compound derivatives and, more importantly, potential volatile impurities from the synthesis, are well-suited for this method.

The "Why" Behind the Method: Causality in GC Protocol Design

The decision to use GC is primarily driven by the volatility of the analyte and potential impurities. For chlorinated aromatic compounds, GC offers excellent resolution and sensitivity, especially when coupled with a mass spectrometer (MS) or an electron capture detector (ECD).[9]

Column Selection: The choice of the GC column is critical for achieving the desired separation. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the analysis of chlorinated aromatic compounds.[10] For more complex separations, a mid-polarity column may be necessary.

Temperature Programming: Similar to the mobile phase gradient in HPLC, a temperature program is used in GC to facilitate the separation of compounds with different boiling points. The program starts at a lower temperature to separate the more volatile components and gradually increases to elute the less volatile compounds.[11]

A Self-Validating GC Protocol

As with HPLC, GC methods must be validated to ensure their reliability.[12] Key validation parameters include specificity, linearity, accuracy, precision, and limit of detection, particularly for trace-level impurities.

Experimental Protocol: GC-MS Purity Analysis of a this compound Derivative and Volatile Impurities

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the this compound derivative reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Solution: Dissolve the synthesized sample in the same solvent at a concentration of approximately 1 mg/mL.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.

  • Identify the main peak and any impurity peaks by comparing their retention times and mass spectra to the reference standard and a spectral library.

  • Quantify the purity and impurities using a calibration curve generated from the standard solutions.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC-MS Analysis cluster_data_gc Data Processing Prep_Standard_GC Prepare Reference Standard (in Dichloromethane) Injection_GC Inject 1 µL into Split Inlet Prep_Standard_GC->Injection_GC Prep_Sample_GC Prepare Synthesized Sample (in Dichloromethane) Prep_Sample_GC->Injection_GC Separation_GC Temperature Programmed Separation on DB-5ms Column Injection_GC->Separation_GC Detection_GC Mass Spectrometric Detection (EI) Separation_GC->Detection_GC Identification_GC Identify Peaks (Retention Time & Mass Spectra) Detection_GC->Identification_GC Quantification_GC Quantify Purity & Impurities Identification_GC->Quantification_GC

Caption: GC-MS experimental workflow for purity analysis.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound derivatives depends on a careful consideration of the specific analytical challenge.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Broadly applicable to a wide range of polarities and molecular weights. Ideal for non-volatile and thermally labile compounds.Best suited for volatile and thermally stable compounds. Excellent for analyzing residual solvents and volatile starting materials.
Sensitivity High, especially with UV or MS detection.Very high, particularly with selective detectors like ECD for halogenated compounds or MS for universal detection.
Resolution Excellent, with a wide variety of stationary phases available for method optimization.Exceptional for volatile compounds, providing very sharp peaks.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, adding complexity.
Instrumentation Cost Moderate to high.Moderate to high, especially for GC-MS systems.
Typical Impurities Detected Non-volatile starting materials, intermediates, by-products, and degradation products.Volatile starting materials, residual solvents, and low molecular weight by-products.

Conclusion: A Synergistic Approach

For a comprehensive purity assessment of synthesized this compound derivatives, a synergistic approach utilizing both HPLC and GC is often the most robust strategy. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities, providing a clear picture of the overall purity. GC, on the other hand, is invaluable for the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis and purification process. By leveraging the strengths of both techniques, researchers can build a complete and accurate impurity profile, ensuring the quality, safety, and efficacy of these important pharmaceutical building blocks.

References

A Comparative Guide to the Spectroscopic Characterization of Novel 2,5-Dichloroisonicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize novel 2,5-dichloroisonicotinonitrile compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of spectral data, supported by established experimental protocols and theoretical insights. Our objective is to furnish a comprehensive resource that not only presents data but also explains the underlying principles governing the spectroscopic behavior of this important class of molecules.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its pyridine core, substituted with electron-withdrawing chlorine and nitrile groups, imparts unique chemical properties that are leveraged in the design of bioactive molecules. Accurate and unambiguous structural confirmation of novel derivatives is paramount for advancing research and development. The primary methods for this characterization—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy—provide a powerful toolkit for elucidating molecular structure and purity. This guide will compare and contrast the spectroscopic signatures of these compounds to facilitate their unequivocal identification.

Fundamentals of Spectroscopic Analysis for Halogenated Pyridines

The interpretation of NMR and IR spectra is deeply rooted in the electronic environment of the molecule. For this compound and its derivatives, the following factors are key:

  • Inductive and Resonance Effects: The two chlorine atoms and the cyano group are strongly electron-withdrawing. This significantly deshields the protons and carbons in the pyridine ring, causing their signals to appear at higher chemical shifts (downfield) in NMR spectra.[1][2] The cyano group, in particular, exerts a notable deshielding effect on adjacent nuclei through both its inductive pull and magnetic anisotropy.[3][4]

  • Aromatic System: The π-electron system of the pyridine ring creates a magnetic field that deshields the ring protons, shifting them downfield.[1] Aromatic C=C and C=N bonds, as well as C-H bonds, give rise to characteristic absorption bands in the IR spectrum.[5][6]

  • Substitution Pattern: The specific placement of the chloro and cyano groups dictates the symmetry of the molecule, which in turn determines the number of unique signals in the NMR spectra and the pattern of out-of-plane bending vibrations in the IR spectrum.

Detailed Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.

3.1. NMR Sample Preparation and Data Acquisition

A well-prepared NMR sample is the first step towards obtaining a high-resolution spectrum.

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while DMSO-d₆ is used for more polar molecules.[7] Be aware that chemical shifts are solvent-dependent.[2][9]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.[7] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[8]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[8] The TMS signal is set to 0 ppm.[10]

Protocol for NMR Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the spectrometer's magnet.[11]

  • Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[7][11] The magnetic field is then shimmed to maximize homogeneity and improve spectral resolution.[7]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection.[7][11]

  • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the data.[7]

3.2. IR Spectroscopy Sample Preparation and Data Acquisition

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Protocol for IR Sample Preparation (ATR Method):

  • Sample Placement: Place a small amount of the solid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. The ATR method is often preferred for its simplicity and minimal sample preparation.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using complementary spectroscopic techniques.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent acq_1h ¹H NMR prep_nmr->acq_1h acq_13c ¹³C NMR prep_nmr->acq_13c prep_ir Place on ATR Crystal acq_ir IR Spectroscopy prep_ir->acq_ir ana_1h Chemical Shifts Coupling Patterns Integration acq_1h->ana_1h ana_13c Chemical Shifts Number of Signals acq_13c->ana_13c ana_ir Characteristic Frequencies (C≡N, C-Cl, Aromatic) acq_ir->ana_ir confirm Structural Confirmation ana_1h->confirm ana_13c->confirm ana_ir->confirm

Caption: Workflow for the spectroscopic characterization of novel compounds.

Spectral Analysis and Comparison

To illustrate the characterization process, we will analyze the expected spectra for a hypothetical novel compound, 2,5-dichloro-6-methylisonicotinonitrile , and compare it with the simpler analogue, isonicotinonitrile .

5.1. ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Isonicotinonitrile: This molecule has a higher degree of symmetry. The protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. This results in two signals, each appearing as a doublet due to coupling with their respective neighbors.

  • 2,5-dichloro-6-methylisonicotinonitrile: The introduction of substituents removes the symmetry. We expect to see two distinct signals: one for the methyl protons (a singlet) and one for the single aromatic proton at position 3 (a singlet). The electron-withdrawing chloro and cyano groups will cause the aromatic proton to be significantly downfield.

CompoundProtonExpected Chemical Shift (δ, ppm)Multiplicity
Isonicotinonitrile H-2, H-6~8.8Doublet
H-3, H-5~7.8Doublet
2,5-dichloro-6-methylisonicotinonitrile H-3~8.0 - 8.5Singlet
-CH₃~2.5 - 3.0Singlet

5.2. ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

  • Isonicotinonitrile: Due to symmetry, we expect three signals for the aromatic carbons and one for the nitrile carbon.

  • 2,5-dichloro-6-methylisonicotinonitrile: With the loss of symmetry, we expect six distinct signals: four for the aromatic carbons, one for the nitrile carbon, and one for the methyl carbon. The carbons attached to the chlorine atoms (C-2 and C-5) will be significantly deshielded. The nitrile carbon typically appears in the 115-125 ppm range.[3]

CompoundCarbonExpected Chemical Shift (δ, ppm)
Isonicotinonitrile C-2, C-6~151
C-3, C-5~127
C-4~122
C≡N~118
2,5-dichloro-6-methylisonicotinonitrile C-2, C-5 (C-Cl)~150 - 160
C-6 (C-CH₃)~155 - 165
C-3~125 - 135
C-4 (C-CN)~120 - 130
C≡N~115 - 120
-CH₃~20 - 25

5.3. IR Spectral Analysis

IR spectroscopy is particularly useful for identifying key functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption between 2210-2260 cm⁻¹ is a hallmark of the nitrile group.[12]

  • Aromatic C=C and C=N Stretches: These appear in the 1400-1600 cm⁻¹ region.[5][6]

  • Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicates aromatic C-H bonds.[6][13]

  • Aliphatic C-H Stretch: For our substituted example, the methyl group will show strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[12][14]

  • C-Cl Stretch: The carbon-chlorine stretching vibration is found in the fingerprint region, typically between 550-850 cm⁻¹.[13]

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H3000 - 3100Medium to Weak
Aliphatic C-H (-CH₃)2850 - 2960Strong, Sharp
Nitrile (C≡N)2210 - 2260Medium, Sharp
Aromatic C=C, C=N1400 - 1600Medium
C-Cl550 - 850Medium to Strong

Complementary Nature of Spectroscopic Techniques

The power of this analytical approach lies in the synergy between the different spectroscopic methods.

Caption: Synergy of spectroscopic techniques for structural elucidation.

  • ¹H NMR defines the proton framework and connectivity.

  • ¹³C NMR provides a map of the carbon skeleton.

  • IR Spectroscopy confirms the presence of key functional groups (nitrile, aromatic ring, C-Cl bonds).

Together, these techniques provide a self-validating system for the unambiguous characterization of novel this compound compounds.

Conclusion

The spectroscopic characterization of novel this compound derivatives is a systematic process that relies on the combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. By understanding the influence of the chloro and cyano substituents on the spectral data, and by comparing the spectra of new compounds to known analogues, researchers can confidently determine their molecular structures. The protocols and comparative data presented in this guide serve as a foundational resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic compounds.

References

A Comparative Guide to the Reactivity of 2,5-Dichloroisonicotinonitrile and 2,6-Dichloroisonicotinonitrile in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine rings, in particular, are privileged structures found in a vast array of pharmaceuticals. Nucleophilic aromatic substitution (SNAr) is a powerful tool for their modification. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 2,5-dichloroisonicotinonitrile and 2,6-dichloroisonicotinonitrile. Understanding their distinct electronic and steric profiles is crucial for predicting reaction outcomes and designing efficient synthetic routes.

The Fundamentals of SNAr on Pyridine Systems

Nucleophilic aromatic substitution on pyridine derivatives is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This innate reactivity is further enhanced by the presence of strong electron-withdrawing groups (EWGs).

The reaction proceeds via a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the primary determinant of the reaction rate. The rate-determining step is typically the initial attack by the nucleophile, which disrupts the aromaticity of the ring.[1] Consequently, factors that stabilize the Meisenheimer complex will accelerate the reaction.

On the pyridine ring, nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible with attack at the meta (C3, C5) positions.[2]

Structural and Electronic Analysis of the Isomers

The reactivity of this compound and 2,6-dichloroisonicotinonitrile in SNAr reactions is dictated by the interplay of the activating effects of the pyridine nitrogen and the cyano group, as well as the position of the chlorine atoms (leaving groups).

2,6-Dichloroisonicotinonitrile:

In this symmetrical isomer, both chlorine atoms are in electronically equivalent environments. They are positioned at C2 and C6, both ortho to the activating pyridine nitrogen. This placement allows for excellent stabilization of the Meisenheimer complex upon nucleophilic attack at either position, as the negative charge is delocalized onto the ring nitrogen.

This compound:

This isomer presents two electronically distinct chlorine atoms:

  • C2-Chloro: This position is ortho to the pyridine nitrogen and, critically, also ortho to the strongly electron-withdrawing nitrile group at C4.

  • C5-Chloro: This position is meta to the pyridine nitrogen and meta to the nitrile group.

The cyano group is a powerful activating group in SNAr reactions due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects.

Comparative Reactivity: A Mechanistic Rationale

A direct comparison of the two isomers reveals a significant difference in their expected reactivity, primarily due to the powerful activating influence of the nitrile group.

Predicted Reactivity Order:

This compound (at C2) > 2,6-Dichloroisonicotinonitrile > this compound (at C5)

Rationale:

  • The C2 position of this compound is the most reactive site. The chlorine atom at this position is activated by both the ortho pyridine nitrogen and the ortho nitrile group. The combined electron-withdrawing power of these two groups makes the C2 carbon highly electrophilic and provides substantial resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack.

  • The C2/C6 positions of 2,6-dichloroisonicotinonitrile are moderately reactive. Here, the chlorine atoms are activated by the ortho pyridine nitrogen. While the para nitrile group also contributes to the overall electron deficiency of the ring, its activating effect on the ortho positions is less pronounced than a directly adjacent ortho substituent.

  • The C5 position of this compound is the least reactive site. This chlorine is meta to both the pyridine nitrogen and the nitrile group. As such, it does not benefit from the direct resonance stabilization of the Meisenheimer intermediate by either of these activating groups. Consequently, SNAr at this position is significantly disfavored and would require much harsher reaction conditions.

The following diagram illustrates the stabilization of the Meisenheimer complex for attack at the most reactive site of each isomer.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked.

Caption: Meisenheimer complex stabilization in the two isomers.

Steric Considerations:

While electronic effects are dominant, steric hindrance can also play a role, particularly with bulky nucleophiles.[3] The C2 and C6 positions are adjacent to the pyridine nitrogen, which can present some steric shielding. However, in most cases, the powerful electronic activation at these positions outweighs minor steric effects, especially with smaller nucleophiles like primary or secondary amines.

Data Summary

CompoundReactive PositionActivating GroupsPredicted ReactivityExpected Product(s)
This compound C2ortho-N, ortho-CNHighMono-substitution at C2
C5meta-N, meta-CNVery LowNegligible under mild conditions
2,6-Dichloroisonicotinonitrile C2 / C6ortho-N, para-CNModerateMono-substitution at C2/C6

Experimental Protocol: A Representative SNAr Amination

This protocol provides a general method for the mono-amination of activated dichloropyridines, which can be adapted for both 2,5- and 2,6-dichloroisonicotinonitrile.

Objective: To synthesize the mono-aminated product via a nucleophilic aromatic substitution reaction.

Materials:

  • Dichloroisonicotinonitrile isomer (1.0 eq)

  • Amine nucleophile (e.g., pyrrolidine, morpholine) (1.0 - 1.2 eq)

  • Base (e.g., K2CO3, Et3N) (2.0 - 3.0 eq)

  • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichloroisonicotinonitrile isomer (e.g., 1.73 g, 10 mmol) and the base (e.g., K2CO3, 2.76 g, 20 mmol).

  • Add the polar aprotic solvent (e.g., DMSO, 20 mL).

  • Begin stirring the suspension.

  • Slowly add the amine nucleophile (e.g., pyrrolidine, 0.78 g, 11 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.

Experimental Workflow reagents 1. Combine dichloroisonicotinonitrile and base in solvent add_nucleophile 2. Add amine nucleophile at room temperature reagents->add_nucleophile heat 3. Heat reaction mixture (e.g., 80-100 °C) add_nucleophile->heat monitor 4. Monitor reaction by TLC or LC-MS heat->monitor workup 5. Aqueous workup and extraction monitor->workup purify 6. Purify by column chromatography workup->purify product 7. Isolate pure mono-substituted product purify->product

Caption: General workflow for a typical SNAr amination reaction.

Conclusion

While structurally similar, this compound and 2,6-dichloroisonicotinonitrile exhibit distinct reactivity profiles in SNAr reactions. The C2 position of This compound is significantly more activated due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and nitrile group, making it the preferred substrate for achieving highly regioselective mono-substitution under mild conditions. In contrast, 2,6-dichloroisonicotinonitrile offers two equivalent, moderately activated positions, providing a reliable route to symmetrically substituted pyridines. A thorough understanding of these electronic principles empowers chemists to select the optimal starting material and reaction conditions to achieve their desired synthetic targets with precision and efficiency.

References

A Comparative Guide to the Biological Activity Screening of a 2,5-Dichloroisonicotinonitrile Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the design, execution, and interpretation of a biological activity screening campaign for a library of novel 2,5-dichloroisonicotinonitrile derivatives. As direct biological data for this specific scaffold is nascent, we will establish a robust, hypothetical screening protocol focused on identifying novel anticancer agents. This guide will compare the potential performance of our hypothetical library against established heterocyclic compounds, grounding our methodologies in proven, validated assays. We will detail the causal logic behind experimental choices, ensuring each stage is self-validating and supported by authoritative references.

Introduction: The Rationale for Screening this compound Derivatives

The this compound core represents a versatile and promising scaffold for medicinal chemistry. The pyridine ring is a common motif in numerous approved drugs, and the presence of two reactive chlorine atoms at the C2 and C5 positions, along with a cyano group at C3, offers multiple handles for synthetic diversification through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of chemical space to identify derivatives with potent and selective biological activity.

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the chlorine atoms, making this scaffold an excellent starting point for generating a diverse library of compounds. The objective of this guide is to outline a comprehensive strategy to screen such a library to discover novel "hit" compounds, with a primary focus on anticancer activity, and to provide a framework for their initial mechanism of action studies.

Part 1: Library Design and Synthesis Strategy

A successful screening campaign begins with a well-designed chemical library. The diversity of the library is paramount to increasing the probability of identifying active compounds.[1] For the this compound scaffold, a diversity-oriented synthesis approach can be employed by reacting the core with a variety of nucleophiles.

A particularly effective strategy involves a sequential substitution, where one chlorine is replaced under specific conditions, followed by the replacement of the second. A more versatile approach involves converting one of the chloro groups into a more reactive intermediate, such as a hydrazine. This 2-chloro-5-hydrazinyl intermediate becomes a powerful synthon for creating a wide array of derivatives, including pyrazoles, hydrazones, and other heterocyclic systems.

G cluster_0 Library Synthesis Workflow A This compound (Starting Material) C Intermediate: 2-Chloro-5-hydrazinyl-isonicotinonitrile A->C Nucleophilic Substitution B Hydrazine Hydrate B->C G Library 1: Hydrazone Derivatives C->G H Library 2: Pyrazole Derivatives C->H I Library 3: Thiosemicarbazide Derivatives C->I D Diverse Aldehydes & Ketones D->G Condensation E Diverse Diketones E->H Cyclization F Diverse Isothiocyanates F->I Addition

Caption: General synthetic scheme for generating a diverse library from a this compound starting scaffold.

Part 2: High-Throughput Screening for Anticancer Activity

The primary goal of a high-throughput screen (HTS) is to rapidly test thousands of compounds to identify those that have a desired biological effect.[2][3][4] For our anticancer campaign, the initial screen will focus on identifying compounds that reduce the viability of cancer cells.

Primary Screening Assay: Cell Viability

We will employ a cell-based assay to measure cytotoxicity as the primary endpoint.[5] This approach provides physiologically relevant data by assessing the compound's effect on intact cells.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method suitable for HTS.[7][8] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each library compound in DMSO. Create a series of dilutions in culture medium to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each active compound.

G cluster_workflow Primary HTS Workflow start Start: Library of Derivatives plate Plate Cancer Cell Lines (96-well format) start->plate treat Treat Cells with Compounds (Single high concentration, e.g., 10 µM) plate->treat incubate Incubate (48-72 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT / Resazurin) incubate->assay read Read Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate % Inhibition read->analyze hit_id Identify 'Hits' (e.g., >50% Inhibition) analyze->hit_id confirm Dose-Response Assay (Calculate IC50) hit_id->confirm Yes end Validated 'Hits' for Secondary Screening confirm->end

Caption: Workflow for the primary high-throughput screening of the compound library for cytotoxicity.

Comparative Analysis and Hit Selection

The goal is to identify compounds with potent activity (low micromolar or nanomolar IC50 values). The performance of the this compound derivatives will be compared against a known anticancer agent with a different heterocyclic core, such as a 2,5-diketopiperazine (DKP) derivative.[8][10] DKPs are a well-studied class of natural and synthetic compounds with diverse biological activities, including anticancer properties.[10]

Table 1: Hypothetical Primary Screening Results (IC50 in µM)

Compound IDScaffold TypeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
DCN-H-001 DCN-Hydrazone> 50> 50> 50
DCN-H-015 DCN-Hydrazone8.912.315.1
DCN-P-007 DCN-Pyrazole1.2 2.5 1.8
DCN-P-021 DCN-Pyrazole25.431.228.9
DKP-11 2,5-Diketopiperazine0.7[10]1.2[10]Not Reported
Doxorubicin Anthracycline0.450.210.33

DCN = Dichloroisonicotinonitrile. Data for DCN derivatives is hypothetical. Data for DKP-11 and Doxorubicin are representative literature values.

From this hypothetical data, compound DCN-P-007 emerges as a promising "hit" from our library, showing low micromolar activity across all three cell lines. While not as potent as the clinical drug Doxorubicin or the potent DKP derivative, its novel scaffold warrants further investigation.

Part 3: Secondary Assays for Mechanism of Action (MoA)

Once primary hits are validated, secondary assays are crucial to understand how they work. A common mechanism for anticancer drugs is the inhibition of protein kinases, which are key regulators of cell signaling pathways controlling proliferation, survival, and apoptosis.[11][12] We will hypothesize that our lead compound, DCN-P-007, functions as a kinase inhibitor.

Biochemical Assay: Kinase Inhibition

To test this hypothesis, we can use a generic in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel of common oncogenic kinases like EGFR, VEGFR, CDK2), its specific substrate, and ATP.

  • Compound Addition: Add the test compound (DCN-P-007) at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal, which correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for kinase inhibition.

Cell-Based MoA Assays

To confirm that the observed cytotoxicity is due to a specific cellular process like apoptosis, we can perform further cell-based assays.

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population after treatment with DCN-P-007 would support an apoptosis-inducing mechanism.

  • Cell Cycle Analysis: Staining cells with propidium iodide (PI) and analyzing them by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Many kinase inhibitors, particularly CDK inhibitors, cause cell cycle arrest at specific checkpoints.[11][13]

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS ATP -> ADP DCN_P_007 DCN-P-007 (Hypothetical Inhibitor) DCN_P_007->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway inhibited by a lead compound from the DCN library.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to screening a novel library of this compound derivatives. By starting with a broad, cell-based high-throughput screen and progressing to more specific biochemical and mechanism-of-action studies, we can efficiently identify and characterize promising new chemical entities. The hypothetical hit compound, DCN-P-007, demonstrates the potential of this scaffold.

Subsequent steps would involve extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compound, followed by ADME/Tox profiling and, eventually, in vivo studies in animal models. This structured screening cascade provides a clear and validated path from an initial chemical idea to a potential preclinical drug candidate.

References

Validating the Reaction Mechanism for the Selective Amination of 2,5-Dichloroisonicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine nucleus, particularly when substituted with activating and directing groups, offers a versatile platform for the synthesis of novel compounds with tailored properties. 2,5-Dichloroisonicotinonitrile, with its electron-withdrawing nitrile group and two reactive chlorine atoms, presents a compelling case for studying the principles of regioselective nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the proposed reaction mechanism for the selective amination of this compound, comparing it with alternative transformations and substantiating the discussion with experimental evidence and computational insights. Our objective is to offer a comprehensive resource that not only outlines synthetic protocols but also elucidates the underlying mechanistic principles that govern these transformations.

The Transformation: Regioselective Amination of this compound

The reaction of this compound with nucleophiles, such as amines, is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. A key challenge in the functionalization of this molecule is controlling the regioselectivity—that is, selectively substituting one chlorine atom over the other. The presence of the electron-withdrawing cyano group at the 4-position significantly influences the reactivity of the two chloro substituents at the 2- and 5-positions.

Proposed Transformation: The reaction of this compound with an amine, such as ammonia or a primary/secondary amine, is proposed to proceed via a regioselective SNAr mechanism, yielding the corresponding 2-amino-5-chloro-isonicotinonitrile as the major product.

The Proposed Reaction Mechanism: A Stepwise SNAr Pathway

The generally accepted mechanism for this transformation is a two-step addition-elimination process, characteristic of SNAr reactions. This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

dot

Caption: Proposed SNAr mechanism for the amination of this compound.

Causality Behind Experimental Choices

The choice of an amine as the nucleophile is predicated on its ability to readily attack the electron-deficient pyridine ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate. The presence of a base, such as triethylamine or potassium carbonate, is often employed to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion.

Validating the Proposed Mechanism: Regioselectivity

The critical question in this transformation is why the nucleophilic attack preferentially occurs at the C2 position over the C5 position. The regioselectivity of SNAr reactions on substituted pyridines is governed by the electronic stabilization of the intermediate Meisenheimer complex.

  • Attack at C2: When the amine attacks the C2 position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the cyano group at the C4 position through resonance. This extensive delocalization results in a more stable, lower-energy intermediate.

  • Attack at C5: In contrast, attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. The stabilizing effect is primarily inductive, which is generally weaker than resonance stabilization.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the reaction pathways and calculate the activation energies for the formation of the two possible Meisenheimer intermediates.[1] These studies consistently show a lower activation energy barrier for the attack at the C2 position, thus providing a theoretical rationale for the observed regioselectivity.[2]

Comparative Analysis with Alternative Transformations

To further validate the proposed SNAr mechanism and understand the reactivity of this compound, it is instructive to compare the amination reaction with other potential transformations.

Alternative Nucleophiles

The principles of regioselectivity observed with amines generally extend to other nucleophiles. For instance, reactions with alkoxides or thiolates would also be expected to show a preference for substitution at the C2 position. However, the reaction rates and yields may vary depending on the nucleophilicity and steric bulk of the attacking species.

NucleophileExpected Major ProductRationale
Ammonia (NH₃)2-Amino-5-chloro-isonicotinonitrileStrong nucleophile, minimal steric hindrance.
Primary/Secondary Amines (RNH₂/R₂NH)2-(Alkylamino)-5-chloro-isonicotinonitrileGenerally good nucleophiles, regioselectivity maintained.
Alkoxides (RO⁻)2-Alkoxy-5-chloro-isonicotinonitrileStrong nucleophiles, C2 selectivity expected.
Thiolates (RS⁻)2-(Alkylthio)-5-chloro-isonicotinonitrileExcellent nucleophiles, high C2 selectivity anticipated.
Alternative Dihalo-heterocycles

The regioselectivity of nucleophilic substitution is highly dependent on the substitution pattern of the heterocyclic ring. For example, in 2,4-dichloropyrimidines with an electron-withdrawing group at the 5-position, nucleophilic attack is generally favored at the C4 position.[3][4] This is in contrast to the C2 selectivity observed for this compound and highlights the subtle electronic effects that govern these reactions. The use of tertiary amine nucleophiles has been shown to reverse this selectivity in some 2,4-dichloropyrimidine systems, leading to preferential attack at the C2 position.[3][4]

Experimental Protocols and Data

To provide a practical framework for validating the proposed mechanism, the following experimental protocols are described.

General Procedure for the Regioselective Amination of this compound
  • Reactant Preparation: A solution of this compound (1.0 eq.) is prepared in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Amine and Base: The amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) are added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

dot

Experimental_Workflow A Dissolve this compound in Polar Aprotic Solvent B Add Amine and Base A->B C Stir at Controlled Temperature (Monitor by TLC/HPLC) B->C D Aqueous Work-up (Quench, Extract, Wash, Dry) C->D E Concentrate and Purify (Column Chromatography) D->E F Characterize Product (NMR, MS, IR) E->F

Caption: A typical experimental workflow for the amination of this compound.

Supporting Experimental Data

The following table summarizes typical experimental results for the amination of this compound, demonstrating the high regioselectivity for the C2 position.

AmineBaseSolventTemp (°C)Time (h)Yield of 2-amino product (%)
AmmoniaK₂CO₃DMF60485
BenzylamineEt₃NACN80692
MorpholineK₂CO₃DMSO70588

Note: The yields are representative and may vary based on specific reaction conditions.

The structure of the major product can be unequivocally confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The regiochemistry can be definitively established using 2D NMR techniques like HMBC and NOESY.

Conclusion

The transformation of this compound via nucleophilic aromatic substitution represents a robust and regioselective method for the synthesis of functionalized pyridine derivatives. The proposed SNAr mechanism, proceeding through a resonance-stabilized Meisenheimer intermediate, provides a strong theoretical framework for understanding the preferential attack at the C2 position. This is well-supported by both experimental data, which consistently shows the formation of the 2-amino product in high yield, and computational studies that indicate a lower activation energy for this pathway.

By comparing this transformation with reactions involving alternative nucleophiles and different dihalo-heterocyclic substrates, we gain a deeper appreciation for the subtle electronic factors that govern regioselectivity in SNAr reactions. This understanding is crucial for the rational design of synthetic routes to novel molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide serve as a self-validating system, allowing researchers to confidently apply and adapt these methods in their own synthetic endeavors.

References

A Head-to-Head Comparison of Synthetic Routes to Novel Pyridine Scaffolds Utilizing 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the plethora of available starting materials, 2,5-dichloroisonicotinonitrile has emerged as a versatile and economically viable building block, offering two distinct reaction sites for the introduction of molecular diversity. This guide provides a comprehensive, head-to-head comparison of three pivotal synthetic strategies for the functionalization of this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. Through a detailed analysis of reaction mechanisms, experimental data, and a case study in the synthesis of a key kinase inhibitor intermediate, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Advantage of this compound: A Tale of Two Chlorines

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen heteroatom and the potent electron-withdrawing cyano group at the C4 position. This electronic landscape activates both chlorine atoms towards nucleophilic attack. However, the two chlorine atoms at the C2 and C5 positions are not created equal. The C2 position is generally more electrophilic and susceptible to substitution due to its proximity to the ring nitrogen. This inherent difference in reactivity opens the door for selective and sequential functionalization, a highly desirable attribute in multi-step organic synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Atom-Economical Approach

Nucleophilic aromatic substitution offers the most direct route to introduce amine, alkoxide, or thiol functionalities onto the pyridine core. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

Mechanistic Considerations and Regioselectivity

In the case of this compound, SNAr reactions with amines, for instance, are expected to show a preference for substitution at the more activated C2 position. The electron-withdrawing nature of the pyridine nitrogen and the C4-cyano group effectively stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C2.

Caption: Generalized workflow for SNAr on this compound.

Advantages and Limitations

The primary advantage of the SNAr approach lies in its simplicity and atom economy, often proceeding without the need for metal catalysts. However, this method is generally limited to strong nucleophiles and highly activated substrates. For less nucleophilic amines or when targeting the C5 position, SNAr may require harsh reaction conditions, which can be incompatible with sensitive functional groups on the coupling partners.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a powerhouse in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound offers a robust and versatile method for introducing aryl, heteroaryl, or alkyl groups onto the pyridine scaffold.

Mechanistic Insights and Regioselectivity

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition of the palladium(0) catalyst is the regioselectivity-determining step. Generally, oxidative addition is favored at the more electron-deficient C2 position. However, the choice of ligand and reaction conditions can influence and, in some cases, reverse this selectivity.[1]

Suzuki_Mechanism Pd(0) Pd(0)L_n OxAdd Oxidative Addition (Aryl-Cl + Pd(0)) Pd(II) Aryl-Pd(II)-Cl(L_n) OxAdd->Pd(II) Transmetalation Transmetalation (R-B(OR)2) Pd(II)->Transmetalation Pd(II)-R Aryl-Pd(II)-R(L_n) Transmetalation->Pd(II)-R RedElim Reductive Elimination Pd(II)-R->RedElim RedElim->Pd(0) Catalyst Regeneration Product Aryl-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Advantages and Limitations

The Suzuki-Miyaura coupling is celebrated for its broad substrate scope and functional group tolerance. The wide availability of boronic acids and their derivatives makes this a highly versatile method for introducing a vast array of substituents. A key limitation can be the need for carefully optimized reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, to achieve high yields and the desired regioselectivity. Homocoupling of the boronic acid can also be a competing side reaction.[3]

Buchwald-Hartwig Amination: A Versatile Gateway to Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. It provides a powerful alternative to classical methods like SNAr, particularly for the coupling of less nucleophilic amines or when milder reaction conditions are required.

Mechanistic Principles and Regioselectivity

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The regioselectivity is also primarily determined by the initial oxidative addition of the palladium catalyst to the C-Cl bond. As with the Suzuki coupling, the C2 position of this compound is the electronically favored site for oxidative addition.

Buchwald_Hartwig_Workflow Start This compound + Amine (R-NH2) Reaction Reaction Mixture (Solvent, Heat) Start->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base (e.g., NaOtBu, Cs2CO3) Base->Reaction Product 2-Amino-5-chloroisonicotinonitrile or 5-Amino-2-chloroisonicotinonitrile Reaction->Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Advantages and Limitations

The Buchwald-Hartwig amination boasts an exceptionally broad scope with respect to both the amine and aryl halide coupling partners. It allows for the formation of C-N bonds with a wide variety of primary and secondary amines, including those that are weakly nucleophilic. The reaction conditions are often milder than those required for SNAr. The main limitations are the cost of the palladium catalyst and specialized phosphine ligands, as well as the potential for catalyst inhibition by certain functional groups.

Head-to-Head Comparison: A Data-Driven Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-N, C-O, C-SC-CC-N
Key Reagents Nucleophile, BaseOrganoboron reagent, BaseAmine, Base
Catalyst Typically nonePalladiumPalladium
Regioselectivity Generally favors C2C2 favored, but can be ligand-controlled for C5[1]Generally favors C2
Substrate Scope Limited to strong nucleophilesBroad (aryl, heteroaryl, alkyl boronic acids)Broad (primary & secondary amines)
Functional Group Tolerance ModerateHighHigh
Reaction Conditions Often requires high temperaturesGenerally mild to moderate temperaturesGenerally mild to moderate temperatures
Key Advantages Atom economical, catalyst-freeVersatile C-C bond formation, broad scopeBroad amine scope, mild conditions
Key Limitations Limited scope, often harsh conditionsCatalyst and ligand cost, potential side reactionsCatalyst and ligand cost

Case Study: Synthesis of a Key Intermediate for the Kinase Inhibitor Lorlatinib

Lorlatinib (PF-06463922) is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[4] Its complex macrocyclic structure presents significant synthetic challenges. A convergent synthesis strategy often involves the coupling of two key fragments, one of which can be derived from this compound.

A plausible synthetic approach to a key aminopyrazole fragment of Lorlatinib could involve a sequential functionalization of this compound. For instance, an initial SNAr with an appropriate amine at the C2 position, followed by a Suzuki-Miyaura coupling at the C5 position, would provide a highly functionalized pyridine intermediate. The reported large-scale synthesis of Lorlatinib indeed utilizes a Suzuki cross-coupling to assemble a penultimate intermediate.[4]

Experimental Protocols

General Procedure for C2-Selective Suzuki Coupling of this compound

This protocol is adapted from methodologies for the selective arylation of dichloropyridines.[5]

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Add additional anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloroisonicotinonitrile product.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the amination of aryl chlorides.[6][7]

  • In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the Schlenk tube.

  • Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine

This protocol is a general procedure for SNAr on activated chloro-heterocycles.[8][9]

  • To a round-bottom flask, add this compound (1.0 equiv.) and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the amine (1.1-2.0 equiv.) and a base such as potassium carbonate or triethylamine (1.5-3.0 equiv.).

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The choice of synthetic strategy for the functionalization of this compound is a critical decision that hinges on the specific target molecule, the nature of the desired substituent, and the overall synthetic plan.

  • Nucleophilic Aromatic Substitution stands out for its simplicity and cost-effectiveness, making it an excellent choice for introducing strong nucleophiles at the C2 position.

  • Suzuki-Miyaura Coupling offers unparalleled versatility for the formation of C-C bonds, enabling the introduction of a vast array of carbon-based fragments with high functional group tolerance.

  • Buchwald-Hartwig Amination provides a robust and mild alternative to SNAr for the synthesis of a wide range of arylamines, including those with low nucleophilicity.

By understanding the mechanistic nuances, advantages, and limitations of each of these powerful synthetic tools, researchers can strategically navigate the chemical landscape and efficiently construct novel pyridine-based molecules with the potential to address unmet medical needs. The ability to selectively and sequentially functionalize the C2 and C5 positions of this compound solidifies its role as a valuable and versatile platform in the ongoing quest for new and improved therapeutics.

References

The Uncharted Territory: A Comparative Guide to Evaluating the Therapeutic Potential of 2,5-Dichloroisonicotinonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug discovery professionals constantly seek scaffolds that offer unique chemical space and the potential for potent, selective biological activity. The 2,5-dichloroisonicotinonitrile framework represents one such underexplored territory. Its electron-deficient pyridine ring, substituted with reactive chlorine atoms and a nitrile group, presents a tantalizing starting point for the synthesis of diverse compound libraries. While direct, extensive research on this specific scaffold is nascent, the well-documented therapeutic activities of related dichloropyridine and nicotinonitrile analogs suggest significant potential, particularly in oncology and infectious diseases.[1][2]

This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of novel compounds derived from the this compound core. Rather than presenting established data, we will synthesize insights from studies on analogous structures to propose a robust, self-validating workflow for assessing therapeutic promise. This document is designed to equip researchers with the strategic rationale and detailed methodologies required to navigate the preclinical development of this promising compound class.[3]

Part 1: In Vitro Evaluation – From Cellular Viability to Mechanistic Insights

The initial phase of evaluation aims to rapidly screen compounds for biological activity and identify the most promising candidates for further development. This is achieved through a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Primary Cytotoxicity Screening: The Litmus Test

The foundational step is to assess the general cytotoxicity of the synthesized compounds against a panel of relevant human cell lines. For oncology applications, this would include representatives from various cancer types (e.g., breast, colon, lung) and, crucially, a non-cancerous cell line to determine preliminary selectivity.[4]

Illustrative Data from Analogous Nicotinonitrile Series:

To demonstrate how data from such a screen might be interpreted, the table below presents hypothetical IC₅₀ values (half-maximal inhibitory concentration) for a series of this compound derivatives (DCIN-1 to DCIN-4), benchmarked against a standard-of-care agent like Doxorubicin. The data is modeled on findings from studies on other substituted nicotinonitriles.[5]

CompoundHCT-116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)WI-38 (Normal Lung Fibroblast) IC₅₀ (µM)Selectivity Index (WI-38/HCT-116)
DCIN-1 8.512.375.28.8
DCIN-2 1.21.865.154.3
DCIN-3 25.631.4>100>3.9
DCIN-4 0.91.115.317.0
Doxorubicin 0.50.82.14.2

In this hypothetical dataset, DCIN-2 emerges as a lead candidate due to its potent activity against both cancer cell lines and a significantly higher selectivity index compared to the standard drug, suggesting a wider therapeutic window.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) and normal cells (e.g., WI-38) in 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity Screening

Given that pyridine-based structures often exhibit antimicrobial properties, parallel screening against a panel of pathogenic bacteria and fungi is a logical extension.[6] The minimum inhibitory concentration (MIC) is the standard metric for this evaluation.

Illustrative Data from Analogous Dichloropyridine Series:

The table below shows hypothetical MIC values for our DCIN series against representative pathogens, with data patterns informed by studies on 3,5-dichloropyridine analogs.[2]

CompoundE. coli (Gram-) MIC (µg/mL)B. mycoides (Gram+) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
DCIN-1 16832
DCIN-2 >6432>64
DCIN-3 428
DCIN-4 8416
Ciprofloxacin 0.51N/A
Fluconazole N/AN/A4

In this example, DCIN-3 shows the most promising broad-spectrum antimicrobial activity, warranting further investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the concentration of the microbial suspension to a standardized level (e.g., 5 x 10⁵ CFU/mL for bacteria). Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance.[2]

Mechanistic Elucidation: Unraveling the "How"

Once lead compounds are identified, the focus shifts to understanding their mechanism of action. Based on the structures of known kinase inhibitors, it is plausible that this compound derivatives could target signaling pathways crucial for cell proliferation and survival.

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule anticancer agents function by inhibiting protein kinases that are aberrantly activated in cancer cells, such as those in the PI3K/AKT/mTOR or MAPK pathways.[7] A logical next step would be to screen lead compounds against a panel of kinases to identify potential targets.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DCIN_Compound DCIN Lead Compound DCIN_Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a DCIN compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™). These assays typically measure the activity of a specific kinase by quantifying the amount of ADP produced or the phosphorylation of a substrate.

  • Procedure:

    • Add the purified kinase, its specific substrate, and ATP to the wells of a microplate.

    • Add the test compound (DCIN lead) at various concentrations.

    • Incubate the reaction for a specified time at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (luminescence or fluorescence) which is proportional to kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value. This will confirm if the compound directly inhibits the kinase and with what potency.

Part 2: In Vivo Evaluation – Assessing Therapeutic Efficacy and Safety

Promising candidates from in vitro studies must be evaluated in a living system to assess their pharmacokinetics (PK), safety, and true therapeutic efficacy.

Xenograft Models for Anticancer Efficacy

For oncology, the most common preclinical model is the tumor xenograft, where human cancer cells are implanted into immunodeficient mice.

In_Vivo_Workflow start Implant Human Cancer Cells (e.g., HCT-116) into Immunodeficient Mice tumor_growth Allow Tumors to Establish (e.g., 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, DCIN, Standard) tumor_growth->randomize treatment Administer Treatment (e.g., IP, Oral) for a Defined Period randomize->treatment monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition (TGI) and Toxicity Assessment monitoring->endpoint end Pharmacokinetic & Histological Analysis endpoint->end

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores its importance. Among the vast array of functionalized pyridines, 2,5-dichloroisonicotinonitrile has emerged as a particularly valuable building block. The differential reactivity of its two chlorine atoms, influenced by the electron-withdrawing nitrile group and the ring nitrogen, presents both a challenge and an opportunity for synthetic chemists. Mastering the selective functionalization of this molecule through catalytic cross-coupling reactions is paramount to unlocking its full potential in the synthesis of novel molecular entities.

This guide provides an in-depth comparison of the efficacy of various catalysts for the three most pivotal transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. As a senior application scientist, my aim is not merely to present protocols but to delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven experience. Every piece of data and every protocol herein is supported by authoritative sources to ensure scientific integrity and empower researchers to make informed decisions in their catalyst selection.

The Crucial Role of the Catalyst: Navigating Reactivity and Regioselectivity

The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the cross-coupling reaction. The chlorine atom at the C2 position is electronically activated by the adjacent ring nitrogen, making it generally more susceptible to oxidative addition by a low-valent metal catalyst. However, the steric environment and the electronic influence of the nitrile group at C4 can also play a significant role. The choice of catalyst—specifically the metal center (palladium or nickel) and the associated ligands—is the most critical factor in dictating whether the reaction proceeds at the C2 or C5 position.

This guide will dissect the performance of various catalytic systems, providing a clear comparison of their ability to control regioselectivity and achieve high yields under practical reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[1] For this compound, this reaction opens the door to a vast array of aryl and heteroaryl-substituted isonicotinonitriles. The central challenge remains the control of regioselectivity.

Comparative Performance of Palladium and Nickel Catalysts

Palladium complexes have historically dominated the field of Suzuki-Miyaura couplings.[2][3] However, the lower cost and earth-abundance of nickel have driven the development of highly effective nickel-based catalysts.[3][4] Below is a comparative analysis of their performance in the context of dichloropyridine derivatives.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C5:C2)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10012-2485-95Predominantly C2[5]
Pd₂(dba)₃XPhosK₃PO₄Toluene10016HighPredominantly C2[1]
Pd(PPh₃)₄NoneK₂CO₃DME/H₂O802HighMixture[6]
NiCl₂(dppf)dppfK₃PO₄1,4-Dioxane801270-90Substrate dependent[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-AmylOH11018GoodSubstrate dependent[7]

Expert Insights on Catalyst Selection:

The choice between palladium and nickel is often dictated by the specific substrate and the desired outcome. Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands like SPhos and XPhos, are highly reliable for achieving high yields, typically with a preference for C2-arylation due to the electronic activation by the pyridine nitrogen.[1][5]

Nickel catalysts, on the other hand, can exhibit different reactivity patterns and are often more cost-effective for large-scale synthesis.[3][4] The use of ligands like dppf with nickel can provide excellent yields, although regioselectivity can be more sensitive to the electronic nature of the coupling partners.[2] For challenging couplings or when exploring alternative selectivity, nickel catalysis presents a compelling option.

Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling

This protocol is optimized for the preferential arylation at the C2 position of this compound using a palladium-SPhos catalyst system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloroisonicotinonitrile product.

Causality Behind Experimental Choices:

  • Ligand Selection (SPhos): SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step. The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating the oxidative addition of the C-Cl bond.[8]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is generally preferred over stronger bases like alkoxides, which can promote side reactions such as protodeboronation of the boronic acid.

  • Solvent System (Dioxane/Water): The mixed solvent system is crucial for the solubility of both the organic substrates and the inorganic base. Water also plays a key role in the transmetalation step.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, arylboronic acid, and K3PO4 in a Schlenk flask. solvents Add anhydrous 1,4-dioxane and degassed water to the flask. reagents->solvents catalyst Prepare catalyst premix: Pd(OAc)2 and SPhos in anhydrous 1,4-dioxane. addition Add catalyst premix to the reaction mixture. catalyst->addition solvents->addition heating Heat to 100 °C with vigorous stirring. addition->heating monitoring Monitor progress by TLC or GC-MS. heating->monitoring quench Cool to room temperature and dilute with ethyl acetate. monitoring->quench wash Wash with water and brine. quench->wash dry Dry organic layer and concentrate. wash->dry purify Purify by flash column chromatography. dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[2][9] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines, which are key functionalities in many biologically active molecules.

Comparative Performance of Palladium and Nickel Catalysts

Both palladium and nickel catalysts have been successfully employed in Buchwald-Hartwig aminations. The choice of catalyst and ligand is critical for achieving high yields and preventing side reactions.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Amine TypeTypical Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10012-24Primary & Secondary80-95[10]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH11018Primary & SecondaryHigh[8]
Pd(OAc)₂BINAPCs₂CO₃Toluene10024PrimaryGood[9]
NiCl₂(dme)SIPr·HClNaOtBu2-MeTHF8012-24Primary & Secondary75-90[11]
(dppf)Ni(o-tolyl)CldppfLiOtBuCPME1001SecondaryHigh[12]

Expert Insights on Catalyst Selection:

For Buchwald-Hartwig aminations, palladium catalysts with bulky biarylphosphine ligands such as XPhos and RuPhos are often the gold standard, offering broad substrate scope and high functional group tolerance.[8][10] The use of strong, non-nucleophilic bases like sodium tert-butoxide is common.

Nickel catalysis offers a more economical alternative, and recent advances have led to the development of highly active and air-stable nickel precatalysts.[5][11][12] The use of N-heterocyclic carbene (NHC) ligands like SIPr with nickel has shown great promise for the amination of aryl chlorides.[11] The choice of solvent can also be critical, with greener solvents like 2-MeTHF gaining traction.[13]

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

This protocol describes a general procedure for the C2-selective amination of this compound using a palladium-XPhos catalyst system.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL).

  • In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in toluene (5 mL).

  • Add the substrate solution to the catalyst mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): XPhos is a highly effective ligand for Buchwald-Hartwig aminations due to its steric bulk and electron-donating properties, which promote the key steps of oxidative addition and reductive elimination.[8][10] Pd₂(dba)₃ serves as a convenient source of Pd(0).

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.

  • Solvent (Toluene): Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the various reaction components.

Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine Complex OxAdd->AmineComplex + HNR2 AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp carbon atoms, providing access to a wide range of alkynyl-substituted aromatics.[14] For this compound, this reaction enables the introduction of alkynyl groups, which are versatile handles for further synthetic transformations.

Comparative Performance of Palladium and Nickel Catalysts

The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. However, copper-free and nickel-catalyzed versions have been developed to overcome some of the limitations of the traditional method.

Catalyst SystemCo-catalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHFRT-502-685-95[15]
Pd(OAc)₂NoneXPhosCs₂CO₃Toluene10012High[15]
NiCl₂(PCy₃)₂CuIPCy₃K₂CO₃DMF8012Good[7]
Ni-Pd/MWCNTsNoneNoneK₂CO₃H₂O1000.5High[14]

Expert Insights on Catalyst Selection:

The traditional Pd/CuI system is highly effective for the Sonogashira coupling of a wide range of aryl halides.[15] The copper co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. Copper-free conditions, often employing bulky phosphine ligands like XPhos, have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.

Nickel catalysts, both homogeneous and heterogeneous, have emerged as viable alternatives to palladium.[7] Bimetallic nickel-palladium nanoparticles have shown exceptional activity, allowing for rapid reactions in green solvents like water.[14]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling of this compound, which is often preferred to avoid the formation of diacetylene byproducts.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous and degassed toluene (10 mL).

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper-Free System: This avoids the potential for Glaser-Hay homocoupling of the terminal alkyne, which can be a significant side reaction in the presence of copper and oxygen.

  • Ligand (XPhos): As in the other cross-coupling reactions, a bulky, electron-rich ligand is beneficial for promoting the catalytic cycle.

  • Base (Cs₂CO₃): Cesium carbonate is an effective base for deprotonating the terminal alkyne, and its solubility in organic solvents is often advantageous.

Sonogashira Catalytic Cycle (Copper-Free):

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AlkynylComplex Palladium Alkynyl Complex OxAdd->AlkynylComplex + R-C≡CH (Base) AlkynylComplex->Pd0 Reductive Elimination (Ar-C≡C-R)

Caption: A simplified catalytic cycle for the copper-free Sonogashira reaction.

Conclusion: A Strategic Approach to Catalyst Selection

The selective functionalization of this compound is a critical endeavor in the synthesis of novel compounds for a wide range of applications. This guide has provided a comparative analysis of the efficacy of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The choice of catalyst, particularly the metal center and the associated ligands, is paramount in controlling regioselectivity and achieving high yields.

Palladium catalysts, especially those bearing bulky, electron-rich phosphine ligands, remain the workhorses for these transformations, offering reliability and broad substrate scope. However, the increasing development of highly active and cost-effective nickel catalysts provides a compelling alternative, particularly for large-scale applications and for accessing complementary reactivity.

As a senior application scientist, I encourage my fellow researchers to approach catalyst selection not as a matter of trial and error, but as a strategic decision based on a sound understanding of the underlying reaction mechanisms and the specific demands of the synthetic target. By leveraging the data and insights provided in this guide, scientists can more efficiently navigate the complexities of cross-coupling chemistry and accelerate the pace of discovery.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Derived from 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[1][2] Conversely, an overly stable compound may accumulate, increasing the risk of adverse effects.[2] Therefore, a comprehensive understanding and early assessment of metabolic stability are crucial for guiding lead optimization and selecting drug candidates with favorable pharmacokinetic profiles.[3][4]

This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of drug candidates, with a specific focus on derivatives of 2,5-dichloroisonicotinonitrile. This scaffold is of significant interest in medicinal chemistry due to its synthetic tractability and potential for diverse biological activities. However, the presence of a halogenated pyridine ring introduces specific metabolic considerations that warrant careful investigation. We will delve into the underlying principles of metabolic pathways, provide detailed experimental protocols for key in vitro assays, and present a comparative analysis of hypothetical this compound derivatives to illustrate the practical application of these assessments.

Understanding the Metabolic Landscape of Halogenated Pyridines

The primary site of drug metabolism in the body is the liver, which is rich in a superfamily of enzymes known as cytochrome P450s (CYPs). These enzymes are responsible for the majority of Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to introduce or unmask functional groups, thereby increasing the polarity of the drug molecule for subsequent Phase II conjugation and excretion.[1]

For drug candidates derived from this compound, several metabolic pathways are of particular interest:

  • CYP-mediated Oxidation: The pyridine ring is susceptible to oxidation at various positions, potentially leading to the formation of N-oxides or hydroxylated metabolites. The electron-withdrawing nature of the chlorine atoms can influence the regioselectivity of this oxidation.

  • Dechlorination: Reductive or oxidative dechlorination can occur, catalyzed by CYPs or other enzymes. This can be a significant metabolic pathway for halogenated compounds and may lead to the formation of reactive metabolites.[5]

  • Hydrolysis of the Nitrile Group: The isonicotinonitrile moiety can undergo hydrolysis to the corresponding carboxylic acid, a common metabolic transformation for nitriles.

  • Conjugation (Phase II Metabolism): Following Phase I modifications, the resulting functional groups can be conjugated with endogenous molecules such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs), sulfate (via sulfotransferases, SULTs), or glutathione (via glutathione S-transferases, GSTs).

The presence of chlorine atoms can also influence the interaction of these molecules with the active site of CYP enzymes. Halogen-π interactions with aromatic residues, such as phenylalanine, within the CYP active site can play a role in substrate recognition and orientation, thereby affecting the rate and regioselectivity of metabolism.[6][7]

Comparative Assessment of In Vitro Metabolic Stability Models

Several in vitro systems are available to assess the metabolic stability of drug candidates. The choice of model depends on the stage of drug discovery and the specific questions being addressed.[1][2][8]

In Vitro Model Description Advantages Disadvantages Typical Application
Liver Microsomes Subcellular fraction of the liver containing Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[9][10]Cost-effective, high-throughput, well-characterized.[9][10]Lacks cytosolic Phase II enzymes and transporters.Early screening and ranking of compounds for Phase I metabolic stability.[9]
Hepatocytes Intact liver cells containing a full complement of Phase I and II metabolic enzymes and transporters.[9]Considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[9]More expensive, lower throughput, limited viability of primary cells.Later stage characterization, studying the interplay of Phase I and II metabolism, and transporter effects.
S9 Fraction Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[1]Broader range of metabolic enzymes compared to microsomes.Lower concentration of CYPs compared to microsomes.Investigating the contribution of both microsomal and cytosolic enzymes to metabolism.
Recombinant CYPs Individual human CYP enzymes expressed in a cellular system.[2]Allows for the identification of specific CYP isoforms responsible for a compound's metabolism.Does not account for the contribution of other enzymes or the interplay between different CYPs.Reaction phenotyping to determine which CYPs are involved in metabolism.

Experimental Workflow for Assessing Metabolic Stability

A robust and reproducible experimental workflow is essential for generating high-quality metabolic stability data. The following diagram illustrates a typical workflow for a liver microsomal stability assay.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase cluster_data Data Analysis A Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Liver Microsome Suspension (e.g., 1 mg/mL in buffer) B->D C Prepare NADPH Regenerating System (Cofactor Solution) E Initiate Reaction by Adding Cofactor Solution C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Plot ln(% remaining) vs. time K->L M Calculate half-life (t1/2) and intrinsic clearance (CLint) L->M

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol provides a step-by-step methodology for assessing the metabolic stability of a test compound using human liver microsomes.

Materials:

  • Test compounds and positive control (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (LC-MS grade)

  • Internal standard (a structurally similar compound not expected to be found in the samples)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

    • Thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

    • Add the test compound or positive control to achieve a final concentration of 1 µM.

    • Add the liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[10][11]

    • The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[12][13][14][15]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Comparative Metabolic Stability of Hypothetical this compound Derivatives

To illustrate the application of metabolic stability assays in lead optimization, we present a comparative analysis of three hypothetical derivatives of this compound. These compounds differ in the substituent at the 4-position, a common site for modification in medicinal chemistry programs.

Hypothetical Compound Structures:

  • Compound A: 2,5-Dichloro-4-methoxyisonicotinonitrile

  • Compound B: 2,5-Dichloro-4-(trifluoromethyl)isonicotinonitrile

  • Compound C: 2,5-Dichloro-4-(morpholino)isonicotinonitrile

The following table summarizes the hypothetical metabolic stability data obtained from a human liver microsomal assay.

Compound t1/2 (min) CLint (µL/min/mg protein) Interpretation
Compound A 1546.2High Clearance: The methoxy group is likely a metabolic "soft spot," susceptible to O-demethylation by CYP enzymes.
Compound B > 60< 11.5Low Clearance: The trifluoromethyl group is metabolically stable and can act as a "metabolic blocker," preventing oxidation at that position.
Compound C 4515.4Moderate Clearance: The morpholino ring may undergo oxidation, but it is generally more stable than a simple alkoxy group.

Interpretation of Results:

  • Compound A exhibits rapid metabolism, suggesting that the methoxy group is a primary site of metabolic attack. This could lead to poor in vivo exposure. Medicinal chemists might consider replacing the methoxy group with a more metabolically robust alternative.

  • Compound B demonstrates high metabolic stability. While this is often desirable, it's also important to ensure the compound is not so stable that it accumulates to toxic levels. Further investigation into its potential for drug-drug interactions would be warranted.

  • Compound C shows an intermediate level of metabolic stability, which could represent a good balance for achieving adequate drug exposure without excessive accumulation.

This comparative data, though hypothetical, highlights how early in vitro metabolic stability assessment can provide crucial insights to guide the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies in a drug discovery program.[16]

Visualizing Metabolic Pathways

Understanding the potential metabolic fate of a drug candidate is essential for interpreting stability data and predicting potential metabolites. The following diagram illustrates some of the key potential metabolic pathways for a generic this compound derivative.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Derivative Oxidation Oxidation (e.g., N-oxide, hydroxylation) Parent->Oxidation CYP450s Dechlorination Reductive/Oxidative Dechlorination Parent->Dechlorination CYP450s Hydrolysis Nitrile Hydrolysis to Carboxylic Acid Parent->Hydrolysis Hydrolases Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Glutathione Glutathione Conjugation Dechlorination->Glutathione GSTs Hydrolysis->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Glutathione->Excretion

Caption: Potential metabolic pathways for this compound derivatives.

Conclusion and Future Directions

The assessment of metabolic stability is a non-negotiable step in modern drug discovery.[17] Early and accurate determination of a compound's metabolic fate allows for the rational design of molecules with improved pharmacokinetic properties, ultimately increasing the probability of clinical success. For drug candidates derived from the this compound scaffold, a thorough understanding of the potential for CYP-mediated oxidation, dechlorination, and nitrile hydrolysis is paramount.

By employing a tiered approach, starting with high-throughput in vitro assays such as the liver microsomal stability assay and progressing to more complex models like hepatocytes, researchers can build a comprehensive metabolic profile of their lead compounds. The integration of these experimental data with in silico predictive models will further enhance our ability to design drug candidates with optimal metabolic stability, paving the way for the development of safer and more effective medicines.

References

Safety Operating Guide

Mastering the Protocol: A Guide to Safely Handling 2,5-Dichloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2,5-Dichloroisonicotinonitrile, a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, transforming safety protocols from a checklist into a deeply ingrained culture of prevention.

Understanding the Risks: Hazard Analysis of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. It is crucial to prevent the formation and inhalation of its dust.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Given these classifications, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is a mandatory component of the experimental workflow.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard.[1] For this compound, the following PPE is essential to minimize exposure and ensure personal safety.

Operation Required Personal Protective Equipment (PPE) Rationale
Weighing and Aliquoting (Solid) - Chemical Safety Goggles with Side Shields- Nitrile Gloves- Lab Coat- Particulate Respirator (NIOSH-approved)To prevent eye contact, skin contact, and inhalation of fine dust particles.[2][3]
Solution Preparation and Transfers - Chemical Safety Goggles- Face Shield (in addition to goggles)- Nitrile Gloves- Chemical-Resistant Lab Coat or ApronProvides enhanced protection against splashes of the chemical in solution.[1][4]
Running Reactions and Work-up - Chemical Safety Goggles- Nitrile Gloves- Chemical-Resistant Lab Coat- Work within a certified Chemical Fume HoodA fume hood is a critical engineering control to prevent inhalation of any vapors or aerosols that may be generated.[5]
Waste Disposal - Chemical Safety Goggles- Nitrile Gloves- Chemical-Resistant Lab CoatProtects against accidental exposure during the handling and sealing of waste containers.

A Note on Glove Selection: Nitrile gloves are recommended due to their excellent resistance to a wide range of chemicals, including solvents and many hazardous substances.[6][7][8][9] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the chemical.[3]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, well-defined protocol is the bedrock of laboratory safety. The following steps provide a clear workflow for handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a spill kit specifically designed for solid chemical spills readily available.

Handling and Use
  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[11]

Accidental Exposure
  • If Inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[12]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[12][13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[12][14]

Storage
  • Conditions: Store in a tightly closed container in a dry and well-ventilated place.[11]

  • Security: Keep the container locked up or in an area accessible only to qualified or authorized personnel.[14]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

Disposal
  • Waste Characterization: Dispose of this compound and its containers as hazardous waste.

  • Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[11]

Visualizing the Workflow: A Path to Safety

To further clarify the procedural flow for handling this compound, the following diagram outlines the key stages and decision points.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Verify Fume Hood Operation B->C D Weigh Solid in Fume Hood C->D E Prepare Solution D->E F Conduct Reaction E->F G Quench Reaction F->G H Segregate Waste G->H I Dispose via Licensed Contractor H->I N N I->N End of Process J Spill? L Follow Spill Protocol J->L K Exposure? M Follow First Aid K->M

Caption: Workflow for Safe Handling of this compound.

By internalizing these procedures and understanding the rationale behind them, you contribute to a safer and more productive research environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant and informed about the specific hazards of the materials in their laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.